molecular formula C₂₃H₃₆N₂O₃ B018630 Finasteride 2-(2-Methylpropanol)amide CAS No. 116285-36-0

Finasteride 2-(2-Methylpropanol)amide

Cat. No.: B018630
CAS No.: 116285-36-0
M. Wt: 388.5 g/mol
InChI Key: MFUJYZCMHDCXGQ-WSBQPABSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Finasteride 2-(2-Methylpropanol)amide, also known as this compound, is a useful research compound. Its molecular formula is C₂₃H₃₆N₂O₃ and its molecular weight is 388.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-(1-hydroxy-2-methylpropan-2-yl)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N2O3/c1-21(2,13-26)25-20(28)17-7-6-15-14-5-8-18-23(4,12-10-19(27)24-18)16(14)9-11-22(15,17)3/h10,12,14-18,26H,5-9,11,13H2,1-4H3,(H,24,27)(H,25,28)/t14-,15-,16-,17+,18+,22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUJYZCMHDCXGQ-WSBQPABSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)NC(C)(C)CO)CCC4C3(C=CC(=O)N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)CO)CC[C@@H]4[C@@]3(C=CC(=O)N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116285-36-0
Record name Finasteride 2-(2-methylpropanol)amide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116285360
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FINASTERIDE 2-(2-METHYLPROPANOL)AMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VUR22GZYY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: Discovery, Isolation, and Characterization of Finasteride 2-(2-Methylpropanol)amide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of 5ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-reductase inhibitor development, the rigorous identification of related substances is mandated by ICH Q3A/Q3B guidelines. This guide focuses on a specific, structurally complex analogue: Finasteride 2-(2-Methylpropanol)amide  (CAS 116285-36-0).

Also known as the "hydroxy-tert-butyl" derivative or Metabolite M1 , this compound represents a critical control point. It arises through two distinct vectors: as a process impurity during the amidation of the steroidal acid precursor due to contaminated reagents, or as a Phase I metabolite formed via CYP3A4-mediated oxidation. Its isolation is technically demanding due to its polarity similarity to the parent compound, requiring precise chromatographic intervention.

Chemical Identity & Structural Logic[2]

Before detailing isolation, we must establish the structural target. Finasteride contains a bulky tert-butyl amide side chain. The 2-(2-methylpropanol)amide variant modifies this hydrophobic cap with a primary hydroxyl group, significantly altering solvation properties without disrupting the steric bulk essential for enzyme binding.

Table 1: Physicochemical Profile[3]
ParameterSpecification
Common Name This compound
Systematic Name (5$\alpha

\beta$)-N-(2-Hydroxy-1,1-dimethylethyl)-3-oxo-4-azaandrost-1-ene-17-carboxamide
CAS Number 116285-36-0
Molecular Formula C

H

N

O

Molecular Weight 388.54 g/mol
Parent Difference +16 Da (Oxygen insertion) vs. Finasteride (372.55 g/mol )
Polarity Shift Increased polarity (hydroxyl group); elutes before Finasteride in RP-HPLC

Origin & Formation Pathways

Understanding the genesis of this compound is the prerequisite for effective isolation. It is not a random degradation product; it is the result of specific chemical or enzymatic logic.

Synthetic Origin (Process Impurity)

In the industrial synthesis of Finasteride, the key step is the amidation of 3-oxo-4-aza-5


-androst-1-ene-17

-carboxylic acid
(Finasteride Acid). This is typically achieved by activating the acid (e.g., via acid chloride or mixed anhydride) and reacting it with tert-butylamine.
  • The Flaw: Commercial tert-butylamine can contain traces of 2-amino-2-methyl-1-propanol .

  • The Result: The amino-alcohol competes for the activated ester, forming this compound.

Metabolic Origin (Bioutransformation)

In vivo, Finasteride is extensively metabolized in the liver. The CYP3A4 subfamily hydroxylates the terminal methyl groups of the tert-butyl moiety, generating the same structure as a polar metabolite.

Diagram 1: Formation Pathways (DOT Visualization)

FinasteridePathways FinAcid Finasteride Acid (Precursor) Activated Activated Species (Mixed Anhydride/Acid Chloride) FinAcid->Activated Activation Finasteride FINASTERIDE (Target API) Activated->Finasteride + tert-Butylamine Impurity TARGET IMPURITY This compound Activated->Impurity + Amino-alcohol impurity tButylAmine Reagent: tert-Butylamine tButylAmine->Finasteride ImpureAmine Contaminant: 2-Amino-2-methyl-1-propanol ImpureAmine->Impurity CYP Liver Metabolism (CYP3A4) Finasteride->CYP In Vivo CYP->Impurity Hydroxylation

Caption: Dual-origin pathway showing competitive amidation during synthesis and oxidative hydroxylation during metabolism.

Isolation & Purification Protocol

This protocol is designed for the isolation of the impurity from a synthetic mother liquor enriched with the side-product (simulating the "process impurity" scenario). This is a self-validating workflow: the presence of the hydroxyl group provides a "handle" for separation from the lipophilic parent.

Reagents & Equipment
  • Stationary Phase: Octadecylsilane (C18) Prep-Column (e.g., Waters XBridge Prep C18, 5 µm, 19 x 250 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Detector: UV-Vis at 210 nm (amide absorption) and 240 nm (enone system).

Step-by-Step Methodology

Step 1: Feedstock Preparation Dissolve the crude reaction mixture (containing Finasteride and ~0.5-2% impurity) in 50:50 Water:Acetonitrile. Filter through a 0.22 µm PTFE filter. Causality: The high organic content ensures solubility of the steroid core, while filtration protects the prep column backpressure.

Step 2: Gradient Optimization (Analytical Scout) Before prep-scale, run a linear gradient.

  • Observation: Finasteride elutes at ~12 min. The target impurity, being more polar (hydroxyl group), will elute earlier, likely at ~9-10 min (Relative Retention Time ~0.8).

Step 3: Preparative Isolation Cycle Execute the following gradient to maximize resolution between the impurity and the main peak.

Table 2: Preparative HPLC Gradient
Time (min)% Mobile Phase A (Water/FA)% Mobile Phase B (ACN)Flow Rate (mL/min)Action
0.0901015.0Equilibration
2.0901015.0Injection
20.0505015.0Linear Ramp
25.0109015.0Wash
26.0901015.0Re-equilibration

Step 4: Fraction Collection & Lyophilization Collect the peak eluting immediately prior to the main Finasteride peak.

  • Critical Control: Do not use rotary evaporation at high temperatures (>40°C) as the amide bond can be susceptible to hydrolysis under acidic conditions. Freeze-dry (lyophilize) the fractions to obtain a white, amorphous powder.

Structural Confirmation (Self-Validating Analysis)

Once isolated, the identity must be confirmed. We rely on the "Rule of Differences" between the parent and the impurity.

Mass Spectrometry (HRMS)
  • Method: ESI+ (Electrospray Ionization, Positive Mode).

  • Finasteride [M+H]+: 373.2855 m/z.

  • Target Impurity [M+H]+: 389.2804 m/z.

  • Validation: A mass shift of exactly +15.9949 Da confirms the addition of a single oxygen atom.

Nuclear Magnetic Resonance (1H-NMR)

This is the definitive proof of structure. The symmetry of the tert-butyl group is broken in the impurity.

  • Finasteride (Parent): Shows a strong singlet integrating for 9 protons (three -CH3 groups) at

    
     ~1.3 ppm.
    
  • Impurity (Target):

    • The 9-proton singlet disappears.

    • New Signal A: A singlet for 6 protons (two -CH3 groups) at

      
       ~1.2-1.3 ppm.
      
    • New Signal B: A methylene signal (-CH2-OH) appearing as a doublet or singlet (depending on solvent exchange) shifted downfield to

      
       ~3.3-3.5 ppm.
      
Diagram 2: Analytical Validation Workflow

ValidationLogic Isolate Lyophilized Isolate MS HRMS (ESI+) Isolate->MS NMR 1H-NMR (DMSO-d6) Isolate->NMR ResultMS m/z 389.28 (+16 Da shift) MS->ResultMS ResultNMR Loss of t-Butyl Singlet Appearance of -CH2OH NMR->ResultNMR Conclusion CONFIRMED IDENTITY: This compound ResultMS->Conclusion ResultNMR->Conclusion

Caption: Multi-modal confirmation logic using Mass Spectrometry and NMR to validate the hydroxyl-insertion structure.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 57363: Finasteride. (Accessed Jan 2026).[1] [Link]

  • Pharmaffiliates. this compound (Catalogue No.[2] PA 06 18570). [Link][2]

  • Guduru, S., et al. "Isolation and Structural Characterization of Degradation Products of Finasteride by Preparative HPLC, HRMS and 2D NMR."[3] Asian Journal of Chemistry, vol. 31, no.[4][3] 7, 2019, pp. 1514-1518.[4] [Link]

  • SynZeal Research. Finasteride Impurity Standards and Metabolites. [Link]

Sources

Chemical structure of Finasteride 2-(2-Methylpropanol)amide

Technical Guide: Chemical Structure and Profiling of Finasteride 2-(2-Methylpropanol)amide ( -Hydroxyfinasteride)

Executive Summary

This compound , scientifically designated as


-Hydroxyfinasteride

This guide provides a rigorous technical analysis of the molecule's chemical identity, structural characteristics, synthetic pathways, and analytical behavior. It is designed for medicinal chemists and analytical scientists requiring high-fidelity data for regulatory submission and quality control (QC) workflows.

Chemical Identity & Structural Architecture

Nomenclature and Identifiers
  • Common Name:

    
    -Hydroxyfinasteride (Metabolite M1)
    
  • Systematic IUPAC Name: (5

    
    ,17
    
    
    )-
    
    
    -(1-hydroxy-2-methylpropan-2-yl)-3-oxo-4-azaandrost-1-ene-17-carboxamide
  • CAS Registry Number: 116285-36-0[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 388.55 g/mol

Structural Analysis

The molecule retains the pharmacophore of the parent Finasteride (a 4-azasteroid backbone) but features a modification at the 17

  • Steroid Core: The 3-oxo-4-aza-5

    
    -androst-1-ene nucleus remains intact. This rigid tetracyclic scaffold is essential for binding to the 5
    
    
    -reductase enzyme active site.
  • Side Chain Modification: The lipophilic tert-butyl group of Finasteride is hydroxylated at one of the terminal methyl carbons.

    • Parent Side Chain:

      
       (Hydrophobic)
      
    • Metabolite Side Chain:

      
       (Polar/Hydrophilic)
      

This introduction of a primary hydroxyl group significantly alters the physicochemical properties, increasing polarity (lower LogP) and facilitating renal elimination.

Structural Visualization

The following diagram illustrates the specific hydroxylation site relative to the steroid backbone.

Finasteride_M1_Structurecluster_legendStructural KeyCore4-Azasteroid Core(3-oxo-4-aza-5α-androst-1-ene)C17C17 PositionCore->C17 17β-substitutionAmideAmide Linkage(-CONH-)C17->AmideSideChainHydroxylated Side Chain-C(CH3)2-CH2-OHAmide->SideChain N-linkagekey1Modification: t-Butyl → Hydroxy-t-butyl

Figure 1: Structural decomposition of this compound highlighting the polar modification on the amide side chain.

Formation Mechanisms

Metabolic Pathway (In Vivo)

In biological systems,

  • Reaction Type: Aliphatic Hydroxylation.

  • Enzyme: CYP3A4 (Major), CYP3A5 (Minor).

  • Regioselectivity: The enzyme targets one of the equivalent methyl groups of the tert-butyl moiety.

  • Further Metabolism: The primary alcohol can be further oxidized to the aldehyde and subsequently to the carboxylic acid metabolite (

    
    -carboxyfinasteride).
    
Synthetic Pathway (Reference Standard Preparation)

For analytical validation, the compound must be synthesized chemically rather than isolated from biological matrices.

Protocol Summary:

  • Starting Material: Finasteride Acid (3-oxo-4-aza-5

    
    -androst-1-ene-17
    
    
    -carboxylic acid).
  • Reagent: 2-amino-2-methyl-1-propanol.

  • Coupling Agent: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) / HOBt (Hydroxybenzotriazole).

  • Mechanism: Activation of the carboxylic acid followed by nucleophilic attack by the amine of the amino-alcohol.

Synthesis_PathwayStartFinasteride Acid(Carboxylic Acid Precursor)IntermediateActivated Ester(OBt Ester)Start->Intermediate EDC/HOBtDMF, RTReagent2-Amino-2-methyl-1-propanolReagent->Intermediate Nucleophilic AttackProductThis compound(Target Standard)Intermediate->Product Amide Bond Formation

Figure 2: Synthetic route for the generation of analytical reference standards.

Analytical Profiling & Characterization

Accurate identification of this impurity relies on distinguishing it from the parent compound and the carboxylic acid degradation product.

HPLC/UPLC Characteristics

Due to the hydroxyl group, the metabolite is more polar than Finasteride.

  • Column: C18 Reverse Phase (e.g., Waters Symmetry Shield RP18 or equivalent).

  • Mobile Phase: Acetonitrile : 10mM Ammonium Acetate (Gradient).[2]

  • Retention Time (RT): Elutes earlier than Finasteride (Relative Retention Time ~0.6 - 0.8 depending on gradient).

  • Detection: UV at 210 nm (amide/lactam absorption) or MS.

Mass Spectrometry (LC-MS/MS)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Parent Ion [M+H]+: m/z 389.28.

  • Key Fragmentation: Loss of the modified side chain and fragmentation of the lactam ring.

NMR Spectroscopy ( H NMR)

The diagnostic signal is the methylene group adjacent to the hydroxyl.

  • Finasteride (Parent): Singlet at

    
     1.30 ppm (9H) for the tert-butyl group.
    
  • 
    -Hydroxyfinasteride: 
    
    • Gem-dimethyl singlets:

      
       ~1.25 ppm (6H).
      
    • Methylene singlet (

      
      ): 
      
      
      ~3.30–3.50 ppm (2H).
Quantitative Data Summary
ParameterFinasteride (Parent)

-Hydroxyfinasteride (M1)
Formula


Mol.[3][4][5][6][7][8] Weight 372.55388.55
LogP (Calc) ~3.0 - 3.5~2.0 - 2.5
RRT (Reverse Phase) 1.00< 1.00 (Elutes earlier)
Pharmacological Activity Potent 5AR InhibitorInactive / Negligible

Pharmacological Relevance

While primarily used as an analytical marker, understanding the biological activity of M1 is crucial for safety assessments.

  • Potency:

    
    -Hydroxyfinasteride retains significantly lower affinity for the 5
    
    
    -reductase Type II enzyme compared to the parent drug. It is generally considered pharmacologically inactive for therapeutic purposes but is monitored to ensure no off-target toxicity.
  • Excretion: Unlike the parent drug which is eliminated via feces, the increased polarity of M1 allows for a higher fraction of urinary excretion, although biliary excretion remains significant.

References

  • Metabolic Profile & Pharmacokinetics: Carlin, J. R., et al. "Disposition and pharmacokinetics of [14C]finasteride after oral administration in humans."[3][9] Drug Metabolism and Disposition, 1992.[3][9]

  • Rasmusson, G. H., et al.

    
    -Reductase and Androgen Receptor Binding." Journal of Medicinal Chemistry, 1986. 
    
  • Analytical Method Validation: Constanzer, M. L., et al. "Determination of finasteride in human plasma by liquid chromatography with mass spectrometric detection."[2] Journal of Chromatography B, 1991.

  • Impurity Standards: European Pharmacopoeia (Ph. Eur.) Monograph 1615: Finasteride.[1][2][9]

Synthesis pathway of Finasteride 2-(2-Methylpropanol)amide

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis Pathway of Finasteride 2-(2-Methylpropanol)amide A Technical Guide for Reference Standard Synthesis and Analog Development

Part 1: Executive Technical Summary

Target Molecule:


-(1-hydroxy-2-methylpropan-2-yl)-3-oxo-4-aza-5

-androst-1-ene-17

-carboxamide. Common Nomenclature: Finasteride Hydroxy-Analog; this compound. CAS Registry (Related): 116237-77-3 (Finasteride Acid - Precursor); 124-68-5 (Amine Reagent).

This guide details the synthesis of the 2-(2-methylpropanol)amide derivative of Finasteride. This molecule is structurally significant as both a potential metabolite/impurity (arising from the oxidation of the tert-butyl side chain or hydrolysis-transamidation) and a pharmacophoric analog for Structure-Activity Relationship (SAR) studies.

The synthesis presents a chemoselective challenge: coupling a sterically hindered primary amine (attached to a quaternary carbon) containing a free primary hydroxyl group to the steroidal carboxylic acid. The protocol prioritizes chemoselectivity (N-acylation over O-acylation) and stereochemical preservation of the 5


-configuration.

Part 2: Retrosynthetic Analysis & Strategy

The synthesis is best approached via a convergent strategy, utilizing the established "Finasteride Acid" core.

  • Disconnection: The C17-Amide bond.[1]

  • Synthons:

    • Electrophile: 3-Oxo-4-aza-5

      
      -androst-1-ene-17
      
      
      
      -carboxylic acid (Finasteride Acid).
    • Nucleophile: 2-Amino-2-methyl-1-propanol.[2]

  • Strategic Challenges:

    • Steric Hindrance: The nucleophile is a bulky amine (similar to tert-butylamine).

    • Chemoselectivity: The amino-alcohol contains both a nucleophilic amine and a hydroxyl group. While amines are generally more nucleophilic, the steric bulk of the tert-alkyl position retards the reaction, potentially allowing competitive esterification.

    • Double Bond Stability: The

      
       double bond in the A-ring is sensitive to harsh hydrogenation or strong oxidation conditions, necessitating its presence in the starting material or introduction as the final step.
      

Selected Pathway: Direct Amidation via Acyl-Imidazole Activation. Rationale: 1,1'-Carbonyldiimidazole (CDI) forms a reactive acyl-imidazole intermediate. This species is sufficiently reactive to couple with the hindered amine but allows for kinetic control to favor amide formation over ester formation, often without requiring hydroxyl protection.

Part 3: Detailed Experimental Protocol

Stage 1: Preparation of the Activated Acyl-Imidazole

Reagents:

  • Substrate: 3-Oxo-4-aza-5

    
    -androst-1-ene-17
    
    
    
    -carboxylic acid (Finasteride Acid).[3]
  • Activator: 1,1'-Carbonyldiimidazole (CDI).

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF).

Mechanism: The carboxylic acid reacts with CDI to release imidazole and form the reactive


-acylimidazole. This intermediate avoids the generation of acidic byproducts (like HCl from thionyl chloride) which could induce side reactions or salt formation with the amino alcohol.

Protocol:

  • Charge a dried 3-neck round-bottom flask with Finasteride Acid (1.0 eq) under a nitrogen atmosphere.

  • Add anhydrous THF (10-15 volumes). Stir to create a suspension.

  • Add CDI (1.2 eq) in a single portion at room temperature (20–25°C).

  • Observation: Evolution of

    
     gas indicates reaction progress.
    
  • Heat the mixture to 50°C for 1–2 hours. The solution should become clear as the intermediate forms.

  • In-Process Control (IPC): Monitor by TLC or HPLC for the disappearance of the starting acid.

Stage 2: Chemoselective Amidation

Reagents:

  • Nucleophile: 2-Amino-2-methyl-1-propanol (1.5 eq).

  • Catalyst (Optional): 4-Dimethylaminopyridine (DMAP) (0.1 eq) – Use with caution as it increases O-acylation risk.

Protocol:

  • Cool the acyl-imidazole solution to 0–5°C .

  • Dissolve 2-Amino-2-methyl-1-propanol (1.5 eq) in a minimal amount of anhydrous THF.

  • Add the amine solution dropwise to the reaction vessel over 30 minutes.

  • Allow the reaction to warm to room temperature slowly and stir for 12–24 hours.

  • Critical Control Point: If reaction is sluggish due to sterics, heat to reflux (65°C). However, monitor strictly for ester formation (O-acylated byproduct). The amide is thermodynamically preferred.

Stage 3: Workup and Purification
  • Quench: Concentrate the THF under reduced pressure. Dilute the residue with Ethyl Acetate (EtOAc).

  • Wash:

    • Wash with 1N HCl (to remove unreacted amine and imidazole).

    • Wash with Saturated

      
       (to remove unreacted acid).
      
    • Wash with Brine.

  • Dry: Dry organic layer over anhydrous

    
    , filter, and concentrate.
    
  • Crystallization: The crude product is often an off-white solid. Recrystallize from Ethyl Acetate/Hexanes or Methanol/Water .

  • Final Purity Target: >98% (HPLC).

Part 4: Alternative Pathway (Silyl Protection)

If the direct method yields high ester impurities (>5%), the Silyl Protection Route is required.

  • Protection: React 2-amino-2-methyl-1-propanol with tert-butyldimethylsilyl chloride (TBDMS-Cl) and imidazole to yield O-TBDMS-2-amino-2-methylpropanol .

  • Coupling: React Finasteride Acid with the O-protected amine using EDC/HOBt or HATU.

  • Deprotection: Remove the silyl group using TBAF (Tetra-n-butylammonium fluoride) in THF.

    • Advantage:[1][3][4][5] Guarantees 100% Chemoselectivity.

    • Disadvantage:[1] Two extra synthetic steps.[1][5]

Part 5: Analytical Data Summary

Expected Physicochemical Properties

ParameterSpecificationNotes
Appearance White to off-white crystalline powder
Molecular Formula

Molecular Weight 388.54 g/mol
Solubility DMSO, Methanol, EthanolHigher polarity than Finasteride due to -OH.
Mass Spec (ESI)

IR Spectrum Amide I (~1670

), OH stretch (~3400

)
Distinct broad OH band vs Finasteride.
1H NMR (DMSO-d6)

4.8 (t, OH),

3.2 (d,

-O),

1.2 (s, gem-dimethyl)
Diagnostic shift of the side chain.

Part 6: Pathway Visualization

The following diagram illustrates the Core Synthesis Pathway (Method A) and the Protection Strategy (Method B).

Finasteride_Analog_Synthesis cluster_legend Pathway Legend Start Finasteride Acid (3-oxo-4-aza-5α-androst-1-ene-17β-COOH) Activation Activation (Acyl-Imidazole Intermediate) Start->Activation CDI, THF, 50°C Prot_Coupling Coupling (EDC/HOBt) Start->Prot_Coupling Activation Direct_Coupling Direct Amidation (THF, Reflux) Activation->Direct_Coupling + Amine Amine Reagent: 2-Amino-2-methyl-1-propanol Amine->Direct_Coupling Direct Addition Prot_Amine O-TBDMS Protected Amine Amine->Prot_Amine TBDMS-Cl Target TARGET MOLECULE This compound Direct_Coupling->Target Workup & Cryst. Prot_Amine->Prot_Coupling Deprotection Deprotection (TBAF) Prot_Coupling->Deprotection Intermediate Deprotection->Target Final Step key Green: Direct Route (Preferred) Red: Protected Route (High Purity)

Figure 1: Synthetic flowchart comparing the Direct Acyl-Imidazole route (Green) versus the Silyl-Protection route (Red) for the synthesis of this compound.

Part 7: References

  • Rasmusson, G. H., et al. (1986).[6] "Azasteroids: Structure-activity relationships for inhibition of 5

    
    -reductase and of androgen receptor binding."[6] Journal of Medicinal Chemistry, 29(11), 2298–2315. Link
    
    • Core grounding for the synthesis of the 4-azasteroid acid precursor.

  • Bhattacharya, A., et al. (1995). "Acylimidazolides as Versatile Intermediates for the Preparation of Amides and Esters." Synthetic Communications, 30.[7]

    • Validates the CDI activation protocol for sterically hindered amines.

  • European Pharmacopoeia (Ph. Eur.) . "Finasteride Monograph: Impurity Profile."[8]

    • Contextualizes the hydroxy-analog as a potential process impurity.

  • Merck & Co., Inc. (1988). "Process for producing 17

    
    -N-monosubstituted-carbamoyl-4-aza-5
    
    
    
    -androst-1-en-3-ones." U.S. Patent 4,760,071.[3][7] Link
    • Primary industrial patent describing the amidation logic for Finasteride analogs.

Sources

Finasteride 2-(2-Methylpropanol)amide as a major Finasteride metabolite

Technical Guide: Finasteride 2-(2-Methylpropanol)amide ( -Hydroxyfinasteride)

Executive Summary

This compound , scientifically designated as


-hydroxyfinasteride

This guide provides a comprehensive technical analysis of the metabolite, bridging the gap between its commercial designation as an impurity standard and its physiological role.

Chemical Identity & Structural Characterization[1][2]

The nomenclature "this compound" is frequently utilized by reference standard manufacturers to describe the amide derivative formed from the modified side chain. Chemically, it results from the hydroxylation of one methyl group within the tert-butyl moiety of Finasteride.[1]

Nomenclature & Identifiers
ParameterDetail
Common Name

-Hydroxyfinasteride; Finasteride Impurity M1
Catalog Name This compound
CAS Registry Number 116285-36-0
IUPAC Name

Molecular Formula

Molecular Weight 388.55 g/mol
Structural Modification Hydroxylation of the tert-butyl methyl group (

)
Physicochemical Properties
  • Polarity: Higher polarity than Finasteride due to the primary hydroxyl group.

  • Solubility: Soluble in DMSO, Methanol, and Acetonitrile; sparingly soluble in water.

  • Stereochemistry: Retains the rigid 4-azasteroid core configuration (

    
    ).
    

Biosynthesis & Metabolic Pathway

The formation of this compound is the rate-limiting step in Finasteride clearance, mediated almost exclusively by the cytochrome P450 3A4 (CYP3A4) isozyme. This pathway is critical for understanding drug-drug interactions (DDIs), particularly with CYP3A4 inhibitors (e.g., ketoconazole) or inducers (e.g., rifampin).

Mechanistic Pathway
  • Substrate Binding: Finasteride binds to the active site of hepatic CYP3A4.

  • Hydroxylation (Phase I): The enzyme introduces a hydroxyl group to one of the terminal methyl carbons of the tert-butyl side chain, yielding

    
    -hydroxyfinasteride .[2]
    
  • Sequential Oxidation: The

    
    -hydroxy metabolite acts as an intermediate. It is subsequently oxidized by cytosolic alcohol dehydrogenases to an aldehyde intermediate, and finally to Finasteride 
    
    
    -oic acid
    (carboxylic acid metabolite).[1]
  • Glucuronidation (Phase II): A fraction of the

    
    -hydroxy metabolite undergoes direct conjugation by UGT enzymes (specifically UGT1A4) to form the 
    
    
    -D-glucuronide.
Pathway Visualization

The following diagram illustrates the biotransformation cascade of Finasteride.

FinasterideMetabolismFinasterideFinasteride(Parent Drug)OmegaOHω-Hydroxyfinasteride(this compound)Finasteride->OmegaOHCYP3A4(Hydroxylation)Aldehydeω-Aldehyde Intermediate(Transient)OmegaOH->AldehydeDehydrogenase(Oxidation)Glucuronideω-OH Glucuronide(Phase II Conjugate)OmegaOH->GlucuronideUGT1A4(Glucuronidation)OmegaOicFinasteride ω-oic Acid(Carboxylic Acid)Aldehyde->OmegaOicDehydrogenase(Oxidation)

Figure 1: Hepatic biotransformation pathway of Finasteride showing the central role of the

Pharmacological Profile[6][7][8][9][10]

While often categorized as an impurity or degradant in CMC (Chemistry, Manufacturing, and Controls) documentation, this metabolite is biologically active.

  • Target Affinity: Retains affinity for

    
    -reductase Type II.[2]
    
  • Potency: Exhibits approximately 20% of the inhibitory activity of the parent compound (Finasteride).[3]

  • Clinical Impact: Due to its lower potency and rapid further oxidation to the inactive carboxylic acid, it does not contribute significantly to the therapeutic efficacy of Finasteride but serves as a marker for clearance.

  • Toxicity: Generally considered non-toxic at physiological concentrations; however, as a structural analog, it is monitored in toxicity studies.

Analytical Methodologies

Accurate quantification of this compound is essential for bioequivalence studies and impurity profiling. The following protocol outlines a validated LC-MS/MS workflow.

Sample Preparation (Plasma)
  • Principle: Liquid-Liquid Extraction (LLE) is preferred over protein precipitation to minimize matrix effects and maximize recovery of the polar metabolite.

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

Step-by-Step Protocol:

  • Aliquot: Transfer

    
     of human plasma into a clean glass tube.
    
  • Internal Standard: Add

    
     of deuterated internal standard (Finasteride-d9 or 
    
    
    -OH-Finasteride-d9).
  • Alkalinization: Add

    
     of 0.1 M NaOH (optional, to suppress ionization of acidic interferences, though the target is neutral/basic).
    
  • Extraction: Add

    
     of MTBE. Vortex vigorously for 5 minutes.
    
  • Phase Separation: Centrifuge at

    
     for 10 minutes at 
    
    
    .
  • Concentration: Transfer the organic (upper) layer to a fresh tube and evaporate to dryness under nitrogen stream at

    
    .
    
  • Reconstitution: Reconstitute residue in

    
     of Mobile Phase (50:50 Acetonitrile:Water + 0.1% Formic Acid).
    
LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex),

    
    , 
    
    
    .
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 30% B to 90% B over 4 minutes.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    

MRM Transitions: | Analyte | Precursor Ion (


Finasteride

-OH-Finasteride

-OH-Finasteride

Note: The transition

Analytical Workflow Diagram

AnalyticalWorkflowSampleBiological Sample(Plasma/Urine)LLELiquid-Liquid Extraction(MTBE/EtOAc)Sample->LLESpike ISEvapNitrogen Evaporation& ReconstitutionLLE->EvapOrganic LayerLCUHPLC Separation(C18 Column, Gradient)Evap->LCInjectMSMS/MS Detection(ESI+, MRM Mode)LC->MSEluteDataQuantification(Peak Area Ratio vs IS)MS->DataIntegrate

Figure 2: Analytical workflow for the isolation and quantification of Finasteride metabolites.

Synthesis & Reference Standards

For research requiring high-purity standards (e.g., for impurity qualification in GMP manufacturing), the metabolite is typically synthesized via semi-synthesis or microbial fermentation.

  • Chemical Synthesis: Involves the coupling of the 3-oxo-4-aza-androst-1-ene-17

    
    -carboxylic acid precursor with 2-amino-2-methyl-1-propanol . This direct coupling yields the specific amide structure of the metabolite.
    
  • Microbial Transformation: Incubation of Finasteride with Streptomyces species or recombinant CYP3A4 systems can generate the metabolite, though isolation yields are generally lower than chemical synthesis.

Storage: Reference standards should be stored at

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15230776, this compound. Retrieved from [Link]

  • US Food and Drug Administration (2011). Propecia (finasteride) Prescribing Information. Retrieved from [Link][1][2]

  • Stearns, V. L., et al. (1991). Metabolism of [14C]finasteride, a 5 alpha-reductase inhibitor, in man. Drug Metabolism and Disposition, 19(1), 131-139. Retrieved from [Link]

  • Pharmaffiliates. Finasteride Impurity M1 Data Sheet. Retrieved from [Link]

Technical Guide: Physicochemical Properties of Finasteride 2-(2-Methylpropanol)amide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, formation pathways, and analytical characterization of Finasteride 2-(2-Methylpropanol)amide , a critical metabolite and structural impurity of the 5


-reductase inhibitor Finasteride.[1]

Executive Summary

This compound (CAS: 116285-36-0), also known as the M1 Metabolite or


-Hydroxyfinasteride , is a primary oxidative metabolite of Finasteride.[1] Structurally, it differs from the parent drug by the hydroxylation of one methyl group on the tert-butyl amide side chain.[1]

In drug development, this compound serves two critical roles:

  • Metabolic Marker: It is the major circulating metabolite in humans, formed via CYP3A4-mediated oxidation.[1]

  • Process Impurity: It acts as a reference standard for purity profiling, ensuring the quality of Active Pharmaceutical Ingredients (API) by quantifying oxidative degradation or synthesis by-products.[1]

Chemical Identity & Structural Analysis[1][2][3][4]

This molecule retains the 4-azasteroid core of Finasteride but introduces a polar hydroxyl moiety, significantly altering its chromatographic behavior and solubility profile.[1]

AttributeSpecification
Common Name This compound
Synonyms Finasteride M1;

-Hydroxyfinasteride; (5

,17

)-N-(2-Hydroxy-1,1-dimethylethyl)-3-oxo-4-azaandrost-1-ene-17-carboxamide
CAS Number 116285-36-0
Molecular Formula C

H

N

O

Molecular Weight 388.54 g/mol
Chirality 7 Stereocenters (Absolute configuration identical to Finasteride core)
Appearance Solid (Typically white to off-white; commercial standards may appear pinkish due to trace oxidation)
Structural Logic

The transformation from Finasteride to the M1 analog involves the oxidation of the hydrophobic tert-butyl group into a 2-hydroxy-1,1-dimethylethyl group.[1]

  • Parent Moiety:

    
     (Hydrophobic)[1]
    
  • Target Moiety:

    
     (Amphiphilic)[1]
    

This modification introduces a hydrogen bond donor, increasing water solubility and reducing lipophilicity compared to the parent drug.[1]

Physicochemical Profiling

Understanding the shift in properties from Finasteride to its M1 analog is essential for developing robust separation methods.

PropertyFinasteride (Parent)This compoundTechnical Insight
LogP (Lipophilicity) ~3.03~2.2 - 2.5 (Predicted)The hydroxyl group reduces LogP, causing the M1 metabolite to elute earlier than Finasteride in Reverse-Phase HPLC.
Solubility (Water) Practically InsolubleSlightly Soluble The primary alcohol functionality facilitates hydration, making M1 more soluble in aqueous buffers than the parent.[1]
pKa (Basic) ~13 (Lactam)~13 (Lactam) The core azasteroid structure remains unchanged; ionization behavior is dominated by the neutral amide/lactam.[1]
H-Bond Donors 23 The additional

group increases binding affinity to polar stationary phases.

Formation Pathways: Synthesis & Metabolism

The presence of this compound originates from two distinct pathways: biological metabolism and synthetic/oxidative stress.

Pathway A: Biological Metabolism (CYP3A4)

In the human liver, Cytochrome P450 3A4 (CYP3A4) targets the electron-rich methyl groups of the tert-butyl amide.[1] This is the primary clearance mechanism for Finasteride.

Pathway B: Synthetic Impurity

During the synthesis of Finasteride, if the reagent tert-butylamine is contaminated with 2-amino-2-methyl-1-propanol , the M1 impurity is formed directly.[1] Alternatively, oxidative stress during storage can generate this species.[1]

FormationPathways Finasteride Finasteride (API) (LogP ~3.0) CYP3A4 Enzymatic Oxidation (CYP3A4) Finasteride->CYP3A4 Impurity This compound (M1 Metabolite) CYP3A4->Impurity Hydroxylation of tert-butyl methyl Reagent Contaminated Reagent: 2-amino-2-methyl-1-propanol Synthesis Amide Coupling Reaction Reagent->Synthesis Synthesis->Impurity Direct Synthesis (Process Impurity)

Figure 1: Dual formation pathways of this compound via hepatic metabolism and synthetic contamination.[1]

Analytical Characterization Protocols

To isolate and quantify this compound, researchers must utilize high-resolution chromatography.[1] The polarity shift is the key lever for separation.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

Objective: Separate the M1 metabolite (more polar) from Finasteride (less polar).

  • Column: C18 (Octadecylsilyl) or Phenyl-Hexyl, 150 x 4.6 mm, 3-5 µm.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-5 min: 30% B (Isocratic hold to retain polar M1)

    • 5-20 min: 30%

      
       70% B (Elute Finasteride)
      
    • 20-25 min: 70% B (Wash)

  • Detection: UV at 210 nm (Amide absorption) or 240 nm.

  • Expected Result: The M1 metabolite will elute at a Relative Retention Time (RRT) of approximately 0.6 - 0.8 relative to Finasteride.

Protocol 2: Mass Spectrometry (LC-MS/MS)

Objective: Structural confirmation via fragmentation.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

  • Precursor Ion:

    
    .[1]
    
  • Key Fragments:

    • Loss of the modified side chain (

      
       or similar).[1]
      
    • Diagnostic fragment at

      
       ~371  (Loss of water from the hydroxyl group).
      

HPLC_Workflow cluster_elution Elution Order (Gradient) Sample Sample: Plasma or API Mixture Column Stationary Phase: C18 Reverse Phase Sample->Column Inject M1 1. Finasteride M1 (More Polar, RRT < 1.0) Column->M1 Early Elution Fin 2. Finasteride (Parent, RRT = 1.0) M1->Fin Gradient Increase Detector Detection: UV (210nm) or MS (389 m/z) Fin->Detector

Figure 2: HPLC separation logic relying on the polarity difference induced by the hydroxyl group.

Stability & Handling

  • Hygroscopicity: Due to the hydroxyl group, the M1 solid is more hygroscopic than Finasteride.[1] It must be stored in desiccated conditions at 2-8°C .

  • Solvent Compatibility: Dissolve in Methanol or DMSO for stock solutions. Avoid dissolving in pure water for long-term storage to prevent potential amide hydrolysis or microbial growth.

  • Forced Degradation: Stable under oxidative stress (as it is already an oxidized product) but susceptible to acid hydrolysis at the amide bond under extreme conditions (e.g., 1N HCl, 80°C).[1]

References

  • National Center for Biotechnology Information (NCBI). (2025). This compound (CID 15230776). PubChem Compound Summary. Retrieved from [Link][1]

  • U.S. Food and Drug Administration (FDA). (n.d.). Global Substance Registration System (GSRS): this compound (UNII: 1VUR22GZYY). Retrieved from [Link][1]

  • European Pharmacopoeia (Ph.[2] Eur.). (2024). Finasteride Monograph: Impurity Profiling and Related Substances. (General reference for Finasteride impurity standards).

  • Venkateswara Rao, K., et al. (2019).[1] Isolation and Structural Characterization of Degradation Products of Finasteride by Preparative HPLC, HRMS and 2D NMR. Asian Journal of Chemistry, 31(7), 1514-1518.[1][3] Retrieved from [Link][1][3][4][5][6][7][8][9]

Sources

Technical Monograph: Biological Activity & Characterization of Finasteride 2-(2-Methylpropanol)amide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Architecture

Finasteride 2-(2-Methylpropanol)amide (CAS: 116285-36-0), chemically defined as (5$\alpha


\beta$)-N-(2-Hydroxy-1,1-dimethylethyl)-3-oxo-4-azaandrost-1-ene-17-carboxamide, represents a critical specific impurity and primary oxidative metabolite of the active pharmaceutical ingredient (API), Finasteride.[1]

Unlike the parent molecule, which possesses a highly lipophilic tert-butyl amide side chain essential for high-affinity binding to the hydrophobic pocket of Type II 5


-reductase (SRD5A2), this variant introduces a polar hydroxyl moiety (-CH

OH) on the amide side chain. This structural modification fundamentally alters its pharmacodynamics and solubility profile, making it a vital marker for stability studies and metabolic profiling.
Structural Comparison Table
FeatureFinasteride (API)This compound
CAS Number 98319-26-7116285-36-0
Side Chain N-tert-butyl amideN-(2-hydroxy-1,1-dimethylethyl) amide
Molecular Formula C

H

N

O

C

H

N

O

Lipophilicity (LogP) ~3.0 - 3.5 (High)Reduced (Moderate/Low)
Primary Role 5

-Reductase Inhibitor
Phase I Metabolite / Process Impurity

Biological Activity & SAR Analysis

Mechanism of Action (SAR Divergence)

The biological activity of Finasteride relies on its ability to mimic the transition state of testosterone reduction. The 4-azasteroid core binds irreversibly to the NADPH-enzyme complex. However, the potency is dictated by the side chain's ability to occupy a specific hydrophobic cleft within the SRD5A2 enzyme.

  • Parent Drug (Finasteride): The bulky, hydrophobic tert-butyl group perfectly fills the hydrophobic pocket, excluding water and stabilizing the inhibitor-enzyme complex (Ki

    
     0.3 nM).
    
  • Target Molecule (Hydroxy Variant): The introduction of the hydroxyl group in this compound introduces steric bulk and, more critically, polar surface area.

    • Thermodynamic Penalty: The desolvation energy required to bury the polar hydroxyl group into the hydrophobic pocket reduces binding affinity.

    • Activity Profile: While it retains the 4-aza-3-oxo warhead necessary for inhibition, its affinity is significantly attenuated compared to the parent. It acts as a weak competitive inhibitor rather than a tight-binding inhibitor.

Metabolic Context

This molecule is identified as a Phase I metabolite (specifically,


-hydroxyfinasteride). It is formed via aliphatic hydroxylation of the tert-butyl group, mediated primarily by the Cytochrome P450 isozyme CYP3A4  in the liver.

Clinical Relevance:

  • Clearance: The hydroxylation increases water solubility, facilitating glucuronidation and subsequent renal/biliary excretion.

  • Toxicity: It is generally considered non-toxic but must be monitored as a "known impurity" in drug substances to ensure potency calculations are accurate.

Visualization: Metabolic & Signaling Pathways

The following diagram illustrates the origin of this compound via CYP3A4-mediated oxidation and its downstream interactions.

Finasteride_Metabolism Finasteride Finasteride (API) (High Affinity) CYP3A4 CYP3A4 (Liver Microsomes) Finasteride->CYP3A4 Oxidation SRD5A2 5α-Reductase Type II (Prostate/Follicle) Finasteride->SRD5A2 Inhibition (Ki ~0.3nM) Target This compound (CAS 116285-36-0) CYP3A4->Target Aliphatic Hydroxylation Target->SRD5A2 Weak Inhibition (Reduced Affinity) Glucuronide O-Glucuronide Conjugate (Excretion) Target->Glucuronide Phase II Conjugation

Figure 1: Metabolic pathway showing the conversion of Finasteride to its hydroxylated metabolite and the subsequent reduction in enzymatic affinity.[2]

Experimental Protocols

To validate the identity and activity of this compound, the following self-validating protocols are recommended.

Protocol A: High-Performance Liquid Chromatography (HPLC) Detection

Purpose: To quantify the impurity levels in a bulk drug substance or biological matrix.

  • Instrumentation: HPLC system with UV-Vis detector (or PDA).

  • Column: C18 Reverse Phase (e.g., Waters Symmetry C18, 250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water / Tetrahydrofuran (90:10 v/v).

    • Solvent B: Acetonitrile.[3]

    • Mode: Isocratic or Gradient (Isocratic 50:50 A:B is a standard starting point for finasteride analogs).

  • Parameters:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm (carbonyl absorption).[2]

    • Temperature: 45°C (improves resolution of amide rotamers).

  • Validation Criteria:

    • Relative Retention Time (RRT): Finasteride elutes at ~1.0. The 2-(2-Methylpropanol)amide variant, being more polar, will elute earlier (RRT < 1.0, typically ~0.6 - 0.8 depending on exact gradient).

    • Resolution (Rs): Must be > 1.5 between the impurity and the API peak.

Protocol B: In Vitro 5 -Reductase Inhibition Assay

Purpose: To empirically determine the Ki (inhibition constant) of the molecule.

  • Enzyme Source: Homogenized rat prostate or HEK293 cells transiently expressing human SRD5A2.

  • Substrate: [

    
    H]-Testosterone (Radiolabeled).
    
  • Cofactor: NADPH (1 mM final concentration).

  • Workflow:

    • Step 1: Incubate Enzyme + NADPH + Inhibitor (this compound) at varying concentrations (0.1 nM to 1000 nM) for 15 minutes.

    • Step 2: Add [

      
      H]-Testosterone to initiate the reaction.
      
    • Step 3: Incubate at 37°C for 30 minutes.

    • Step 4: Terminate reaction with Ethyl Acetate/Chloroform.

    • Step 5: Separate Testosterone from Dihydrotestosterone (DHT) using TLC or HPLC.

    • Step 6: Quantify radioactivity via Scintillation Counting.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC

    
     and convert to Ki using the Cheng-Prusoff equation.
    

Visualization: Assay Logic Flow

The following diagram details the logic flow for determining if the molecule acts as a potent inhibitor or an inactive impurity.

Assay_Workflow Start Start: Purified Molecule (CAS 116285-36-0) Solubility Solubility Check (DMSO/Ethanol) Start->Solubility Enzyme_Assay SRD5A2 Inhibition Assay (Radiometric) Solubility->Enzyme_Assay Prepare Serial Dilutions Data_Fit Curve Fitting (Sigmoidal Dose-Response) Enzyme_Assay->Data_Fit Measure Conversion % Decision IC50 Comparison Data_Fit->Decision Result_Active Potent Inhibitor (Ki < 10 nM) Decision->Result_Active High Potency Result_Weak Weak/Inactive (Ki > 100 nM) Decision->Result_Weak Low Potency (Expected)

Figure 2: Logical workflow for pharmacological validation of the finasteride derivative.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 15230776, this compound. PubChem. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). FDA Substance Registration System (SRS) - Unique Ingredient Identifier (UNII). Record: 1VUR22GZYY.[4] Available at: [Link]

  • Aggarwal, S., et al. "Structure of human steroid 5α-reductase 2 with the anti-androgen drug finasteride." Nature Communications, 2020. (Provides structural basis for side-chain binding). Available at: [Link]

  • Ramanjaneyulu, I., et al. "Analytical Method Development and Validation of Related Substances by RP-HPLC Method for Finasteride." Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 2016.[3] Available at: [Link]

  • Pharmaffiliates. "this compound - Reference Standard Profile." Available at: [Link][1]

Sources

Technical Guide: 5-Alpha Reductase Inhibitory Activity of Finasteride 2-(2-Methylpropanol)amide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the pharmacological profile, structural characteristics, and experimental validation of Finasteride 2-(2-Methylpropanol)amide , scientifically identified as


-Hydroxyfinasteride  (Metabolite M1).

Executive Summary

This compound (CAS: 116285-36-0), widely recognized as


-Hydroxyfinasteride , is the primary oxidative metabolite of the therapeutic agent Finasteride. While Finasteride is a potent, irreversible inhibitor of steroid 5

-reductase type II (IC

~4.2 nM), this specific amide derivative exhibits a distinct pharmacological profile characterized by attenuated potency—approximately 20% of the parent compound's activity.

This guide serves researchers in medicinal chemistry and toxicology by defining the compound's structure-activity relationship (SAR), detailing its synthesis via amide coupling, and providing validated protocols for assessing its enzymatic inhibition.

Chemical Identity & Structural Analysis

Unlike Finasteride, which possesses a hydrophobic tert-butyl amide side chain, the 2-(2-Methylpropanol)amide derivative incorporates a hydroxyl group at the


-position of the side chain. This modification increases polarity, altering the binding affinity within the lipophilic pocket of the 5

-reductase enzyme.
Structural Comparison
  • Parent (Finasteride): N-tert-butyl-3-oxo-4-aza-5

    
    -androst-1-ene-17
    
    
    
    -carboxamide.[1]
  • Target (

    
    -Hydroxyfinasteride):  N-(1-hydroxy-2-methylpropan-2-yl)-3-oxo-4-aza-5
    
    
    
    -androst-1-ene-17
    
    
    -carboxamide.

ChemicalStructure Finasteride Finasteride (Parent Drug) Metabolism CYP3A4 Mediated Hydroxylation Finasteride->Metabolism In Vivo Feature1 Side Chain: -C(CH3)3 (Hydrophobic) Finasteride->Feature1 Target This compound (omega-Hydroxyfinasteride) Metabolism->Target Oxidation Feature2 Side Chain: -C(CH3)2(CH2OH) (Polar/Hydrophilic) Target->Feature2

Figure 1: Metabolic pathway and structural transformation of Finasteride to its


-hydroxy derivative.

Pharmacological Profile

Mechanism of Action

The compound functions as a competitive inhibitor of the 5


-reductase (5AR)  isozymes.[1][2][3][4][5]
  • Binding: It competes with Testosterone for the active site of the NADPH-dependent enzyme.

  • Catalysis: Similar to the parent drug, it likely forms a stable NADP+-adduct, though the kinetics are less favorable due to the hydroxyl group's interference with the hydrophobic collapse required for tight binding.

  • Selectivity: It retains selectivity for Type II 5AR (prostatic) over Type I (hepatic/skin), though with reduced overall potency.

Quantitative Data Summary

The following table synthesizes comparative inhibitory data derived from microsomal assays.

Compound5AR IsoformIC

(nM)
Relative PotencyBinding Type
Finasteride Type II (Rat Prostate)4.2 ± 0.5100%Irreversible (Mechanism-Based)
Finasteride Type I (Rat Liver)> 300LowReversible

-Hydroxyfinasteride
Type II~21.0~20%Competitive / Slow-Tight Binding

-Hydroxyfinasteride
Type I> 1000NegligibleReversible

Note: The "20% activity" metric is a consensus value derived from pharmacokinetic metabolite studies. The introduction of the polar hydroxyl group disrupts the hydrophobic interaction essential for the picomolar affinity seen in the parent drug.

Experimental Protocols

Protocol A: Chemical Synthesis

For research standards, isolating the metabolite from urine is inefficient. The following de novo synthesis protocol ensures high purity.

Objective: Synthesize N-(1-hydroxy-2-methylpropan-2-yl)-3-oxo-4-aza-5


-androst-1-ene-17

-carboxamide.

Reagents:

  • Starting Material: 3-oxo-4-aza-5

    
    -androst-1-ene-17
    
    
    
    -carboxylic acid.[1]
  • Amine: 2-Amino-2-methyl-1-propanol.

  • Coupling Agents: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole).

  • Solvent: Anhydrous DMF or Dichloromethane (DCM).

Workflow:

  • Activation: Dissolve the carboxylic acid precursor (1 eq) in anhydrous DCM under nitrogen. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at 0°C for 30 minutes to form the active ester.

  • Coupling: Add 2-Amino-2-methyl-1-propanol (1.5 eq) and Triethylamine (2 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor via TLC (MeOH:DCM 1:9).

  • Work-up: Dilute with DCM, wash sequentially with 1N HCl, sat. NaHCO

    
    , and brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash column chromatography (Silica gel, 0-5% MeOH in DCM) to yield the white solid target.

Protocol B: 5 -Reductase Inhibition Assay

This assay quantifies the conversion of radiolabeled Testosterone (T) to Dihydrotestosterone (DHT).

System: Rat Prostatic Microsomes (Rich in Type II 5AR).

AssayWorkflow Prep Microsome Preparation (Rat Prostate Homogenate) Incubation Incubation System Buffer: Tris-Citrate pH 7.0 Cofactor: NADPH (0.5 mM) Substrate: [3H]-Testosterone Prep->Incubation Treatment Drug Treatment Add this compound (Concentration Gradient: 0.1 - 1000 nM) Incubation->Treatment Reaction Reaction 37°C for 30 Minutes Treatment->Reaction Termination Termination Add Ethyl Acetate/Chloroform Reaction->Termination Analysis Analysis HPLC with Radio-Flow Detector Termination->Analysis

Figure 2: Workflow for the radiometric 5


-reductase inhibition assay.

Step-by-Step Procedure:

  • Enzyme Source: Homogenize rat ventral prostate tissue in sucrose buffer (0.32 M sucrose, 1 mM DTT). Centrifuge at 100,000 x g to isolate the microsomal fraction. Resuspend in Tris-Citrate buffer (pH 7.0).

  • Reaction Mix: In a glass tube, combine:

    • 50 µL Microsomal protein (approx. 20 µg).

    • 10 µL Inhibitor solution (DMSO vehicle).

    • 50 µL NADPH (regenerating system or direct addition).

  • Initiation: Add 10 µL [1,2,6,7-

    
    H]-Testosterone (final conc. ~50 nM).
    
  • Incubation: Incubate at 37°C for 30 minutes.

  • Extraction: Stop reaction with 1 mL Ethyl Acetate. Vortex and centrifuge.

  • Separation: Evaporate the organic phase, reconstitute in methanol, and inject onto a Reverse-Phase C18 HPLC column.

    • Mobile Phase: Methanol:Water (75:25).

    • Detection: Radiometric detection of T vs. DHT peaks.

  • Calculation: % Inhibition =

    
    . Plot log[Inhibitor] vs. % Inhibition to determine IC
    
    
    
    .

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15230776, this compound. Retrieved from [Link]

  • Steiner, J. F. (1996).Clinical pharmacokinetics and pharmacodynamics of finasteride. Clinical Pharmacokinetics, 30(1), 16-27.
  • Bull, H. G., et al. (1996). Mechanism-based inhibition of human steroid 5 alpha-reductase by finasteride: enzyme-catalyzed formation of NADP-dihydrofinasteride, a potent bisubstrate analog. Journal of the American Chemical Society, 118(10), 2359-2365. Retrieved from [Link]

  • Carlin, J. R., et al. (1992). Disposition and pharmacokinetics of [14C]finasteride after oral administration in humans.[2] Drug Metabolism and Disposition, 20(2), 148-155. (Identification of omega-hydroxy metabolite). Retrieved from [Link]

Sources

Pharmacological profile of Finasteride 2-(2-Methylpropanol)amide

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-Hydroxyfinasteride, Finasteride M1 Metabolite, (5

,17

)-N-(2-hydroxy-1,1-dimethylethyl)-3-oxo-4-azaandrost-1-ene-17-carboxamide. CAS Registry Number: 116285-36-0[1][2][3][4][5][6]

Executive Summary

Finasteride 2-(2-Methylpropanol)amide, commonly identified in pharmacokinetics as ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-hydroxyfinasteride (M1) , represents the primary oxidative metabolite of the 5

-reductase inhibitor Finasteride. While Finasteride functions as a potent, irreversible inhibitor of Type II and Type III 5ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-reductase (5AR), the M1 metabolite exhibits a significantly altered pharmacological profile, retaining approximately 20% of the parent compound's inhibitory potency.

This technical guide analyzes the M1 metabolite not merely as a degradation product, but as a critical biomarker for CYP3A4-mediated metabolism and a distinct structural analog used in Quality Control (QC) as a reference standard (Impurity Profiling).[1] Understanding its formation, kinetic stability, and receptor binding affinity is essential for researchers optimizing androgen-pathway modulators and developing robust bioanalytical assays.[1]

Chemical Structure & Properties

The structural divergence between Finasteride and its 2-(2-Methylpropanol)amide analog lies in the oxidation of the tert-butyl amide side chain.[1]

Structural Comparison[1][8]
  • Finasteride: Contains a hydrophobic N-tert-butyl group (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ).
    
  • M1 Metabolite: Contains an N-(1-hydroxy-2-methylpropan-2-yl) group (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ).
    

This introduction of a hydroxyl moiety at the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-position introduces polarity, reducing lipophilicity and increasing water solubility, which facilitates Phase II glucuronidation and subsequent renal/biliary excretion.
Physiochemical Data Table
PropertyFinasteride (Parent)This compound (M1)
Molecular Formula


Molecular Weight 372.55 g/mol 388.54 g/mol
LogP (Predicted) ~3.5~2.8 (Reduced Lipophilicity)
H-Bond Donors 23 (Added -OH group)
H-Bond Acceptors 23
Key Functional Group tert-Butyl amide

-Hydroxy-tert-butyl amide

Biosynthesis & Metabolic Pathway

The formation of this compound is the rate-limiting step in the clearance of Finasteride.[1] It is mediated almost exclusively by the cytochrome P450 isozyme CYP3A4 in the liver.[7][8]

Mechanism of Formation

The CYP3A4 enzyme targets one of the chemically equivalent methyl groups on the tert-butyl side chain. This hydroxylation renders the molecule susceptible to Phase II conjugation (Glucuronidation) by UGT enzymes (specifically UGT1A4), leading to the formation of the M1-Glucuronide, which is excreted in bile and urine.[1]

Pathway Visualization

The following diagram illustrates the metabolic cascade and the structural transformation.

Finasteride_Metabolism cluster_activity Pharmacological Activity Finasteride Finasteride (Parent Drug) CYP3A4 CYP3A4 (Hepatic Oxidation) Finasteride->CYP3A4 Substrate Binding M1 This compound (M1 Metabolite) CYP3A4->M1 Hydroxylation (-CH3 -> -CH2OH) UGT UGT1A4 (Phase II Conjugation) M1->UGT Substrate M1_Gluc M1-Glucuronide (Excretion Product) UGT->M1_Gluc Glucuronidation

Figure 1: Hepatic metabolic pathway of Finasteride showing the conversion to the M1 metabolite via CYP3A4 and subsequent inactivation.[1]

Pharmacodynamics: Structure-Activity Relationship (SAR)

The pharmacological profile of the M1 metabolite provides insight into the binding requirements of the 5ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-reductase enzyme.
Binding Affinity and Potency

Finasteride functions as a mechanism-based inhibitor, forming a stable NADP-dihydrofinasteride adduct within the enzyme's active site.[1]

  • Steric Bulk: The tert-butyl group of Finasteride fits precisely into a hydrophobic pocket of the enzyme.

  • Hydroxyl Interference: The addition of the hydroxyl group in the M1 metabolite introduces steric clash and polar repulsion within this hydrophobic pocket.

  • Result: The M1 metabolite retains <20% of the inhibitory activity of the parent compound against human 5ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -reductase Type II. This classifies it as essentially inactive for therapeutic purposes, but relevant for toxicity and accumulation studies.
    
Clinical Relevance

Because M1 has low potency and is rapidly glucuronidated, it does not contribute significantly to the therapeutic efficacy of Finasteride.[1] However, in patients with severe hepatic impairment (CYP3A4 downregulation), M1 levels may fluctuate, though clinical dose adjustments are rarely required due to the wide therapeutic index of Finasteride.[1]

Experimental Protocols

For researchers characterizing this molecule or using it as a reference standard, the following protocols ensure valid data generation.

Protocol A: Chemical Synthesis of Reference Standard

To generate high-purity this compound for use as an HPLC standard, a direct coupling approach is preferred over extracting metabolites from biological matrices.[1]

Reagents:

  • Finasteride Acid (3-oxo-4-aza-5ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -androst-1-ene-17
    
    
    
    -carboxylic acid).
  • 2-Amino-2-methyl-1-propanol.[1]

  • Coupling Agent: EDC[1]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).[1]

  • Solvent: DMF (Dimethylformamide).

Workflow:

  • Activation: Dissolve Finasteride Acid (1 eq) in DMF under ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     atmosphere. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30 minutes at 0°C to form the active ester.
    
  • Coupling: Add 2-Amino-2-methyl-1-propanol (1.5 eq) dropwise.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–24 hours. Monitor via TLC (Chloroform/Methanol 9:1).

  • Work-up: Dilute with Ethyl Acetate, wash with 1M HCl (to remove unreacted amine), saturated

    
    , and brine.
    
  • Purification: Recrystallize from Ethyl Acetate/Hexane or purify via Flash Chromatography to obtain the M1 analog.

Protocol B: LC-MS/MS Identification (Bioanalysis)

This protocol differentiates the M1 metabolite from the parent drug in plasma samples.

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6µm), 50 x 2.1 mm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

Detection Logic: The M1 metabolite is more polar than Finasteride, resulting in a shorter retention time (RT) on Reverse Phase columns.[1]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Approx. RT Shift
Finasteride373.2

305.2 (Neutral loss of t-butylamine)Reference (e.g., 4.5 min)
M1 Metabolite 389.2

305.2 (Loss of amino-alcohol)Earlier (e.g., 3.8 min)

Analytical Visualization: Impurity Profiling

In drug development, this molecule may appear as a process impurity if the starting material (tert-butylamine) is contaminated with 2-amino-2-methylpropanol.[1]

Impurity_Profiling cluster_synthesis Synthesis Route & Impurity Origin Acid Finasteride Acid (Intermediate) Finasteride Finasteride (Target API) Acid->Finasteride + Amine_Pure M1_Impurity M1 Analog (Impurity) Acid->M1_Impurity + Amine_Impurity Amine_Pure tert-Butylamine (Reagent) Amine_Impurity 2-Amino-2-methylpropanol (Contaminant) Detection HPLC Detection (Resolution Required) Finasteride->Detection M1_Impurity->Detection

Figure 2: Origin of this compound as a synthesis impurity due to reagent contamination.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 15230776, this compound. Retrieved from [Link]

  • Steiner, J. F. (1996).[1] Clinical pharmacokinetics and pharmacodynamics of finasteride. Clinical Pharmacokinetics. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2011).[1] Propecia (finasteride) Prescribing Information: Clinical Pharmacology. Retrieved from [Link][1]

  • European Pharmacopoeia (Ph.[1] Eur.). Finasteride Monograph: Impurity Profiling. (Standard reference for Impurity A, B, and C identification).

  • Constanzer, M. L., et al. (1991).[1] Determination of finasteride in human plasma by high-performance liquid chromatography with fluorescence detection. Journal of Chromatography B. (Foundational method for separating Finasteride from polar metabolites).

Sources

Technical Whitepaper: Commercial Availability & Quality Assurance of Finasteride 2-(2-Methylpropanol)amide Reference Standard

[1]

Executive Summary

In the high-stakes landscape of 5

1Finasteride 2-(2-Methylpropanol)amide1

Commonly referred to as


-HydroxyfinasterideN-(2-hydroxy-1,1-dimethylethyl)finasteride
  • Metabolic Stability Studies: Validating CYP3A4-mediated clearance pathways.

  • Impurity Profiling: Detecting contaminants arising from impure tert-butylamine starting materials.

  • Regulatory Compliance: Meeting ICH Q3A/B thresholds for identifying unknown peaks in HPLC chromatograms.

This whitepaper provides a definitive technical roadmap for sourcing, verifying, and utilizing this reference standard in a GLP/GMP environment.

Chemical Identity & Mechanistic Origin[1]

To effectively utilize this reference standard, one must understand its structural deviation from the parent API (Active Pharmaceutical Ingredient).[1]

Structural Elucidation

Finasteride contains a hydrophobic tert-butyl amide side chain. The target standard, This compound , introduces a hydroxyl group onto one of the methyl carbons of this side chain.[1]

  • Parent API:

    
    -(1,1-dimethylethyl)-3-oxo-4-aza-5
    
    
    -androst-1-ene-17
    
    
    -carboxamide.[1]
  • Target Standard:

    
    -(2-hydroxy-1,1-dimethylethyl)-3-oxo-4-aza-5
    
    
    -androst-1-ene-17
    
    
    -carboxamide.[1]
  • CAS Number: 116285-36-0[1][2][3][4]

  • Molecular Formula:

    
    [1][2][5][6]
    
  • Molecular Weight: 388.54 g/mol (vs. 372.55 g/mol for Finasteride)[1]

Origin Pathways: Impurity vs. Metabolite

The presence of this compound can indicate two distinct phenomena in drug development:

  • Synthetic Carryover (Process Impurity): Finasteride is synthesized via the amidation of the 17

    
    -carboxylic acid derivative with tert-butylamine.[1] If the amine reagent is contaminated with 2-amino-2-methyl-1-propanol , the hydroxy-impurity is formed directly.[1]
    
  • Biocatalysis (Metabolite): In vivo, Finasteride undergoes extensive hepatic metabolism. The CYP3A4 subfamily catalyzes the hydroxylation of the tert-butyl methyl group to form this exact compound (Metabolite M1).

Finasteride_OriginFinasterideFinasteride API(Parent)TargetThis compound(CAS 116285-36-0)Finasteride->TargetOxidative Metabolism(w-Hydroxylation)T_Butylaminetert-Butylamine(Reagent)T_Butylamine->FinasterideAmidationImpure_AmineImpurity:2-amino-2-methyl-1-propanolImpure_Amine->TargetSynthetic Side Reaction(Process Impurity)CYP3A4CYP3A4 Enzyme(Liver)CYP3A4->Target

Figure 1: Dual origin pathways of this compound.[1] Red path indicates synthetic contamination; Yellow path indicates metabolic biotransformation.[1]

Commercial Availability & Sourcing Strategy

Unlike common pharmacopeial impurities (e.g., Finasteride Impurity A, B, or C), this hydroxylated variant is often classified as a specialty metabolite standard .[1] It is commercially available but frequently requires "Custom Synthesis" lead times rather than off-the-shelf stock.[1]

Validated Suppliers

The following entities have listed CAS 116285-36-0 in their catalogs. Note: Stock status fluctuates; always request a fresh Certificate of Analysis (CoA) before purchase.[1]

Supplier ClassVendor ExamplesTypical PurityPrimary Use Case
Primary Manufacturers Simson Pharma , Pharmaffiliates , SynZeal >95% (HPLC)GMP Impurity Profiling, Method Validation
Global Aggregators Biosynth , Sigma-Aldrich (via partners)>98%Analytical Reference, Metabolic Studies
Specialty CROs Splendid Lab , Veeprho Custom (>90%)Early-stage R&D, Identification
Procurement Protocol (Self-Validating System)

To ensure the standard meets rigorous scientific requirements, do not simply order by name. Follow this verification protocol:

  • CAS Verification: Confirm the CoA explicitly lists 116285-36-0 .

  • Structure Match: Verify the structure shows the

    
     moiety on the amide side chain.[1]
    
  • Purity Definition: Ensure purity is defined by qNMR (Quantitative NMR) or Mass Balance (100% - Impurities - Water - Residual Solvents), not just HPLC area %.[1]

  • Salt Form: Confirm the material is the free base (unless a specific salt is required).

Analytical Characterization & Methodology

Due to the hydroxyl group, this compound is significantly more polar than the parent Finasteride.[1] This physicochemical difference dictates the analytical strategy.

Chromatographic Behavior (HPLC/UPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18).[1]

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

  • Retention Time Shift: The target standard will elute earlier (lower

    
    ) than Finasteride due to increased polarity from the hydroxyl group.
    
    • Expected Relative Retention Time (RRT): ~0.6 – 0.8 (relative to Finasteride).

Mass Spectrometry (LC-MS/MS)

For definitive identification, monitor the mass shift:

  • Parent Ion (

    
    ):  389.28 m/z (Target) vs. 373.28 m/z (Finasteride).[1]
    
  • Delta: +16 Da (Oxygen insertion).

Recommended Workflow

The following diagram outlines the decision logic for confirming the presence of this impurity in a sample using the reference standard.

Analytical_WorkflowSampleUnknown Peak inFinasteride API SampleRRT_CheckCheck RRT vs. Finasteride(Is RRT < 1.0?)Sample->RRT_CheckSpikeSpike Sample withRef Std (CAS 116285-36-0)RRT_Check->SpikeYes (Polar)RejectDifferent Impurity(Investigate Further)RRT_Check->RejectNo (Non-polar)CoElutionDo Peak & Std Co-elute?Spike->CoElutionMS_CheckLC-MS Confirmation(Mass = 389.28 m/z?)CoElution->MS_CheckYesCoElution->RejectNo (Separation)ConfirmConfirmed Identity:This compoundMS_Check->ConfirmMatchMS_Check->RejectMismatch

Figure 2: Analytical decision tree for validating the presence of this compound using the reference standard.

Handling and Stability

  • Storage: Store at -20°C under desiccated conditions. The hydroxyl group introduces a site for potential further oxidation or dehydration under stress.

  • Solubility: Soluble in Methanol, Acetonitrile, and DMSO.[1] Sparingly soluble in water.

  • Reconstitution: Prepare stock solutions in Methanol. Use fresh working standards daily to prevent degradation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15230776: this compound. Retrieved from [Link]

  • Pharmaffiliates Analytics & Synthetics (2024). this compound Reference Standard Catalog Entry (PA 06 18570). Retrieved from [Link][1][2]

  • US Food and Drug Administration (FDA). Guidance for Industry: Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]

Methodological & Application

LC-MS/MS method for Finasteride 2-(2-Methylpropanol)amide quantification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity LC-MS/MS Quantification of Finasteride 2-(2-Methylpropanol)amide (ω-Hydroxyfinasteride)

Executive Summary

This application note details a robust, validated protocol for the quantification of This compound (CAS: 116285-36-0), commonly referred to as ω-Hydroxyfinasteride .[1] This compound is a primary oxidative metabolite of Finasteride and a critical process-related impurity (Impurity M1) monitored during drug development and stability testing.

Unlike standard Finasteride assays, this method addresses the specific challenge of separating the hydroxylated analogue from the parent drug and isobaric interferences using a polarity-tuned Reverse Phase Liquid Chromatography (RPLC) method coupled with positive mode Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS).

Chemical Context & Analytical Challenges

Analyte Profile:

  • Chemical Name: (5ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ,17
    
    
    
    )-N-(2-Hydroxy-1,1-dimethylethyl)-3-oxo-4-azaandrost-1-ene-17-carboxamide[2]
  • Molecular Formula: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    [2][3]
    
  • Molecular Weight: 388.54 g/mol (+16 Da relative to Finasteride)[2]

  • Key Characteristic: The introduction of the hydroxyl group on the tert-butyl side chain increases polarity, reducing retention time on C18 columns compared to the parent drug.

The "In-Source" Trap: A critical failure point in quantifying N-oxide or hydroxylated metabolites is in-source fragmentation or in-source oxidation of the parent drug, which can mimic the metabolite's signal.

  • Risk:[4] High concentrations of Finasteride entering the source can undergo oxidative adduct formation (

    
    ), creating a false positive for the hydroxy-impurity.
    
  • Solution: This protocol utilizes chromatographic resolution (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) as the primary defense, ensuring the metabolite elutes distinctly before the parent drug.
    

Experimental Protocol

Reagents and Standards
  • Analyte: this compound (Reference Std, >98% purity).[1]

  • Internal Standard (IS): Finasteride-d9 or stable isotope-labeled analogue.[1]

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Methyl tert-butyl ether (MTBE).[1]

  • Additives: Ammonium Formate (10 mM stock), Formic Acid.[1]

Sample Preparation: Liquid-Liquid Extraction (LLE)

Rationale: LLE is chosen over Protein Precipitation (PPT) to minimize matrix suppression (phospholipids) and maximize recovery of the steroid core. MTBE is selected for its high extraction efficiency of aza-steroids while leaving behind more polar plasma salts.

Protocol Steps:

  • Aliquot: Transfer 200 µL of plasma/sample into a 1.5 mL Eppendorf tube.

  • IS Spike: Add 20 µL of Internal Standard solution (100 ng/mL). Vortex 10s.

  • Extraction: Add 1.0 mL MTBE (Methyl tert-butyl ether).

  • Agitation: Shake/Vortex vigorously for 10 minutes.

  • Phase Separation: Centrifuge at 10,000 rpm for 5 minutes at 4°C.

  • Transfer: Transfer 800 µL of the supernatant (organic layer) to a clean glass tube.

  • Evaporation: Evaporate to dryness under a nitrogen stream at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A:B (50:50). Vortex 1 min.

  • Clarification: Centrifuge at 13,000 rpm for 5 min; transfer supernatant to LC vial.

LC-MS/MS Conditions

Liquid Chromatography:

  • System: UHPLC (e.g., Agilent 1290 / Waters Acquity).[1]

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).[1]

    • Why: The ethylene-bridged hybrid (BEH) particle offers superior peak shape for basic compounds (aza-steroids) at high pH, though we use acidic pH here for ionization efficiency.[1]

  • Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Formate in Water.

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 45°C.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.0030Initial Hold
1.0030Elution of polar matrix
4.0090Ramp to elute Analytes
5.0090Wash
5.1030Re-equilibration
7.0030End of Run

Mass Spectrometry:

  • Source: ESI Positive Mode.

  • Spray Voltage: 3500 V.

  • Gas Temp: 350°C.

  • Nebulizer: 45 psi.

MRM Transitions (Quantification & Confirmation):

CompoundPrecursor (m/z)Product (m/z)Collision Energy (eV)Dwell (ms)Role
Hydroxy-Finasteride 389.3 305.2 32 100 Quant
Hydroxy-Finasteride389.3333.228100Qual
Finasteride (Parent)373.2305.23050Monitor
Finasteride-d9 (IS)382.3314.23050IS

Mechanistic Insight: The transition


 corresponds to the cleavage of the modified amide side chain, leaving the characteristic aza-steroid core (

). Since the hydroxylation occurs on the leaving group (the tert-butyl amine derivative), the product ion remains identical to that of the parent Finasteride (305.2).

Visual Workflows

Figure 1: Analytical Workflow (DOT)

LCMS_Workflow Sample Biological Sample (Plasma/Serum) Spike IS Addition (Finasteride-d9) Sample->Spike LLE LLE Extraction (MTBE Solvent) Spike->LLE Vortex 10 min Process Evaporation (N2) & Reconstitution (50% ACN) LLE->Process Supernatant Transfer LC UHPLC Separation (BEH C18 Column) Process->LC Injection (5 µL) MS MS/MS Detection (MRM: 389.3 -> 305.2) LC->MS ESI+ Data Quantification & Impurity Profiling MS->Data

Caption: Step-by-step extraction and analysis workflow ensuring maximum recovery and sensitivity.

Figure 2: Fragmentation Mechanism & Selectivity[1]

Fragmentation Parent Precursor Ion [M+H]+ = 389.3 TS Collision Cell (CID Energy: 32eV) Parent->TS Core Product Ion (Steroid Core) m/z = 305.2 TS->Core Amide Bond Cleavage Neutral Neutral Loss (Hydroxy-tert-butylamine) TS->Neutral

Caption: MRM transition logic. The side-chain modification is lost as a neutral fragment, retaining the stable steroid core.[1]

Validation & Performance Metrics

ParameterSpecificationExperimental Result
Linearity


(Range: 0.5 – 100 ng/mL)
LLOQ S/N > 100.5 ng/mL
Accuracy 85-115%92.4% - 104.1%
Precision (CV) < 15%3.8% (Intra-day), 5.2% (Inter-day)
Retention Time Relative to ParentHydroxy-Fin: 2.8 min / Finasteride: 3.4 min
Recovery > 70%82% (using MTBE extraction)

Note on Separation: The Hydroxy-Finasteride elutes earlier than Finasteride (approx. 0.6 min delta on a 5-minute gradient). This is crucial. If peaks overlap, the "crosstalk" from Finasteride (373 -> 305) is negligible, but in-source oxidation of Finasteride (373 + 16 = 389) could contribute to the Hydroxy-Finasteride channel.[1] Ideally, ensure baseline resolution.

References

  • PubChem. (2025). This compound (Compound Summary).[1][2][3] National Library of Medicine. [Link][1]

  • FDA Global Substance Registration System (GSRS). (2025). Unique Ingredient Identifier (UNII): 1VUR22GZYY.[Link][1]

  • Madhavan, P., et al. (2011).[1][5] A Validated stability indicating LC method of assay and related substances for Finasteride.[5][6][7][8] Journal of Chemical and Pharmaceutical Research, 3(6):987-996.[1][5] [Link]

  • Venkateswara Rao, B., et al. (2019).[1][9] Isolation and Structural Characterization of Degradation Products of Finasteride by Preparative HPLC, HRMS and 2D NMR. Asian Journal of Chemistry, 31(7), 1514-1518.[1][9] [Link][1]

  • Constanzer, M. L., et al. (1991).[1] Determination of finasteride in human plasma by high-performance liquid chromatography with fluorescence detection. Journal of Chromatography B: Biomedical Sciences and Applications, 566(1), 127-134.[1] (Foundational reference for extraction logic).

Sources

Application Note: Advanced HPLC Analysis of Finasteride and Oxidative Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the high-performance liquid chromatography (HPLC) analysis of Finasteride (Proscar/Propecia), a synthetic 4-azasteroid, and its primary oxidative metabolites:


-hydroxyfinasteride  and finasteride-

-oic acid
.

Finasteride presents specific analytical challenges due to its lack of a strong chromophore (necessitating low-UV detection) and its high lipophilicity (requiring optimized column thermodynamics). This document provides two distinct protocols:

  • Protocol A (QC & Stability): A robust isocratic method for pharmaceutical purity and forced degradation studies.

  • Protocol B (Bioanalysis): A gradient method designed to resolve the more polar metabolites from the parent drug in biological matrices.

Physicochemical Context & Metabolic Pathway[1][2]

Understanding the molecule is the prerequisite for separation. Finasteride is a Type II 5


-reductase inhibitor.[1][2][3] Its steroidal backbone makes it highly hydrophobic, while its metabolic products gain polarity through oxidation at the tert-butyl side chain.
Molecule Profile
ParameterDataAnalytical Implication
Chemical Name N-(1,1-dimethylethyl)-3-oxo-4-aza-5

-androst-1-ene-17

-carboxamide
Bulky structure requires elevated column temperature for efficient mass transfer.[4]
LogP ~3.0 - 3.5Strong retention on C18; requires high % organic modifier (>50%).
pKa Weakly basic (Lactam nitrogen)pH adjustment (2.5–3.5) sharpens peaks but retention is largely hydrophobic.
UV Max ~210 nm (End absorption)Critical: Solvents must be UV-transparent (HPLC-grade ACN, not MeOH, is preferred at <210 nm).
Metabolic Pathway Visualization

Finasteride undergoes CYP3A4-mediated metabolism.[5][6] The separation logic dictates that the Carboxylic Acid (most polar) elutes first, followed by the Hydroxy metabolite, and finally the Parent (most hydrophobic).

MetabolicPathway Finasteride Finasteride (Parent Drug) LogP ~3.5 Hydroxy ω-Hydroxyfinasteride (Metabolite I) Polarity: Medium Finasteride->Hydroxy CYP3A4 (Hydroxylation) Acid Finasteride-ω-oic Acid (Metabolite II) Polarity: High Hydroxy->Acid Dehydrogenase (Oxidation) Glucuronide Glucuronide Conjugates (Phase II Excretion) Hydroxy->Glucuronide UGT1A4 Acid->Glucuronide UGT1A3

Figure 1: Metabolic cascade of Finasteride.[5][6][7] The introduction of hydroxyl and carboxyl groups significantly reduces retention time on Reverse Phase (RP) columns.

Protocol A: Stability-Indicating Method (QC Focus)

Purpose: Routine assay, content uniformity, and detection of degradation products in tablet formulations. Mechanism: Isocratic elution to maximize throughput and reproducibility.

Chromatographic Conditions
  • System: HPLC with UV-Vis or PDA Detector.

  • Column: C18 (L1 packing), 250 mm × 4.6 mm, 5 µm (e.g., Hypersil ODS or Symmetry C18).

  • Mobile Phase: Acetonitrile : Phosphate Buffer (pH 2.5) [50:50 v/v].[8][9]

    • Buffer Prep: Dissolve 1.36 g KH₂PO₄ in 1L water; adjust pH to 2.5 with Orthophosphoric Acid (85%).

  • Flow Rate: 1.5 mL/min.[4][10]

  • Wavelength: 210 nm (Note: 215-220 nm is acceptable but 210 nm maximizes signal).

  • Column Temperature: 45°C - 60°C .

    • Why? High temperature reduces mobile phase viscosity and improves the diffusion of the bulky steroid molecule, significantly sharpening peak shape and reducing tailing.

Standard Preparation
  • Diluent: Acetonitrile : Water (70:30).

  • Stock Solution: 1.0 mg/mL Finasteride in Diluent.

  • Working Standard: Dilute Stock to 50 µg/mL.

System Suitability Criteria (Self-Validation)
  • Tailing Factor (T): NMT 1.5 (Strict control required due to steric bulk).

  • Theoretical Plates (N): NLT 3,000.

  • RSD (n=6): NMT 1.0%.

Protocol B: Bioanalytical Gradient Method (Metabolite Focus)

Purpose: Separation of Finasteride,


-hydroxyfinasteride, and finasteride-

-oic acid in plasma. Mechanism: Gradient elution is strictly required. An isocratic method strong enough to elute Finasteride will cause the polar acid metabolite to elute in the void volume.
Chromatographic Conditions
  • Column: Advanced C18 (e.g., Kinetex 2.6 µm C18 or Zorbax Eclipse Plus), 100 mm × 4.6 mm.

    • Note: Smaller particle size (2.6 µm or sub-2 µm) improves resolution of closely eluting isomers.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.0) or 0.1% Formic Acid in Water.

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 1.0 mL/min.[7][11][12][13]

  • Detection: UV 210 nm (or MS/MS for sub-ng/mL sensitivity).

Gradient Profile
Time (min)% Mobile Phase BEvent
0.025Initial Hold (Elute Acid Metabolite)
2.025Isocratic Hold
10.065Linear Ramp (Elute Hydroxy & Parent)
12.090Wash Column
12.125Re-equilibration
17.025End of Run
Sample Preparation: Liquid-Liquid Extraction (LLE)

Protein precipitation (PPT) is often insufficient for Finasteride due to matrix interference at low UV wavelengths. LLE is the "Gold Standard" for cleanliness.

SamplePrep Step1 1. Aliquot Plasma (500 µL) Step2 2. Add Internal Standard (e.g., Tadalafil or Analog) Step1->Step2 Step3 3. Add Extraction Solvent (MTBE or Ethyl Acetate, 3 mL) Step2->Step3 Step4 4. Vortex (5 min) & Centrifuge Step3->Step4 Step5 5. Flash Freeze Aqueous Layer (Dry Ice / Acetone bath) Step4->Step5 Step6 6. Decant Organic Layer Step5->Step6 Step7 7. Evaporate to Dryness (N2 stream @ 40°C) Step6->Step7 Step8 8. Reconstitute (100 µL Mobile Phase) Step7->Step8

Figure 2: Optimized LLE workflow. The "Flash Freeze" step (Step 5) is superior to simple pipetting as it prevents aqueous contamination of the organic phase.

Troubleshooting & Optimization Guide

The "Ghost Peak" Phenomenon
  • Symptom: Unknown peaks appearing at 210 nm.

  • Cause: At this low wavelength, impurities in the organic solvent (e.g., stabilizers in THF or low-grade Methanol) absorb UV.

  • Solution: Use only HPLC-Gradient Grade Acetonitrile . Avoid Methanol if possible, as it has a higher UV cutoff (~205 nm) than Acetonitrile (~190 nm).

Peak Tailing of Finasteride
  • Cause: Secondary interactions between the lactam nitrogen and residual silanols on the silica support.

  • Solution:

    • Increase Temperature: Run at 50°C–60°C.

    • Buffer Strength: Increase phosphate buffer concentration to 20-50 mM.

    • Column Choice: Switch to an "End-capped" or "Base-deactivated" C18 column.

Resolution of Metabolites
  • Challenge: Separating

    
    -hydroxyfinasteride from endogenous steroids.
    
  • Solution: The gradient slope between 2 min and 10 min (Protocol B) is the critical control variable. Flatten the gradient (e.g., 0.5% B/min increase) to improve resolution in the mid-polar region.

References

  • United States Pharmacopeia (USP). USP Monographs: Finasteride.[4] (Official compendial methods for purity and dissolution).

  • Palanisamy, M., et al. (2025). RP-HPLC-Based Stability-Indicating Analytical Method for Concurrent Determination of Finasteride and Tadalafil.[7] International Journal of Drug Delivery Technology.[7]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 57363: Finasteride. (Metabolite structures and chemical properties).

  • ResearchGate. A stability-indicating HPLC method to determine finasteride in a tablet formulation. (Degradation pathways and stress testing).[11][14]

  • XYON Health. Finasteride Mechanism of Action and Structural Biology. (Enzyme inhibition context).

Sources

Quantifying Finasteride 2-(2-Methylpropanol)amide in human plasma

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantitation of Finasteride 2-(2-Methylpropanol)amide (Metabolite M1) in Human Plasma via SLE-LC-MS/MS

Executive Summary

Finasteride is a potent 5


-reductase inhibitor widely used for Benign Prostatic Hyperplasia (BPH) and Androgenetic Alopecia.[1][2] While the parent compound is the primary pharmacological agent, its metabolic profile is critical for comprehensive Pharmacokinetic (PK) and Bioequivalence (BE) studies.[1][2]

The primary oxidative metabolite, This compound (often referred to as


-hydroxyfinasteride  or Metabolite M1 ; CAS 116285-36-0), is formed via CYP3A4-mediated hydroxylation of the tert-butyl side chain.[1][2] Although M1 retains approximately 20% of the parent's inhibitory activity, its quantification is essential for:
  • Regulatory Compliance: Meeting FDA/EMA requirements for metabolite profiling in renal/hepatic impairment studies.

  • Safety Monitoring: Tracking accumulation in patients with altered CYP3A4 activity.

  • Mass Balance Studies: Understanding the complete disposition of the drug.[1]

This protocol details a robust, high-throughput Supported Liquid Extraction (SLE) method coupled with UHPLC-MS/MS to quantify Finasteride M1 in human plasma with a Lower Limit of Quantitation (LLOQ) of 0.1 ng/mL.[1][2]

Chemical Context & Mechanism

Analyte: this compound Molecular Formula:


Exact Mass:  388.2726 Da
Precursor Ion 

:
389.3 m/z[1][2]

The metabolic conversion involves the hydroxylation of one methyl group on the tert-butyl amide tail.[1] This increases polarity compared to Finasteride, necessitating a chromatographic method that can resolve the two species to prevent ion suppression or isobaric interference (though their masses differ by +16 Da).[1][2]

Figure 1: Metabolic Pathway & Structural Relationship[1]

MetabolicPathway Finasteride Finasteride (Parent Drug) [M+H]+: 373.3 CYP3A4 CYP3A4 (Liver Microsomes) Finasteride->CYP3A4 Oxidative Hydroxylation MetaboliteM1 This compound (Metabolite M1) [M+H]+: 389.3 CYP3A4->MetaboliteM1 Side-chain Modification Elimination Renal/Fecal Elimination MetaboliteM1->Elimination Glucuronidation (Phase II)

Caption: CYP3A4-mediated biotransformation of Finasteride to its ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-hydroxylated metabolite (M1).[1][2][3]

Method Development Strategy

Sample Preparation: Why SLE?

While Liquid-Liquid Extraction (LLE) is traditional for steroids, it is labor-intensive and prone to emulsion formation.[1][2] Protein Precipitation (PPT) often leaves phospholipids that cause matrix effects.[1][2] Supported Liquid Extraction (SLE) is chosen for this protocol because:

  • Selectivity: It mimics LLE (partitioning into organic solvent) but uses a diatomaceous earth support to remove phospholipids and proteins entirely.[1]

  • Throughput: Amenable to 96-well plate automation.[1][2]

  • Recovery: High recovery (>85%) for moderately polar metabolites like M1.[1]

Chromatography

A Phenyl-Hexyl or C18 with polar embedding column is recommended over standard C18.[1][2] The Phenyl-Hexyl phase provides unique


-

interactions with the steroid skeleton, enhancing the separation of the hydroxylated metabolite from endogenous plasma interferences.[1]

Detailed Protocol

Materials & Reagents
  • Reference Standard: this compound (>98% purity).[1][2]

  • Internal Standard (IS): Finasteride-d9 (Preferred) or Finasteride-d5.[1][2]

  • Matrix: Drug-free Human Plasma (K2EDTA).[1][2]

  • SLE Plate: Biotage Isolute SLE+ 400 µL (or equivalent).[1]

  • Elution Solvent: Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM).[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Sample Preparation Workflow (SLE)
  • Pre-treatment: Aliquot 200 µL of human plasma into a 96-well plate.

  • IS Spiking: Add 20 µL of Internal Standard working solution (50 ng/mL Finasteride-d9).[1]

  • Dilution: Add 200 µL of 1% Formic Acid in water to aid partitioning. Vortex gently (5 min).[1][2]

  • Loading: Load the entire pre-treated sample (~420 µL) onto the SLE+ plate.

    • Critical Step: Apply vacuum/pressure briefly to initiate loading, then wait 5 minutes for complete absorption into the sorbent.[1][2]

  • Elution: Add 1.0 mL of MTBE. Allow to flow by gravity for 5 mins, then apply vacuum to collect eluate.

  • Evaporation: Evaporate to dryness under

    
     at 40°C.
    
  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (80:20 A:B). Vortex and centrifuge.[1]

Figure 2: SLE Extraction Workflow

SLEWorkflow Sample Plasma Sample (200 µL) PreTreat Add IS + 1% Formic Acid (1:1) Sample->PreTreat Load Load onto SLE+ Plate (Wait 5 min for absorption) PreTreat->Load Elute Elute with MTBE (Lipophilic Partitioning) Load->Elute Evap Evaporate & Reconstitute (80:20 Water:ACN) Elute->Evap Inject Inject to LC-MS/MS Evap->Inject

Caption: Step-by-step Supported Liquid Extraction (SLE) protocol for plasma cleanup.

LC-MS/MS Conditions

Liquid Chromatography:

  • System: UHPLC (e.g., Waters Acquity or Agilent 1290).[1][2]

  • Column: Phenomenex Kinetex Phenyl-Hexyl (2.1 x 50 mm, 1.7 µm) or Waters BEH C18.[1][2]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 45°C.

  • Injection Vol: 5-10 µL.

Gradient Table:

Time (min) % Mobile Phase B Description
0.0 20 Initial Hold
0.5 20 Loading
3.0 90 Elution of Analytes
4.0 90 Wash
4.1 20 Re-equilibration

| 5.5 | 20 | End of Run |[1][2]

Mass Spectrometry Parameters (Sciex 6500+ / Waters Xevo TQ-XS):

  • Ionization: ESI Positive (

    
    ).[1][2]
    
  • Source Temp: 500°C.

  • Capillary Voltage: 3.5 kV.[1]

MRM Transitions: Note: Transitions must be optimized for the specific instrument. The values below are theoretical starting points based on fragmentation patterns.

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Role
Finasteride M1 389.3 333.2 (Side chain loss)30Quantifier
Finasteride M1 389.3 319.2 (Core fragment)45Qualifier
Finasteride-d9 382.3 328.2 30Internal Standard

Technical Insight: The transition 389


 333 corresponds to the cleavage of the isobutanol-amide moiety.[1] The 389 

319 transition often represents a deeper skeletal fragmentation similar to the parent Finasteride.[1]

Validation Framework (FDA M10)[1][2]

To ensure the method is "field-proven," validation must adhere to ICH M10 Bioanalytical Method Validation Guidelines .

  • Selectivity: Analyze 6 lots of blank plasma (including lipemic and hemolyzed) to ensure no interference at the retention time of M1.

  • Linearity: Calibration curve range: 0.1 ng/mL to 100 ng/mL . Use a weighted (

    
    ) linear regression.[1][2]
    
  • Accuracy & Precision:

    • Intra-day (n=5) and Inter-day (3 runs) at LLOQ, Low, Medium, and High QC levels.[1][2]

    • Acceptance:

      
       CV/Bias (
      
      
      
      at LLOQ).[1]
  • Matrix Effect: Compare the response of post-extraction spiked samples to neat solution standards. The SLE method typically yields matrix factors (MF) between 0.95 and 1.05.[1]

  • Stability:

    • Freeze/Thaw (3 cycles at -80°C).

    • Benchtop (4 hours at Room Temp).[1][2]

    • Processed Sample Stability (24 hours in autosampler).

References

  • FDA. (2022).[1][4] M10 Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[1][4] [Link]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 15230776, this compound. [Link][1][2]

  • Constanzer, M. L., et al. (1991).[1][2] Determination of finasteride in human plasma by high-performance liquid chromatography with fluorescence detection. Journal of Chromatography B: Biomedical Sciences and Applications. (Foundational method for Finasteride extraction logic).

  • Macek, J., & Klima, J. (2000).[1][2][5] Determination of finasteride in human plasma by liquid–liquid extraction and high-performance liquid chromatography. Journal of Chromatography B. [Link]

Sources

Measurement of Finasteride 2-(2-Methylpropanol)amide in Urine Samples

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: AN-TOX-FIN-M1

Executive Summary

This application note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of Finasteride 2-(2-Methylpropanol)amide (also known as


-Hydroxyfinasteride  or M1 ) in human urine. As a primary oxidative metabolite of the 5

-reductase inhibitor finasteride, this analyte is critical for pharmacokinetic profiling, adherence monitoring in Benign Prostatic Hyperplasia (BPH) treatment, and anti-doping analysis in sports.

The method utilizes enzymatic hydrolysis to release conjugated forms, followed by Liquid-Liquid Extraction (LLE) and analysis via ESI-positive LC-MS/MS. This protocol is designed to achieve a Lower Limit of Quantification (LLOQ) of 0.5 ng/mL.

Analyte Background & Mechanism
  • Analyte Name : this compound[1][2][3]

  • Synonyms :

    
    -Hydroxyfinasteride, Hydroxy-Finasteride, M1.
    
  • CAS Number : 116285-36-0[1][3]

  • Molecular Formula : C

    
    H
    
    
    
    N
    
    
    O
    
    
    [1]
  • Molecular Weight : 388.55 g/mol

  • Metabolic Pathway : Finasteride is extensively metabolized in the liver by CYP3A4. The tert-butyl side chain undergoes hydroxylation to form the

    
    -hydroxy metabolite (M1), which may further oxidize to the carboxylic acid (Carboxy-Finasteride). While Carboxy-Finasteride is the major urinary metabolite, the Hydroxy-Finasteride (M1) provides a critical window into early-phase metabolism and individual CYP3A4 activity.
    

Figure 1: Metabolic Pathway of Finasteride

FinasterideMetabolism Finasteride Finasteride (Parent Drug) CYP3A4 CYP3A4 (Liver Microsomes) Finasteride->CYP3A4 Oxidation Hydroxy This compound (ω-Hydroxyfinasteride - M1) Target Analyte CYP3A4->Hydroxy Hydroxylation (-CH3 -> -CH2OH) Carboxy Carboxy-Finasteride (ω-Carboxyfinasteride - M3) Hydroxy->Carboxy Further Oxidation (-CH2OH -> -COOH) Glucuronide M1-Glucuronide (Conjugate) Hydroxy->Glucuronide UGT Conjugation (Minor Pathway)

Caption: Metabolic conversion of Finasteride to the target analyte


-Hydroxyfinasteride via CYP3A4-mediated hydroxylation.[4]
Materials & Reagents
  • Reference Standard : this compound (>98% purity).[3]

  • Internal Standard (IS) : Finasteride-d9 or Finasteride-

    
    C
    
    
    
    .
  • Solvents : LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Ethyl Acetate (EtOAc).

  • Buffers : Ammonium Formate (10 mM), Formic Acid (FA).

  • Enzyme :

    
    -Glucuronidase (E. coli or Helix pomatia) – Note: While M1 is primarily excreted unconjugated, hydrolysis ensures total fraction measurement if glucuronidation occurs.
    
Experimental Protocol
4.1. Stock Solution Preparation
  • Primary Stock : Dissolve 1 mg of this compound in 1 mL of Methanol (1 mg/mL). Store at -20°C.

  • Working Standard : Dilute Primary Stock with 50:50 ACN:Water to create a calibration curve range (e.g., 0.5, 1, 5, 10, 50, 100, 500 ng/mL).

  • Internal Standard : Prepare Finasteride-d9 at 100 ng/mL in ACN.

4.2. Sample Preparation (Liquid-Liquid Extraction)

This method uses LLE for high recovery and matrix cleanup.

  • Aliquot : Transfer 1.0 mL of urine into a glass centrifuge tube.

  • Spike : Add 20 µL of Internal Standard (100 ng/mL).

  • Hydrolysis (Optional but Recommended) :

    • Add 1 mL of 0.1 M Phosphate Buffer (pH 6.8).

    • Add 50 µL

      
      -Glucuronidase.
      
    • Incubate at 50°C for 60 minutes.

  • Extraction :

    • Add 200 µL of 0.1 M K

      
      CO
      
      
      
      (to adjust pH > 9, suppressing ionization of acidic interferences).
    • Add 4 mL of Ethyl Acetate .

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 3,500 rpm for 10 minutes.

  • Concentration :

    • Transfer the organic (upper) layer to a clean glass tube.

    • Evaporate to dryness under a stream of Nitrogen at 40°C.

  • Reconstitution :

    • Reconstitute residue in 100 µL of Mobile Phase A:B (80:20).

    • Vortex and transfer to an autosampler vial.

Figure 2: Sample Preparation Workflow

SamplePrep Start 1.0 mL Urine Sample IS Add Internal Standard (Finasteride-d9) Start->IS Hydrolysis Enzymatic Hydrolysis (β-Glucuronidase, 50°C, 1h) IS->Hydrolysis Alk Alkalinization (K2CO3, pH > 9) Hydrolysis->Alk Extract LLE Extraction (Ethyl Acetate) Alk->Extract Dry Evaporate to Dryness (N2 stream, 40°C) Extract->Dry Recon Reconstitute (100 µL Mobile Phase) Dry->Recon Inject LC-MS/MS Injection Recon->Inject

Caption: Step-by-step Liquid-Liquid Extraction (LLE) workflow for urinary Finasteride metabolite analysis.

LC-MS/MS Method Conditions
5.1. Liquid Chromatography (HPLC/UHPLC) [5]
  • Column : Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or Waters ACQUITY UPLC BEH C18.

  • Column Temperature : 40°C.

  • Mobile Phase A : 0.1% Formic Acid + 5 mM Ammonium Formate in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Flow Rate : 0.4 mL/min.

  • Gradient Profile :

    Time (min) % B Event
    0.00 20 Initial
    1.00 20 Hold
    6.00 90 Ramp
    7.50 90 Wash
    7.60 20 Re-equilibrate

    | 10.00 | 20 | Stop |

5.2. Mass Spectrometry (MS/MS)
  • Ionization : Electrospray Ionization (ESI), Positive Mode.[6]

  • Source Parameters :

    • Capillary Voltage: 3.5 kV

    • Desolvation Temp: 500°C

    • Gas Flow: 800 L/hr

  • MRM Transitions : The precursor ion [M+H]

    
     for this compound is 389.3 .
    
    • Primary Transition (Quantifier): 389.3

      
       317.2  (Loss of modified side chain, consistent with finasteride core fragmentation).
      
    • Secondary Transition (Qualifier): 389.3

      
       305.2  (Further fragmentation of the steroid nucleus).
      
    • Internal Standard (Finasteride-d9): 382.3

      
       317.2  (Note: Check specific deuteration pattern; if d9 is on t-butyl, transition shifts. If d9 is on core, product shifts). Correction: Standard Finasteride is 373. d9 is 382. If d9 is on t-butyl, loss of t-butyl yields 317 (same as parent). Ensure IS transition is unique.
      

Table 1: MRM Parameters

Analyte Precursor (m/z) Product (m/z) Cone Voltage (V) Collision Energy (eV) Role
Hydroxy-Finasteride 389.3 317.2 30 25 Quantifier
389.3 305.2 30 35 Qualifier

| Finasteride-d9 (IS) | 382.3 | 317.2 | 30 | 25 | IS Quant |[7]

Method Validation & QA/QC

To ensure scientific integrity, the method must be validated according to FDA/EMA Bioanalytical Method Validation guidelines.

  • Linearity : Construct a calibration curve (0.5 – 500 ng/mL) using weighted linear regression (1/x

    
    ). 
    
    
    
    must be > 0.99.
  • Accuracy & Precision : Analyze QC samples (Low, Medium, High) in quintuplicate.

    • Acceptance:

      
      15% bias and CV (20% at LLOQ).
      
  • Matrix Effect : Compare the peak area of post-extraction spiked blank urine to neat solution standards.

    • Calculation:

      
      .
      
    • A value between 85-115% indicates minimal suppression/enhancement.

  • Recovery : Compare pre-extraction spiked samples to post-extraction spiked samples. Target > 70%.

References
  • US Food and Drug Administration (FDA) . Bioanalytical Method Validation Guidance for Industry. (2018). Available at: [Link]

  • World Anti-Doping Agency (WADA) . Technical Document - TD2023IDCR: Minimum Criteria for Chromatographic Mass Spectrometric Confirmation of the Identity of Analytes. (2023). Available at: [Link]

  • Constanzer, M. L., et al. "Determination of finasteride in human plasma by liquid chromatography with fluorescence detection." Journal of Chromatography B (1991).
  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 15230776, this compound. Available at: [Link]

Sources

High-Performance Protocol for the Simultaneous Extraction of Finasteride and Its Polar Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Clinical Context

Finasteride is a synthetic 4-azasteroid that selectively inhibits Type II 5


-reductase, preventing the conversion of testosterone to dihydrotestosterone (DHT). While widely used for Benign Prostatic Hyperplasia (BPH) and androgenetic alopecia, comprehensive pharmacokinetic profiling requires tracking not just the parent drug, but its two primary metabolites: 

-hydroxyfinasteride
and finasteride-

-oic acid (carboxy-finasteride)
.

The Analytical Challenge: Finasteride is lipophilic (LogP ~3.0), whereas its metabolites exhibit significantly increased polarity. The carboxy-metabolite, in particular, introduces an acidic moiety, creating a "mixed-polarity" challenge. Standard Liquid-Liquid Extraction (LLE) using hexane often results in poor recovery of these polar metabolites.

This protocol details a Solid-Phase Extraction (SPE) workflow using a polymeric reversed-phase sorbent. This approach ensures the simultaneous retention of the neutral parent and the polar/acidic metabolites, providing a robust, self-validating system for LC-MS/MS analysis.

Metabolic Pathway & Analyte Properties

Understanding the structural changes is critical for MS optimization. Finasteride is metabolized by hepatic CYP3A4.[1][2][3]

FinasterideMetabolism Fin Finasteride (Parent) Neutral, Lipophilic OmegaOH ω-Hydroxyfinasteride (Major Metabolite) Polarity: Medium Fin->OmegaOH CYP3A4 (Hydroxylation) Aldehyde Intermediate Aldehyde (Unstable) OmegaOH->Aldehyde Cytosolic Dehydrogenase Carboxy Carboxy-Finasteride (ω-oic acid) Polarity: High (Acidic) Aldehyde->Carboxy Oxidation

Figure 1: Metabolic pathway of Finasteride mediated by CYP3A4.[1][2] The transition from the tert-butyl group to the carboxylic acid significantly alters retention characteristics.

Methodological Strategy

Why Polymeric Reversed-Phase (HLB)? Traditional silica-based C18 sorbents often require strict pH control to retain acidic metabolites (like carboxy-finasteride) in their non-ionized form. However, at low pH, matrix interferences (phospholipids) can co-elute.

  • Selected Sorbent: Hydrophilic-Lipophilic Balanced (HLB) Copolymer (e.g., Oasis HLB or Strata-X).

  • Mechanism: The divinylbenzene lipophilic core retains the parent finasteride, while the N-vinylpyrrolidone hydrophilic surface retains the polar

    
    -OH and carboxy metabolites even when the matrix is aqueous.
    
Materials & Reagents
CategoryItemSpecification
Standards Finasteride>99% Purity

-Hydroxyfinasteride
Metabolite Standard
Carboxy-FinasterideMetabolite Standard
Internal Standard Finasteride-d9Deuterated IS (Preferred over analogs)
Sorbent Polymeric HLB30 mg / 1 cc cartridge (or 96-well plate)
Solvents Methanol (MeOH)LC-MS Grade
Acetonitrile (ACN)LC-MS Grade
Formic Acid (FA)LC-MS Grade
Buffers Ammonium Acetate10 mM Stock
Experimental Protocol: Solid-Phase Extraction

Pre-Treatment Logic: We acidify the plasma slightly to disrupt protein binding and ensure the carboxy-metabolite is protonated (


). This maximizes hydrophobic interaction with the sorbent.
Step 1: Sample Pre-treatment
  • Aliquot 200

    
    L  of human plasma into a clean microcentrifuge tube.
    
  • Add 20

    
    L  of Internal Standard working solution (Finasteride-d9, 100 ng/mL).
    
  • Add 200

    
    L  of 2% Formic Acid in Water .
    
  • Vortex for 30 seconds to mix.

  • Optional: Centrifuge at 10,000 x g for 5 mins if the sample is turbid (removes particulates that clog cartridges).

Step 2: SPE Workflow

SPE_Workflow cluster_0 SPE Cartridge: Polymeric HLB (30mg) Step1 1. CONDITION 1 mL MeOH 1 mL Water Step2 2. LOAD Pre-treated Plasma (420 µL) Flow: <1 mL/min Step1->Step2 Step3 3. WASH 1 mL 5% MeOH in Water (Removes salts/proteins) Step2->Step3 Step4 4. ELUTE 1 mL ACN:MeOH (90:10) Step3->Step4 Step5 5. EVAPORATION N2 stream @ 40°C Reconstitute in 100 µL Mobile Phase Step4->Step5

Figure 2: Step-by-step SPE extraction workflow designed to maximize recovery of both neutral and acidic species.

Detailed Steps:

  • Conditioning: Pass 1 mL MeOH followed by 1 mL Water through the cartridge. Do not let the sorbent dry.

  • Loading: Load the entire pre-treated sample (~420

    
    L) at a slow flow rate (gravity or low vacuum).
    
  • Washing: Wash with 1 mL of 5% MeOH in Water .

    • Why? This removes salts and highly polar matrix components. Higher organic content (e.g., 20%) might prematurely elute the polar

      
      -OH metabolite.
      
  • Elution: Elute with 1 mL of 100% Acetonitrile (or ACN:MeOH 90:10).

    • Note: No basic modifier is needed for elution as the polymeric interaction is reversed by the solvent strength alone.

  • Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100

    
    L of Mobile Phase A:B (50:50).
    
LC-MS/MS Conditions

Chromatographic Logic: A C18 column is sufficient.[4][5] However, a gradient is required to separate the early-eluting polar metabolites from the late-eluting parent drug to prevent ion suppression.

  • Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8

    
    m) or Waters ACQUITY UPLC BEH C18.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 30% Initial Hold
0.5 30% Load
3.0 90% Elute Parent
4.0 90% Wash
4.1 30% Re-equilibrate

| 6.0 | 30% | Stop |

MS/MS Parameters (ESI Positive Mode): Note: Transitions for metabolites are derived from structural fragmentation logic (loss of modified side chain).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Type
Finasteride 373.2305.230Quantifier
373.2319.225Qualifier

-OH Finasteride
389.2301.232Quantifier
Carboxy-Finasteride 403.2301.235Quantifier
Finasteride-d9 (IS) 382.2314.230Quantifier

*Optimization Note: The product ion 301.2 represents the conserved steroid core after cleavage of the modified amide side chain. Confirm these transitions with your specific standard.

Validation Criteria (Self-Validating System)

To ensure the protocol is trustworthy, every batch must meet these criteria:

  • Recovery: Absolute recovery for Finasteride should be >85%; Metabolites >75% (due to higher polarity).

  • Matrix Effect: The Matrix Factor (MF) should be between 0.85 and 1.15. If suppression is observed for the metabolites (early eluting), consider reducing the injection volume or slowing the initial gradient.

  • Linearity:

    
     over the range of 0.5 – 100 ng/mL.
    
References
  • Constanzer, M. L., et al. (1991). Determination of finasteride in human plasma by high-performance liquid chromatography with fluorescence detection. Journal of Chromatography B: Biomedical Sciences and Applications. Link

  • Matuszewski, B. K., et al. (1998). Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma. Analytical Chemistry. Link (Seminal paper on Matrix Effects using Finasteride as the case study).

  • US Food & Drug Administration (FDA). (2011). Clinical Pharmacology Review: Finasteride. Link

  • Steiner, J. L., & McCafferty, J. (2013). Simultaneous analysis of finasteride and its metabolites in biological matrices. Journal of Pharmaceutical and Biomedical Analysis. (General reference for metabolite masses).

Sources

Application Note: In Vitro Models for Studying Finasteride Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Finasteride, a potent 5


-reductase inhibitor used for Benign Prostatic Hyperplasia (BPH) and Androgenetic Alopecia, exhibits a metabolism-dependent clearance profile driven primarily by the Cytochrome P450 3A (CYP3A) subfamily.[1][2] Understanding its metabolic fate is critical not just for defining its pharmacokinetic (PK) profile, but for predicting drug-drug interactions (DDIs) in polypharmacy regimes.

This guide moves beyond generic assay descriptions to provide a rigorous, field-validated framework for studying Finasteride metabolism. We focus on the CYP3A4-mediated oxidative pathway —the rate-limiting step in Finasteride clearance—and provide actionable protocols for using Human Liver Microsomes (HLM) and primary hepatocytes to derive intrinsic clearance (


) and identify key metabolites like 

-hydroxyfinasteride.

The Metabolic Landscape of Finasteride[1][3][4][5][6][7][8]

Finasteride is a 4-azasteroid that undergoes extensive hepatic metabolism.[1][2] Unlike many small molecules where Phase II conjugation competes with Phase I oxidation, Finasteride’s clearance is dominated by Phase I oxidative attack on the tert-butyl side chain.

Mechanistic Pathway

The primary metabolic route involves CYP3A4 -mediated hydroxylation at the


-position of the tert-butyl group, forming 

-hydroxyfinasteride
. This intermediate is subsequently oxidized by cytosolic alcohol dehydrogenases or further CYP activity to form the carboxylic acid metabolite,

-oic acid finasteride
.[3][4]
  • Primary Enzyme: CYP3A4 (Major), CYP3A5 (Minor).

  • Key Metabolites:

    • M1 (

      
      -hydroxyfinasteride):  The primary oxidative product.[5]
      
    • M3 (

      
      -oic acid finasteride):  The terminal carboxylic acid metabolite.
      
    • M4 (6

      
      -hydroxyfinasteride):  A minor metabolite often observed in rodent models but less prevalent in humans.
      
Visualization: Finasteride Metabolic Pathway

FinasterideMetabolism cluster_liver Hepatic Microsome / Cytosol Finasteride Finasteride (Parent) OmegaOH ω-Hydroxyfinasteride (Intermediate M1) Finasteride->OmegaOH CYP3A4 (Hydroxylation) Aldehyde ω-Aldehyde (Transient) OmegaOH->Aldehyde ADH / CYP3A4 OmegaOic ω-Oic Acid Finasteride (Terminal Metabolite M3) Aldehyde->OmegaOic ALDH / CYP3A4 (Oxidation)

Caption: Figure 1. The sequential oxidative metabolism of Finasteride mediated primarily by CYP3A4 and cytosolic dehydrogenases.

Model Selection: Microsomes vs. Hepatocytes[10][11]

Selecting the correct in vitro system is causality-driven. For Finasteride, the choice depends on whether you are assessing clearance kinetics or metabolite toxicity .

FeatureHuman Liver Microsomes (HLM)Primary Human Hepatocytes (PHH)Recommendation for Finasteride
Enzymatic Scope Phase I (CYPs, FMOs) only.Phase I, II, and Transporters.[6]HLM is sufficient for

as CYP3A4 drives clearance.
Cofactor Req. Requires exogenous NADPH.Self-sufficient (intact cellular machinery).HLM allows precise control of reaction start/stop.
Cost/Throughput Low cost, High throughput.[6]High cost, Lower throughput.Use HLM for screening; PHH for definitive metabolite profiling.
Metabolite ID Identifies M1 (

-OH).[5]
Identifies M1, M3, and glucuronides.Use PHH if mapping the full M3 pathway is required.

Expert Insight: For routine metabolic stability (


 determination), HLMs are the "Gold Standard" because Finasteride clearance is not transporter-limited nor heavily glucuronidated directly.

Protocol: Microsomal Metabolic Stability Assay

This protocol is designed to determine the intrinsic clearance (


) of Finasteride.[7] It uses a "depletion" approach, measuring the disappearance of the parent compound over time.
Reagents & Equipment
  • Test System: Pooled Human Liver Microsomes (20 mg/mL protein conc).

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

  • Cofactor: NADPH regenerating system (or 10 mM NADPH solution).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Warfarin or stable isotope-labeled Finasteride).

  • Analysis: LC-MS/MS (Triple Quadrupole).

Experimental Workflow

Step 1: Preparation

  • Thaw HLMs on ice.[7] Dilute to 0.5 mg/mL working concentration in KPi buffer.

  • Prepare Finasteride stock (10 mM in DMSO). Dilute to 1 µM final assay concentration (0.1% DMSO final).

    • Why 1 µM? This is typically below the

      
       for CYP3A4, ensuring first-order kinetics for accurate 
      
      
      
      estimation.

Step 2: Pre-Incubation

  • Aliquot 180 µL of Microsome/Buffer mix into 96-well plate or microcentrifuge tubes.

  • Add 10 µL of Finasteride working solution.

  • Incubate at 37°C for 5 minutes to equilibrate.

Step 3: Reaction Initiation

  • Add 10 µL of 20 mM NADPH to initiate the reaction (Final volume 200 µL).

  • Control: Prepare a "No NADPH" control to rule out chemical instability.

Step 4: Sampling & Quenching

  • At time points

    
     min, remove 30 µL aliquots.
    
  • Immediately dispense into 120 µL of Ice-cold ACN + Internal Standard .

  • Vortex for 1 minute; Centrifuge at 4,000 rpm for 15 min to pellet protein.

Step 5: Analysis

  • Inject supernatant onto LC-MS/MS.[8]

Visualization: Experimental Workflow

AssayWorkflow Prep Preparation (HLM + Finasteride in KPi) PreInc Pre-Incubation (37°C, 5 min) Prep->PreInc Start Initiation (+ NADPH) PreInc->Start Sampling Sampling Loop (0, 5, 15, 30, 60 min) Start->Sampling Quench Quenching (+ Ice-Cold ACN/IS) Sampling->Quench Aliquot Transfer Analysis LC-MS/MS Analysis Quench->Analysis Supernatant

Caption: Figure 2. Step-by-step workflow for the microsomal metabolic stability assay.

Protocol: LC-MS/MS Metabolite Identification

To confirm the formation of


-hydroxyfinasteride (M1), use the following analytical conditions.

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis).

ParameterSettingRationale
Column C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7µm)Standard for hydrophobic steroids.
Mobile Phase A 0.1% Formic Acid in WaterProtonation source for ESI+.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong eluent for lipophilic drugs.
Ionization ESI Positive Mode (

)
Finasteride has a basic nitrogen (amide).
MRM Transition (Parent) 373.2

305.2
Quantifier transition for Finasteride.
MRM Transition (M1) 389.2

[Fragment]

-OH metabolite (+16 Da shift).

Note: The transition 373


 305 corresponds to the loss of the tert-butyl-formamide group. For the metabolite, look for the parent mass shift (

).

Data Analysis & Interpretation

Calculating Intrinsic Clearance ( )

The depletion of Finasteride typically follows pseudo-first-order kinetics.

  • Plot:

    
     vs. Time (min).
    
  • Slope (

    
    ):  Determine the negative slope of the linear regression line (
    
    
    
    ).
  • Half-life (

    
    ): 
    
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    
Interpretation of Results
  • High Stability:

    
     min. Suggests low hepatic extraction.
    
  • Low Stability:

    
     min. Suggests high hepatic extraction (likely CYP3A4 induction or high affinity).
    
  • CYP3A4 Validation: If rapid clearance is observed, repeat the assay with Ketoconazole (1 µM). >80% inhibition confirms CYP3A4 dependency.

Troubleshooting & Optimization

  • Non-Linear Depletion: If the plot of ln(conc) vs time is curved, you may be incubating above the

    
     (saturation kinetics) or suffering from product inhibition. Action:  Lower Finasteride concentration to 0.5 µM.
    
  • Low Turnover: If

    
     loss over 60 min, the assay is insensitive. Action:  Increase microsomal protein to 1.0 mg/mL or extend time to 120 min (ensure enzyme viability).
    
  • Non-Specific Binding: Finasteride is lipophilic. Action: Check recovery in "No NADPH" controls. If loss occurs, use glass-coated plates or add BSA (though BSA complicates clearance calc).

References

  • Finasteride - Wikipedia. (n.d.). Mechanism of Action and Metabolism.[2][9][10][11] Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 57363, Finasteride.[2] Retrieved from [Link]

  • US Food and Drug Administration (FDA). (2011). Propecia (finasteride) Prescribing Information.[2][9] Retrieved from [Link][9][8][12][13]

  • Huskey, S. E., et al. (1994). Identification of human cytochrome P450 isozymes responsible for the in vitro oxidative metabolism of finasteride.[3] Drug Metabolism and Disposition.[1][2][9][6] (Contextual citation for CYP3A4 identification).

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.[6][14] Retrieved from [Link]

Sources

Application Note: Quantitative Profiling of Finasteride 2-(2-Methylpropanol)amide as a Primary Biomarker for Finasteride Intake

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the validation and protocol for utilizing Finasteride 2-(2-Methylpropanol)amide (commonly referred to as


-hydroxyfinasteride or Metabolite M1) as the definitive biomarker for monitoring Finasteride intake. While Finasteride is rapidly metabolized and cleared from plasma, its hydroxylated metabolite exhibits superior stability and urinary abundance, making it the analyte of choice for forensic toxicology, anti-doping compliance (WADA), and pharmacokinetic adherence studies.

This guide provides a self-validating LC-MS/MS workflow for the extraction and quantification of this specific metabolite, ensuring high sensitivity (<1 ng/mL) and reproducibility.

Scientific Background & Mechanism[1][2][3]

The Metabolic Rationale

Finasteride is a synthetic 4-azasteroid that inhibits Type II 5


-reductase. Direct detection of the parent compound in urine is often unreliable due to its extensive hepatic metabolism and short half-life (

hours).

The primary metabolic pathway involves the hydroxylation of the tert-butyl side chain by the cytochrome P450 enzyme CYP3A4 . This reaction converts the hydrophobic tert-butyl group into a more polar alcohol, yielding This compound . This metabolite is subsequently susceptible to further oxidation to a carboxylic acid (Finasteride-


-oic acid) or glucuronidation.[1]
Chemical Identity
  • Target Analyte: this compound[2][3][4][5][6]

  • Synonyms:

    
    -hydroxyfinasteride, Metabolite M1[7]
    
  • CAS Number: 116285-36-0[2][3][5]

  • Molecular Formula:

    
    [3][6]
    
  • Molecular Weight: 388.54 g/mol [2][3][6]

Metabolic Pathway Visualization

The following diagram illustrates the biotransformation of Finasteride into the target biomarker.

FinasterideMetabolism Finasteride Finasteride (Parent Drug) CYP3A4 CYP3A4 (Hepatic Oxidation) Finasteride->CYP3A4 Target This compound (Target Biomarker / M1) CYP3A4->Target Hydroxylation of t-butyl group Carboxy Finasteride-omega-oic acid (Metabolite M3) Target->Carboxy Oxidation (Dehydrogenase) Glucuronide M1-Glucuronide (Conjugate) Target->Glucuronide UGT1A4 (Glucuronidation)

Figure 1: Biotransformation pathway highlighting the formation of the target biomarker via CYP3A4.[1]

Experimental Protocol: LC-MS/MS Quantification

Reagents and Materials
  • Reference Standard: this compound (>98% purity).[3]

  • Internal Standard (IS): Finasteride-d9 or Deuterated

    
    -hydroxyfinasteride.
    
  • Enzyme:

    
    -Glucuronidase (E. coli K12) – Crucial for cleaving conjugated forms to measure total metabolite.
    
  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid.

Sample Preparation (Liquid-Liquid Extraction)

Principle: Urine matrices are complex. We utilize enzymatic hydrolysis followed by LLE (Liquid-Liquid Extraction) to isolate the polar metabolite.

  • Aliquot: Transfer 2.0 mL of urine into a glass centrifuge tube.

  • Internal Standard: Add 20

    
    L of IS working solution (100 ng/mL).
    
  • Hydrolysis (Critical Step):

    • Add 1.0 mL of Phosphate Buffer (pH 7.0).

    • Add 50

      
      L 
      
      
      
      -Glucuronidase.
    • Incubate at 50°C for 60 minutes.

    • Why: A significant portion of the metabolite is excreted as a glucuronide. Failure to hydrolyze yields false negatives.

  • Alkalinization: Adjust pH to 9-10 using

    
     (creates uncharged species for extraction).
    
  • Extraction:

    • Add 5 mL of Methyl tert-butyl ether (MTBE) .

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3000 rpm for 5 minutes.

  • Concentration:

    • Transfer the organic (upper) layer to a clean tube.[8]

    • Evaporate to dryness under Nitrogen stream at 40°C.

  • Reconstitution: Dissolve residue in 100

    
    L of Mobile Phase A:B (50:50).
    
Instrumental Parameters

Chromatography (UHPLC):

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7

    
    m).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: Linear ramp to 90% B

    • 5-6 min: Hold 90% B

    • 6.1 min: Re-equilibrate 10% B

Mass Spectrometry (Triple Quadrupole):

  • Source: ESI Positive Mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions Table:

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Role
This compound 389.3 333.2 30Quantifier
389.3295.235Qualifier
Finasteride (Parent - Reference)373.2317.232Comparison
Internal Standard (d9)382.3326.332Normalization

Analytical Workflow Logic

The following flowchart details the decision-making process during the analysis to ensure data integrity.

Workflow Start Urine Sample Collection Hydrolysis Enzymatic Hydrolysis (Beta-Glucuronidase) Start->Hydrolysis Extract LLE Extraction (MTBE, pH 9) Hydrolysis->Extract LCMS LC-MS/MS Analysis (MRM Mode) Extract->LCMS CheckIS Check Internal Standard Recovery > 50%? LCMS->CheckIS CheckRT Retention Time Match (+/- 0.1 min)? CheckIS->CheckRT Yes Fail REJECT / RE-EXTRACT CheckIS->Fail No CheckIon Ion Ratio Match (Quant/Qual within 20%)? CheckRT->CheckIon Yes CheckRT->Fail No Pass POSITIVE CONFIRMATION Valid Biomarker Detection CheckIon->Pass Yes CheckIon->Fail No

Figure 2: Logical workflow for sample processing and data validation criteria.

Validation & Performance Metrics

To ensure the trustworthiness of this protocol, the following performance criteria must be met during validation.

ParameterSpecificationCausality / Rationale
Limit of Quantitation (LOQ) 0.5 ng/mLBiomarker levels can be low in late-phase excretion (>24h post-dose).
Linearity (

)
> 0.995Ensures accurate quantification across dynamic ranges (1–500 ng/mL).
Intra-day Precision CV < 15%Validates stability of the LC-MS system and extraction technique.
Matrix Effect

20%
Urine salts can suppress ionization; IS correction is mandatory.
Hydrolysis Efficiency > 90%Verified by spiking Glucuronide standard; ensures total metabolite capture.
Troubleshooting Common Issues
  • Low Sensitivity: Check the pH during extraction. The amide/hydroxyl moiety requires alkaline conditions (pH 9) to suppress ionization in the liquid phase and drive the molecule into the organic solvent (MTBE).

  • Peak Tailing: Finasteride metabolites are basic. Ensure the mobile phase contains adequate acid modifier (0.1% Formic Acid) or use an ammonium formate buffer to improve peak shape.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15230776, this compound. Retrieved January 29, 2026, from [Link]

  • World Anti-Doping Agency (WADA).Prohibited List and Technical Documents on 5 -reductase inhibitors. (General reference for anti-doping context).
  • Lund, H. et al. (2012). Identification of finasteride metabolites in human bile and urine by high-performance liquid chromatography/tandem mass spectrometry. PubMed. Retrieved from [Link]

  • Zhang, J. et al. (2013). Screening and confirmation methods of the major urinary metabolite of finasteride–carboxy-finasteride by liquid chromatography–mass spectrometry. ResearchGate. Retrieved from [Link]

Sources

Advanced Application Note: Pharmacokinetic Profiling of Finasteride 2-(2-Methylpropanol)amide (Metabolite M1)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

In the development of 5


-reductase inhibitors, the characterization of metabolites is critical for defining safety margins and clearance mechanisms.[1] Finasteride 2-(2-Methylpropanol)amide  (CAS: 116285-36-0), widely recognized as the M1 metabolite  (

-hydroxyfinasteride), represents the primary oxidative biotransformation product of Finasteride in humans.[1]

This Application Note provides a rigorous technical framework for utilizing this compound in pharmacokinetic (PK) studies. Unlike the parent drug, which is lipophilic, the M1 metabolite exhibits increased polarity due to the hydroxylation of the tert-butyl side chain.[1] This physicochemical shift necessitates specific modifications to standard bioanalytical protocols.

Key Applications:

  • Bioequivalence Studies: Quantifying M1 to establish metabolic consistency between generic and innovator formulations.

  • Reaction Phenotyping: Validating CYP3A4 activity levels in hepatic models.

  • Renal Clearance Profiling: Assessing the excretion of polar metabolites.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Understanding the structural shift from Finasteride to its M1 metabolite is the foundation of the extraction logic used in this guide.

PropertyFinasteride (Parent)This compound (M1)Impact on Protocol
CAS Number 98319-26-7116285-36-0 Reference Standard sourcing.[1]
Formula


Mass shift of +16 Da (Oxygen insertion).[1]
Molecular Weight 372.55 g/mol 388.55 g/mol Requires adjusted MRM transitions.
Polarity (LogP) ~3.0 (Lipophilic)~2.2 (Moderately Polar)M1 elutes earlier on Reverse Phase C18.
Metabolic Origin N/ACYP3A4-mediated hydroxylation of t-butyl group.Marker for CYP3A4 induction/inhibition.

Visualizing the Metabolic Pathway

The following diagram illustrates the formation of the M1 metabolite. This pathway is the basis for "Protocol 2" (In Vitro Stability).

MetabolicPathway Finasteride Finasteride (Parent Drug) CYP3A4 Enzyme: CYP3A4 (Liver Microsomes) Finasteride->CYP3A4 Binding Intermediate Oxidative Intermediate CYP3A4->Intermediate Hydroxylation (+OH) M1 This compound (Metabolite M1) Intermediate->M1 Side-chain Modification Excretion Renal/Biliary Excretion M1->Excretion Clearance

Figure 1: The CYP3A4-mediated biotransformation pathway converting Finasteride to its M1 metabolite.[1][2][3][4][5][6][7]

Protocol 1: High-Sensitivity LC-MS/MS Bioanalysis[1]

Objective: Quantitation of this compound in human plasma. Challenge: Separating the polar M1 metabolite from the parent drug and preventing ion suppression from plasma phospholipids.

Reagents & Standards[3][7][15]
  • Analyte: this compound (>98% purity).[1][3][8]

  • Internal Standard (IS): Finasteride-d9 (Deuterated parent is preferred over deuterated metabolite due to cost, provided chromatographic separation is sufficient).[1]

  • Matrix: Drug-free human plasma (K2EDTA).

Sample Preparation (Liquid-Liquid Extraction - LLE)

Rationale: LLE provides cleaner extracts than protein precipitation, crucial for detecting low-level metabolites.[1]

  • Aliquot: Transfer 200 µL of plasma into a 2 mL polypropylene tube.

  • Spike IS: Add 20 µL of Internal Standard working solution (50 ng/mL). Vortex for 10 sec.

  • Extraction: Add 1.5 mL of Methyl tert-butyl ether (MTBE) .

    • Note: MTBE is chosen over Ethyl Acetate to minimize the co-extraction of polar phospholipids that suppress the M1 signal.

  • Agitation: Shake on a reciprocating shaker for 15 min at high speed.

  • Phase Separation: Centrifuge at 4,000 × g for 10 min at 4°C.

  • Transfer: Flash freeze the aqueous layer (dry ice/methanol bath) and decant the organic supernatant into a clean glass tube.

  • Drying: Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in 150 µL of Mobile Phase (50:50 Methanol:Water + 0.1% Formic Acid).

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 × 50 mm, 2.5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 30% B

    • 3.0 min: 90% B (Elute Parent)[1]

    • 3.5 min: 90% B

    • 3.6 min: 30% B (Re-equilibrate)

  • Detection (ESI+):

    • Finasteride (Parent):

      
       373.2 
      
      
      
      305.2
    • M1 Metabolite:

      
       389.2 
      
      
      
      321.2 (Loss of modified side chain).
    • Critical Step: Verify the transition 389.2

      
       305.2 is NOT used, as it may be less specific. The 321.2 fragment corresponds to the specific loss of the 
      
      
      
      moiety.

Protocol 2: In Vitro Metabolic Stability Assessment

Objective: Determine the intrinsic clearance (


) of Finasteride by monitoring the formation rate of the M1 metabolite.
Experimental Setup
  • System: Human Liver Microsomes (HLM), pooled (20 mg/mL protein).[1]

  • Cofactor: NADPH regenerating system (Mg2+, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).[1]

  • Control: Heat-inactivated microsomes (Negative control).

Workflow
  • Pre-incubation: Mix HLM (final conc. 0.5 mg/mL) with Phosphate Buffer (100 mM, pH 7.4). Pre-warm at 37°C for 5 min.

  • Substrate Addition: Add Finasteride (Parent) to a final concentration of 1 µM.

    • Note: Keep organic solvent (DMSO) < 0.1% to avoid enzyme inhibition.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At time points 0, 5, 10, 20, 30, and 60 min, remove 50 µL aliquots.

  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile containing the Internal Standard.

  • Analysis: Centrifuge and analyze supernatant for This compound appearance using the LC-MS/MS method defined in Protocol 1.

Data Calculation

Plot the concentration of M1 formed vs. time. The initial velocity (


) of M1 formation indicates the CYP3A4 turnover rate.

[1]

Workflow Visualization: Bioanalytical Decision Tree

This diagram guides the researcher through the decision-making process for handling samples containing this metabolite.

Workflow Start Biological Sample (Plasma/Urine) MatrixCheck Check Matrix Viscosity & Protein Content Start->MatrixCheck ExtractionChoice Select Extraction Method MatrixCheck->ExtractionChoice LLE Liquid-Liquid Extraction (MTBE) ExtractionChoice->LLE High Sensitivity Required (< 1 ng/mL) PPT Protein Precipitation (ACN/MeOH) ExtractionChoice->PPT High Conc. Expected (> 50 ng/mL) Analysis LC-MS/MS Analysis (Monitor m/z 389.2 -> 321.2) LLE->Analysis Cleanliness Phospholipid Removal? PPT->Cleanliness Cleanliness->ExtractionChoice Fail (Ion Suppression) Cleanliness->Analysis Pass

Figure 2: Decision matrix for selecting the optimal extraction strategy for Finasteride M1 metabolite.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15230776, this compound.[1] Retrieved from [Link][1]

  • Steiner, J. F. (1996). Clinical pharmacokinetics and pharmacodynamics of finasteride. Clinical Pharmacokinetics.[9] Retrieved from [Link]

  • Constanzer, M. L., et al. (1991). Determination of finasteride in human plasma by high-performance liquid chromatography with fluorescence detection.[1] Journal of Chromatography B: Biomedical Sciences and Applications. (Contextual grounding for LLE extraction methods).

  • FDA Access Data (2011). Clinical Pharmacology and Biopharmaceutics Review: Finasteride. Retrieved from [Link][1][6]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Finasteride 2-(2-Methylpropanol)amide Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Matrix Effects in LC-MS/MS Analysis of Finasteride and its Hydroxylated Impurity (CAS 116285-36-0)

Introduction: The Analyte & The Challenge

Analyte Profile:

  • Target: Finasteride 2-(2-Methylpropanol)amide (also known as

    
    -hydroxyfinasteride).[1]
    
  • Chemical Nature: This is a hydroxylated derivative of Finasteride where the tert-butyl amide group is modified to a 2-hydroxy-1,1-dimethylethyl group.

  • Key Property: While Finasteride is highly lipophilic (LogP

    
     3.5), the introduction of the hydroxyl group in this impurity increases polarity. This shift often causes it to elute earlier than the parent drug in Reverse Phase Chromatography (RPC), potentially pushing it into the "suppression zone" where polar matrix components (salts, early-eluting phospholipids) reside.
    

The Problem: In LC-MS/MS analysis, "matrix effects" manifest as the alteration of ionization efficiency (suppression or enhancement) caused by co-eluting undetected components.[2] For this specific Finasteride impurity, the challenge is twofold:

  • Retention Shift: It elutes closer to the solvent front than Finasteride.

  • Isobaric Interference: Without adequate separation, metabolic hydroxylations can be confused with other isobaric impurities or background noise.

Troubleshooting Guide: Q&A Format

SECTION 1: Sample Preparation (The First Line of Defense)

Q: I am using Liquid-Liquid Extraction (LLE) with hexane, but the recovery of the 2-(2-Methylpropanol)amide impurity is poor compared to Finasteride. Why?

A: This is a classic polarity mismatch. Finasteride is very non-polar and extracts efficiently into non-polar solvents like hexane or heptane. However, the 2-(2-Methylpropanol)amide impurity contains a free hydroxyl group, making it significantly more polar. Hexane is too lipophilic to effectively extract this hydroxylated species.

The Fix: Shift to a slightly more polar organic solvent system.

  • Protocol Adjustment: Replace 100% Hexane with Methyl tert-butyl ether (MTBE) or a mixture of Hexane:Ethyl Acetate (80:20 v/v) .

  • Why: This increases the solvent's polarity index just enough to recover the hydroxylated impurity without pulling in excessive polar matrix components (like proteins).

Q: Can I use Protein Precipitation (PPT) to save time?

A: Not recommended for trace impurity analysis. While PPT (using Acetonitrile or Methanol) is fast, it is "dirty." It removes proteins but leaves behind phospholipids (glycerophosphocholines), which are the primary cause of ion suppression in ESI+ mode. Since your impurity elutes earlier than Finasteride, it is at high risk of co-eluting with the massive "phospholipid dump" that occurs at the beginning or end of a gradient.

Recommended Workflow: Solid Phase Extraction (SPE) using a Polymeric Reversed-Phase Sorbent (HLB-type) . This provides a "wash" step to remove salts and a "elution" step that can be tuned to leave phospholipids bound to the cartridge.

SECTION 2: Chromatography & Separation

Q: The impurity peak is experiencing signal suppression even after extraction. How do I chromatographically resolve it from the matrix?

A: You need to move the analyte out of the suppression zone. Matrix effects are most severe in two regions: the void volume (unretained salts) and the high-organic wash (phospholipids).

Optimization Strategy:

  • Column Choice: Switch from a standard C18 to a Phenyl-Hexyl column.

    • Mechanism: Finasteride and its analogs possess steroid-like ring structures. Phenyl-Hexyl phases offer

      
      -
      
      
      
      interactions that provide alternative selectivity, often retaining steroid-like compounds longer and separating them from aliphatic lipid interferences.
  • Mobile Phase Modifier: Ensure you are using Ammonium Formate (2-5 mM) with 0.1% Formic Acid .

    • Reason: Finasteride ionizes as

      
      . Ammonium ions help stabilize the signal and can prevent sodium adduct formation 
      
      
      
      , which splits your signal and lowers sensitivity.

Q: How do I confirm if the signal drop is truly a matrix effect?

A: Perform a Post-Column Infusion (PCI) experiment.

  • Infuse a constant flow of the pure impurity standard into the MS source via a T-junction.

  • Inject a "blank" extracted matrix sample via the LC column.

  • Monitor the baseline of the infused standard.

  • Result: A dip in the baseline at the specific retention time indicates ion suppression; a spike indicates enhancement.

SECTION 3: Mass Spectrometry & Quantification

Q: My Internal Standard (Finasteride-d9) works for the parent drug but fails to correct variations for the impurity. Why?

A: A Stable Isotope Labeled (SIL) IS corrects for matrix effects only if it co-elutes perfectly with the analyte. Because the 2-(2-Methylpropanol)amide impurity is chemically different (hydroxylated) from Finasteride, it has a different retention time. Therefore, the matrix suppression experienced by the impurity at


 is different from that experienced by Finasteride-d9 at 

.

The Fix:

  • Ideal: Synthesize or purchase the SIL version of the impurity (Finasteride-hydroxy-d9).

  • Practical: If a specific IS is unavailable, use a Quasi-Internal Standard approach. Ensure the impurity is chromatographically separated from the major suppression zones. Calculate the Matrix Factor (MF) during validation to ensure the suppression is consistent (CV < 15%) across different lots of matrix, even if it's not fully corrected by the IS.

Visualizing the Solution

Workflow: Matrix Effect Elimination Strategy

MatrixEffectStrategy Start Problem: Low Sensitivity/Variable Recovery of this compound Step1 Step 1: Diagnose Run Post-Column Infusion (PCI) Start->Step1 Decision1 Suppression Observed? Step1->Decision1 PathA Yes: Co-elution with Matrix Decision1->PathA Dip in Baseline PathB No: Issue is Extraction Loss Decision1->PathB Flat Baseline ActionA1 Change Chromatography Switch to Phenyl-Hexyl Column PathA->ActionA1 ActionA2 Optimize Gradient Move analyte away from solvent front PathA->ActionA2 ActionB1 Modify Extraction Solvent Switch Hexane -> MTBE/EtOAc PathB->ActionB1 Validation Calculate IS-Normalized Matrix Factor Acceptance: CV < 15% ActionA1->Validation ActionA2->Validation ActionB1->Validation

Caption: Decision tree for isolating the root cause of signal loss (Suppression vs. Recovery) and selecting the appropriate corrective action.

Quantitative Data Support

Table 1: Extraction Solvent Efficiency Comparison

Data simulated based on polarity index principles for Hydroxy-Finasteride derivatives.

Solvent SystemPolarity IndexFinasteride Recovery (%)Impurity Recovery (%)Matrix Cleanliness
100% Hexane 0.195%45% (Poor)High (Clean)
Hexane:Ethyl Acetate (80:20) ~1.098%88% (Optimal)High
100% Ethyl Acetate 4.499%99%Low (Dirty - extracts lipids)
MTBE 2.596%92% (Recommended)Moderate
Table 2: Matrix Factor (MF) Calculation

Use this table to validate your method.

ParameterFormulaAcceptance Criteria
Absolute Matrix Factor $ \frac{\text{Peak Area (Post-Extraction Spike)}}{\text{Peak Area (Standard in Solvent)}} $Value close to 1.0 (0.85 - 1.15 is ideal). < 1.0 = Suppression.
IS-Normalized MF $ \frac{\text{MF (Analyte)}}{\text{MF (Internal Standard)}} $Precision (CV) of this ratio must be < 15% across 6 different matrix lots.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on LC-MS/MS. Analytical Chemistry.

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 15230776, this compound. PubChem.

  • Constanzer, M. L., et al. (1991). Determination of Finasteride in human plasma by HPLC with MS/MS detection.[3][4] Journal of Chromatography B. (Foundational method for Finasteride extraction logic).

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

Sources

Stability of Finasteride 2-(2-Methylpropanol)amide in biological samples

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bioanalytical Stability of Finasteride & Metabolites Topic: Stability of Finasteride 2-(2-Methylpropanol)amide (M1 Metabolite) in Biological Samples

Executive Technical Overview

Compound Identity: The compound This compound (CAS: 116285-36-0) is technically known as


-hydroxyfinasteride  (M1 metabolite). It is the primary Phase I oxidative metabolite of Finasteride, formed when the tert-butyl side chain is hydroxylated by CYP3A4.

The Bioanalytical Challenge: While Finasteride (Parent) is lipophilic and relatively stable, the M1 metabolite introduces a primary hydroxyl group, altering the polarity (LogP ~3.5) and susceptibility to Phase II glucuronidation. In biological matrices (plasma, urine), accurate quantification requires preventing the hydrolysis of the lactam ring and ensuring the M1 metabolite is not lost during extraction steps optimized solely for the more lipophilic parent drug.

Pre-Analytical: Sample Collection & Handling

Q: Is the M1 metabolite stable in human plasma at room temperature? A: Generally, yes, for short durations (<4 hours). However, the 4-aza-3-oxosteroid (lactam) ring shared by both Finasteride and the M1 metabolite is susceptible to hydrolytic ring-opening under alkaline conditions.

  • Risk Factor: High pH (> pH 8.0) or presence of specific esterases/amidases in non-standard matrices (e.g., rat plasma vs. human plasma).

  • Protocol: Collect blood into K2EDTA or Lithium Heparin tubes. Maintain samples at 4°C immediately after collection.

Q: Do I need a stabilization cocktail? A: For the M1 metabolite itself, no specific inhibitor is usually required unless you are also quantifying the M1-Glucuronide .

  • Scenario: If measuring total M1, glucuronide back-conversion (hydrolysis of the conjugate back to M1) can artificially inflate M1 levels.

  • Action: If distinguishing free M1 from conjugated M1, add saccharolactone (beta-glucuronidase inhibitor) or acidify plasma slightly (pH 4-5) to stabilize the glucuronide.

Visualizing the Degradation & Metabolic Pathway

FinasterideStability cluster_legend Stability Risks Finasteride Finasteride (Parent) M1 This compound (M1 Metabolite) *Target Analyte* Finasteride->M1 CYP3A4 (Oxidation) RingOpen Ring-Opened Hydrolysis Product (Alkaline Degradant) Finasteride->RingOpen pH > 9.0 Acid Finasteride Carboxylic Acid (M3 Metabolite) M1->Acid Further Oxidation Gluc M1-Glucuronide (Phase II Conjugate) M1->Gluc UGT Enzymes (Conjugation) M1->RingOpen pH > 9.0 (Lactam Hydrolysis) Gluc->M1 Back-Conversion (Instability)

Figure 1: Metabolic and degradation pathways. Note the potential for glucuronide back-conversion and alkaline ring opening.

Analytical: Extraction & Processing

Q: My recovery for the M1 metabolite is significantly lower than Finasteride. Why? A: This is a polarity mismatch issue.

  • Cause: Finasteride is highly lipophilic.[1] Methods using Liquid-Liquid Extraction (LLE) with non-polar solvents like Hexane or 100% MTBE often yield high recovery for the parent but poor recovery for the hydroxylated M1 metabolite.

  • Solution: Increase the polarity of your extraction solvent.

    • Recommended: Use Ethyl Acetate or a mixture of MTBE:Dichloromethane (70:30) .

    • Alternative: Switch to Solid Phase Extraction (SPE) using a polymeric sorbent (e.g., HLB) which captures a wider polarity range.

Q: Can I use alkaline LLE to clean up the sample? A: Proceed with extreme caution.

  • While alkaline conditions remove acidic interferences, exposing the M1 metabolite to pH > 9.0 can trigger the opening of the lactam ring (forming the secondary amine/acid degradant).

  • Troubleshooting: If you observe a split peak or a new early-eluting peak in chromatography, your extraction pH is likely too high. Keep extraction pH between 7.0 and 8.0.

Extraction Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Low M1 Recovery (<50%) Solvent too non-polar (e.g., Hexane).Switch to Ethyl Acetate or MTBE:DCM.
Peak Tailing Secondary interaction with silanols.Add 5mM Ammonium Formate to mobile phase.
New Early Peak (+18 Da) Lactam ring hydrolysis.Reduce extraction pH to < 8.0.
High Matrix Effect Phospholipids co-eluting.Use Supported Liquid Extraction (SLE) or PPT with phospholipid removal plate.

Chromatography & Detection

Q: How do I separate the M1 metabolite from the Carboxylic Acid metabolite? A: The M1 metabolite (hydroxy-amide) and the Carboxylic Acid metabolite (M3) are both polar, but the acid is pH-sensitive.

  • Methodology: Use a reversed-phase C18 column (e.g., Waters Symmetry or BEH C18).

  • Mobile Phase: Acidic mobile phase is critical. Use 0.1% Formic Acid or 10mM Ammonium Acetate (pH 4.5) .

    • Reasoning: Acidic pH suppresses the ionization of the carboxylic acid metabolite (keeping it neutral/retained) and protonates the lactam nitrogen, improving peak shape and separation.

Q: What are the specific MS/MS transitions? A:

  • Finasteride: 373.2

    
     305.2 (Loss of t-butyl group).
    
  • M1 Metabolite (2-(2-Methylpropanol)amide): 389.2

    
     321.2 (Shift of +16 Da due to hydroxylation).
    
    • Note: Ensure you monitor the specific transition to avoid cross-talk with the acid metabolite (MW 374, but different fragmentation).

Storage Stability Guidelines

Protocol: Long-Term Storage & Freeze-Thaw

  • Freeze-Thaw: The M1 metabolite is stable for at least 3 freeze-thaw cycles at -20°C and -70°C.

    • Critical Check: Vortex thoroughly after thawing. The metabolite can concentrate in the cryo-precipitate.

  • Benchtop Stability: Stable for 24 hours at ambient temperature in processed samples (autosampler), provided the reconstitution solvent is slightly acidic (0.1% formic acid in water/ACN).

  • Stock Solutions:

    • Dissolve in Methanol or Acetonitrile .

    • Store at -20°C .

    • Warning: Do not store in aqueous buffers for >1 week due to slow hydrolysis risks.

References

  • Constanzer, M. L., et al. (1991). "Determination of finasteride in human plasma by high-performance liquid chromatography with fluorescence detection." Journal of Chromatography B: Biomedical Sciences and Applications.

  • Matuszewski, B. K., et al. (1998). "Determination of finasteride in human plasma by liquid chromatography-tandem mass spectrometry." Journal of Chromatography B.
  • Reis, R. H. D., et al. (2018).[2] "Stability Study of Finasteride: Stability-Indicating LC Method, In Silico and LC-ESI-MS Analysis of Major Degradation Product." Journal of Chromatographic Science.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11438905 (Finasteride metabolite).

  • Simson Pharma. "this compound Structure & Impurity Profile."

Sources

Finasteride 2-(2-Methylpropanol)amide standard solution preparation and storage

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preparation, Storage, and Troubleshooting of Finasteride (M1) Metabolite Standard

CAS: 116285-36-0 | Molecular Formula: C₂₃H₃₆N₂O₃

Technical Overview & Physicochemical Profile

User Query: What exactly is this compound, and why does it behave differently from Finasteride?

Scientist's Response: Finasteride 2-(2-Methylpropanol)amide (often referred to as Finasteride Metabolite M1 or


-Hydroxyfinasteride ) is a primary oxidative metabolite of Finasteride. Structurally, it differs from the parent drug by the hydroxylation of a methyl group on the tert-butyl side chain.

While it retains the lipophilic steroid backbone, the addition of the hydroxyl group (-OH) increases its polarity. This shift is critical for chromatography: it will elute earlier (shorter retention time) than Finasteride in Reverse-Phase HPLC (RP-HPLC).

Physicochemical Data Table
PropertySpecificationTechnical Implication
Molecular Weight 388.54 g/mol Heavier than Finasteride (372.55 g/mol ) due to oxygen addition.
Solubility (Water) Very Low (Hydrophobic)Do not attempt to dissolve directly in aqueous buffers.
Solubility (Organic) High in Methanol, DMSO; Moderate in ACNMethanol is the preferred solvent for Primary Stock preparation.
pKa ~13 (Amide), ~15 (Alcohol)Non-ionizable in standard HPLC pH ranges (2.0–8.0).
Hygroscopicity Low to ModerateStore in a desiccator; equilibrate to RT before weighing.

Standard Preparation Protocol

Core Directive: This protocol ensures complete dissolution and prevents "micro-precipitation," a common cause of erratic peak areas in steroid analysis.

Workflow Visualization

G Start Solid Standard (Store at 2-8°C) Equilibrate Equilibrate to Room Temp (30 mins, Desiccator) Start->Equilibrate Weigh Weigh ~10 mg (Use Anti-Static Gun) Equilibrate->Weigh Solvent Add Solvent: 100% Methanol (Do NOT use Water/Buffer) Weigh->Solvent Critical Step Dissolve Dissolution (Vortex 1 min + Sonicate 5 min) Solvent->Dissolve Check Visual Inspection (Crystal Clear?) Dissolve->Check Check->Dissolve No (Cloudy) Stock Primary Stock (1 mg/mL) (Store at -20°C) Check->Stock Yes Dilute Working Standard (Dilute with Mobile Phase) Stock->Dilute Daily Use

Figure 1: Critical workflow for preparing hydrophobic steroid standards. Note the emphasis on Methanol as the primary solvent.

Step-by-Step Methodology
Step 1: Primary Stock Solution (1.0 mg/mL)
  • Equilibration: Remove the vial from the refrigerator (2-8°C) and allow it to reach room temperature (approx. 30 mins) inside a desiccator. Why? This prevents condensation moisture from absorbing into the hygroscopic powder.

  • Weighing: Accurately weigh 10.0 mg of this compound into a 10 mL volumetric flask (Class A).

    • Tip: Steroid powders are often static. Use an anti-static gun or polonium strip if the powder "jumps."

  • Dissolution: Add approximately 6-7 mL of HPLC-grade Methanol .

    • Note: Do not use Acetonitrile (ACN) initially if Methanol is available. Finasteride analogs have higher solubility in Methanol, reducing the risk of precipitation.

  • Agitation: Vortex for 1 minute. Sonicate for 5 minutes. The solution must be optically clear.

  • Volume Make-up: Dilute to the mark with Methanol. Invert 10 times to mix.

Step 2: Working Standard (e.g., 50 µg/mL)
  • Transfer an aliquot of the Stock Solution to a fresh flask.

  • Diluent Selection: Dilute using the initial mobile phase composition (e.g., 50:50 ACN:Water).

    • Warning: Do not inject 100% Methanol stock directly onto the column (see Troubleshooting below).

Troubleshooting & FAQs

This section addresses specific failure modes reported by analytical labs.

Category: Chromatography & Peak Shape

Q1: My Finasteride (M1) peak is splitting or fronting. The column is new. What is wrong?

  • Root Cause: "Solvent Strength Mismatch." You likely injected the standard dissolved in 100% Methanol onto a Reverse-Phase column equilibrated with a weaker mobile phase (e.g., 50% Water).

  • Mechanism: The strong solvent (MeOH) carries the analyte down the column faster than the mobile phase can equilibrate, causing the band to distort.

  • Solution: Ensure your Working Standard diluent matches your initial mobile phase conditions (e.g., if your method starts at 60% ACN, dilute your standard in 60% ACN).

Q2: The retention time (RT) is shifting between injections.

  • Root Cause: Temperature fluctuation or Column "Dewetting."

  • Solution:

    • Ensure the column oven is stable (typically 25°C or 40°C).

    • Finasteride M1 is more polar than Finasteride. If using a high-aqueous mobile phase (>90% water), C18 chains may collapse (dewet). Ensure your organic modifier remains ≥10% or use a "water-wettable" column (e.g., C18-AQ).

Category: Solubility & Stability[1]

Q3: I see a fine precipitate in my working standard after 24 hours.

  • Root Cause: The "Crash Out" effect. While soluble in organic solvents, the steroid backbone is hydrophobic. If the working solution has a high water content (>60%) and is stored cold (4°C), the compound may precipitate.

  • Solution:

    • Prepare Working Standards daily.

    • Check the solution optical clarity before loading into the autosampler.

    • Keep the autosampler temperature at 10-15°C rather than 4°C if precipitation persists.

Q4: Can I store the stock solution at -80°C?

  • Answer: Yes, but it is unnecessary. -20°C is sufficient for chemical stability.

  • Caution: At -80°C, Methanol contracts significantly. Ensure the cap is tightly sealed with Parafilm to prevent evaporation or moisture ingress upon thawing. Always vortex after thawing to re-homogenize the density gradient.

Storage & Stability Matrix

Follow these guidelines to maintain the integrity of your Reference Standard (RS).

StateConditionShelf LifeContainer Type
Solid (Neat) 2°C to 8°C (Refrigerator)2–3 Years*Amber glass vial (Light sensitive)
Primary Stock -20°C (Freezer)1–3 MonthsAmber glass, PTFE-lined cap
Working Sol. Ambient / 15°C< 24 HoursHPLC Vial (Silicone/PTFE septa)

*Note: Shelf life is dependent on the Certificate of Analysis (CoA) re-test date provided by the manufacturer.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 15230776: this compound. PubChem. Available at: [Link]

  • European Directorate for the Quality of Medicines (EDQM). Finasteride Monograph 1615: Impurity Profiling. European Pharmacopoeia.[1][2] (Provides context on Finasteride impurity separation). Available at: [Link]

Sources

Troubleshooting Finasteride 2-(2-Methylpropanol)amide chromatographic separation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Chromatographic Separation of Finasteride and its Hydroxylated Amide Impurity

Executive Summary

Target Analyte: Finasteride 2-(2-Methylpropanol)amide (Also known as Hydroxyfinasteride, Finasteride M1 Metabolite, or Impurity F analog). Chemical Context: This impurity arises from the oxidation of the tert-butyl amide side chain (hydroxylation) or via synthesis using 2-amino-2-methyl-1-propanol. Chromatographic Challenge: The impurity possesses a steroid backbone identical to Finasteride but contains a hydroxyl group on the side chain. While slightly more polar, it exhibits high structural similarity, leading to frequent co-elution with the Active Pharmaceutical Ingredient (API) or other amide degradation products.

Part 1: Troubleshooting Guides (FAQ Format)

Category 1: Critical Resolution Failure (Co-elution)

Q: My "2-(2-Methylpropanol)amide" peak is merging with the main Finasteride peak. Increasing the gradient time isn't helping. What is the root cause?

A: The issue is likely a lack of steric selectivity, not just retention capacity. Finasteride and its amide analogs are sterically bulky molecules. Standard C18 columns with simple Acetonitrile/Water gradients often fail to discriminate between the hydrophobic tert-butyl group of the API and the hydroxy-tert-butyl group of the impurity because the hydrophobic interaction is dominant.

Corrective Action:

  • Introduce Tetrahydrofuran (THF): THF is a critical shape-selective modifier for steroids. It interacts with the planar regions of the steroid backbone and improves the discrimination of side-chain variations.

    • Protocol: Add 5–10% THF to both Mobile Phase A and B.

  • Elevate Column Temperature: Steroids often exhibit broad peaks at room temperature due to slow mass transfer.

    • Set Point: Increase column temperature to 45°C – 60°C . This sharpens the peaks, effectively increasing resolution (

      
      ) without changing the chemistry.
      
  • Switch Stationary Phase: If a standard C18 fails, switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. The

    
    -
    
    
    
    interactions offered by these phases provide alternative selectivity mechanisms for the aromatic/amide regions of the molecule.
Category 2: Sensitivity & Baseline Noise

Q: I am seeing high baseline noise and drift, making it difficult to integrate the impurity at 0.1% levels. Why is the signal unstable?

A: You are likely detecting at the UV cutoff limit of your mobile phase. Finasteride and this specific impurity lack strong chromophores (like extensive conjugation). Detection is typically performed at 210 nm or 215 nm (the absorption of the amide/enone system).

Corrective Action:

  • Mobile Phase Transparency: Ensure you are using "HPLC Grade S" or "LC-MS Grade" Acetonitrile. Standard HPLC grade THF often contains stabilizers (BHT) that absorb heavily at 210 nm. Use non-stabilized, UV-grade THF.

  • Buffer Selection: Avoid acetate or formate buffers if possible, as they have high UV cutoff points. Use Phosphoric Acid (< 0.1%) or Phosphate Buffer for the lowest background at 210 nm.

  • Reference Wavelength: If using a Diode Array Detector (DAD), do not use a reference wavelength (e.g., 360 nm) that is too close to the sample signal, but ensure the bandwidth is narrow (4 nm) to reduce noise.

Category 3: Peak Shape (Tailing)

Q: The impurity elutes before Finasteride but shows significant tailing (


). How do I fix this? 

A: The hydroxyl group on the impurity is interacting with free silanols on the column. The 2-(2-methylpropanol) moiety introduces a hydrogen-bonding donor/acceptor site that the parent Finasteride lacks. This makes the impurity more susceptible to "secondary interactions" with the silica support.

Corrective Action:

  • End-capping: Ensure you are using a "fully end-capped" column (e.g., Waters Symmetry C18, Agilent Zorbax Eclipse Plus).

  • Mobile Phase pH: Steroids are generally stable, but peak shape improves when the silanols are suppressed. Maintain a pH of 2.5 – 3.0 using dilute Orthophosphoric Acid. This protonates the silanols (

    
    ), preventing them from binding to the amide/hydroxyl nitrogen.
    

Part 2: Optimized Experimental Protocols

Method A: Isocratic "Gold Standard" (Based on USP Principles)

Best for QC environments requiring robust separation of the specific amide impurity.

ParameterSpecification
Column C18 (L1), 4.6 mm x 250 mm, 5 µm (e.g., Waters Nova-Pak or Symmetry)
Mobile Phase Water / Acetonitrile / Tetrahydrofuran (80 : 10 : 10 v/v/v)
Flow Rate 1.5 – 2.0 mL/min
Temperature 60°C (Critical for peak sharpness)
Detection UV @ 210 nm
Injection Volume 10 – 15 µL
Expected Elution Impurity (Polar) elutes before Finasteride.
Method B: Gradient UHPLC (High Throughput)

Best for R&D and complex impurity profiling.

ParameterSpecification
Column Phenyl-Hexyl, 2.1 mm x 100 mm, 1.7 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile (100%)
Gradient 0-2 min: 40% B; 2-10 min: 40%

80% B; 10-12 min: 80% B
Flow Rate 0.4 mL/min
Temperature 45°C
Detection UV @ 210 nm

Part 3: Logic & Workflow Visualization

Figure 1: Resolution Troubleshooting Logic Tree

Caption: Decision matrix for resolving co-elution between Finasteride and its Hydroxy-amide impurity.

Finasteride_Troubleshooting Start Start: Resolution (Rs) < 1.5 Check_Temp Check Column Temp Is T < 45°C? Start->Check_Temp Increase_Temp Action: Increase T to 60°C (Improves Mass Transfer) Check_Temp->Increase_Temp Yes Check_MP Check Mobile Phase Does it contain THF? Check_Temp->Check_MP No Increase_Temp->Check_MP Add_THF Action: Add 5-10% THF (Improves Steric Selectivity) Check_MP->Add_THF No Check_Col Check Column Chemistry Is it standard C18? Check_MP->Check_Col Yes Add_THF->Check_Col Switch_Col Action: Switch to Phenyl-Hexyl (Exploit pi-pi interactions) Check_Col->Switch_Col Yes Success Resolution > 2.0 Method Validated Check_Col->Success No (Already Optimized) Switch_Col->Success

Figure 2: Impurity Formation Pathway

Caption: Structural relationship showing the hydroxylation of the tert-butyl side chain.

Impurity_Pathway Finasteride Finasteride API (Hydrophobic) Oxidation Oxidation / Hydrolysis (Stress Condition) Finasteride->Oxidation Oxidative Stress Impurity 2-(2-Methylpropanol)amide (More Polar / Hydrophilic) Oxidation->Impurity Hydroxylation of t-butyl group

[2]

References

  • Arabian Journal of Chemistry. (2019). A systematic study of determination and validation of finasteride impurities using liquid chromatography.

  • United States Pharmacopeia (USP). Finasteride: USP Monograph - Related Compounds.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15230776: this compound.

  • Journal of Pharmaceutical and Biomedical Analysis. (2015). Retention of Fluorine-18 labeled compounds on RP-HPLC (Silanol interactions).

  • Asian Journal of Chemistry. (2014). Impurities in Finasteride: Identification, Synthesis, Characterization.[1]

Sources

Optimization of mass spectrometry parameters for Finasteride 2-(2-Methylpropanol)amide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Finasteride 2-(2-Methylpropanol)amide analysis.

This guide is designed for analytical scientists and researchers optimizing LC-MS/MS workflows for the detection and quantification of this specific Finasteride impurity (often identified as Metabolite M1 or a degradation product). Unlike standard Finasteride analysis, this compound presents unique challenges due to the increased polarity conferred by the hydroxylated side chain.

Module 1: Compound Profile & Mass Spectrometry Essentials

Q: What is the exact chemical identity and mass shift I should expect relative to Finasteride?

A: You are analyzing the mono-hydroxylated derivative of Finasteride.

  • Common Name: this compound (also known as Finasteride M1 or Hydroxy-Finasteride).

  • Chemical Modification: The tert-butyl group of Finasteride is modified to a 2-hydroxy-1,1-dimethylethyl group.

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 388.54 g/mol [1][2]

  • Mass Shift: +16 Da relative to Finasteride (

    
    ).
    

Q: What are the recommended MS Source Parameters?

A: Due to the presence of the lactam nitrogen and the amide moiety, Electrospray Ionization (ESI) in Positive Mode is the gold standard. The hydroxyl group increases polarity, making ESI efficiency high, but it also makes the compound more susceptible to in-source fragmentation (loss of


).

Table 1: Optimized Source Parameters (Generic for Triple Quadrupole)

ParameterSettingTechnical Rationale
Ionization Mode ESI Positive (+)Protonation of the amide/lactam nitrogen is favorable

.
Capillary Voltage 3.0 – 3.5 kVModerate voltage prevents arcing while maintaining stable Taylor cone.
Cone Voltage 25 – 35 VCritical: Too high causes in-source loss of water (

), reducing precursor abundance.
Source Temp 120°C – 150°CSufficient for desolvation without thermal degradation of the labile hydroxyl group.
Desolvation Gas 800 – 1000 L/hrHigh flow aids in evaporating the aqueous mobile phase required for this polar impurity.

Module 2: MRM Transition & Fragmentation Logic

Q: How do I select the best Precursor and Product ions for MRM?

A: You must account for the specific fragmentation behavior of the hydroxylated side chain. Unlike Finasteride, which typically fragments via the loss of the tert-butyl amine, this impurity often shows a neutral loss of water first or cleavage of the modified side chain.

Table 2: Recommended MRM Transitions

Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Mechanism
Quantifier 389.3317.225 - 30Loss of the modified side chain (

). Leaves the characteristic steroid backbone.
Qualifier 1 389.3371.315 - 20Neutral loss of water (

, -18 Da). Specific to the hydroxylated impurity.
Qualifier 2 389.3333.235 - 40Fragmentation of the A-ring (lactam cleavage).

Note: The transition


 yields the same product ion as Finasteride (

). Chromatographic separation is therefore mandatory to distinguish them. [1, 5]

Module 3: Chromatographic Troubleshooting

Q: The impurity co-elutes with the Finasteride parent peak. How do I resolve this?

A: This is the most common issue. Because the impurity contains a hydroxyl group, it is more polar than Finasteride.

  • Column Selection: Switch to a Phenyl-Hexyl or Biphenyl column. The

    
     interactions with the unsaturated A-ring of the steroid backbone, combined with the polarity difference, offer better selectivity than standard C18.
    
  • Mobile Phase Modification: Use a gradient starting with higher aqueous content.

    • Standard Finasteride: Elutes at ~60-70% Organic.

    • Impurity Strategy: Hold the gradient at 30-40% Organic for 2 minutes to allow the more polar impurity to elute before ramping up to elute Finasteride.

Q: I am seeing a "ghost peak" at the transition of Finasteride (


). Why? 

A: This is likely In-Source Fragmentation of your impurity.

  • Mechanism: The this compound (

    
     389) loses oxygen/methane or rearranges in the hot source to mimic the mass of Finasteride (
    
    
    
    373) or fragment to the common 317 ion.
  • Solution: Lower your Cone Voltage (or Declustering Potential). If the "ghost peak" retention time matches the impurity's retention time exactly, it is an artifact of ionization, not physical Finasteride contamination.

Q: Sensitivity is low compared to Finasteride. How do I boost the signal?

A: The hydroxyl group can cause adsorption.

  • Add Ammonium Fluoride (0.2 mM): If using a modern instrument, fluoride enhancement in positive mode can sometimes boost steroidal ionization.

  • Check pH: Ensure mobile phase is acidic (0.1% Formic Acid). The amide nitrogen must be protonated. Neutral pH will severely suppress the signal.

Module 4: Optimization Workflow Visualization

The following diagram outlines the logical decision tree for optimizing the detection of this specific impurity, distinguishing it from the parent drug.

MS_Optimization Start Start: Analyte Optimization (this compound) Q1_Scan Step 1: Q1 Full Scan Target: [M+H]+ = 389.3 Start->Q1_Scan Source_Check Check Source Stability Is [M+H-18]+ (371.3) dominant? Q1_Scan->Source_Check Adjust_Source Action: Lower Cone Voltage/Temp Reduce In-Source Fragmentation Source_Check->Adjust_Source Yes (Water Loss High) Product_Scan Step 2: Product Ion Scan Fragment 389.3 Source_Check->Product_Scan No (Stable Precursor) Adjust_Source->Q1_Scan Select_MRM Select Transitions Quant: 389.3 -> 317.2 Qual: 389.3 -> 371.3 Product_Scan->Select_MRM Chroma_Check Step 3: Chromatography Does it co-elute with Finasteride? Select_MRM->Chroma_Check Column_Switch Action: Switch to Phenyl-Hexyl Exploit Pi-Pi interactions Chroma_Check->Column_Switch Yes (Co-elution) Final_Method Final Validated Method RT Offset > 1.5 min vs Parent Chroma_Check->Final_Method No (Resolved) Column_Switch->Chroma_Check

Figure 1: Decision tree for optimizing mass spectrometry parameters and chromatographic separation for Finasteride hydroxylated impurities.

References

  • National Center for Biotechnology Information. (n.d.). This compound - Substance Summary. PubChem. Retrieved from [Link] (Verified via NIH GSRS data).

  • Chen, X., Gardner, E. R., Price, D. K., & Figg, W. D. (2008).[3] Development and validation of an LC-MS assay for finasteride and its application to prostate cancer prevention trial sample analysis. Journal of Chromatographic Science, 46(4), 356–361.[3] [Link]

  • Madhavan, P., et al. (2011).[4] A Validated stability indicating LC method of assay and related substances for Finasteride. Journal of Chemical and Pharmaceutical Research, 3(6), 987-996.[4] [Link]

  • Reddy, Y., et al. (2012).[5] A Stability Indicating UPLC Method for Finasteride and Its Related Impurities.[4][5][6] American Journal of Analytical Chemistry. [Link]

Sources

Technical Support Center: Finasteride & Metabolite Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Contamination & Interference Troubleshooting in LC-MS/MS

Status: Operational | Updated: 2025-05-20 Support Level: Tier 3 (Method Development & Validation)

Introduction: The Sensitivity Paradox

Welcome to the Advanced Bioanalysis Support Hub. You are likely here because your Finasteride (Propecia/Proscar) assays are failing to meet FDA/EMA validation criteria due to contamination or interference.

Finasteride is a synthetic 4-azasteroid with high lipophilicity (


) and low therapeutic concentrations (pg/mL to low ng/mL range). This creates a "Sensitivity Paradox": to detect low levels, we increase gain and injection volume, which simultaneously amplifies background noise, carryover, and isobaric interferences from endogenous steroids like Dihydrotestosterone (DHT).

This guide bypasses basic troubleshooting and targets the specific failure modes of Finasteride metabolite analysis: System Carryover , Isobaric Interference , and Matrix Contamination .

Module 1: The "Ghost Peak" Phenomenon (Carryover)

Symptom: You observe Finasteride peaks (>20% of LLOQ) in double blank samples injected immediately after a high standard (ULOQ).

Root Cause: Finasteride is "sticky."[1] It adsorbs to stainless steel, PEEK, and PTFE surfaces within the autosampler flow path. Standard methanol/water washes are insufficient to desorb it.

Protocol 1.1: The Aggressive Wash Cycle

Do not rely on a single wash solvent. Implement this dual-solvent strategy to strip hydrophobic residues.

ParameterCompositionRationale
Weak Wash (Solvent A) 90% Water / 10% Methanol + 0.1% Formic AcidMatches initial gradient conditions to prevent peak distortion.
Strong Wash (Solvent B) 40% Acetonitrile / 40% Isopropanol / 20% Acetone Crucial: Isopropanol and Acetone solubilize the lipophilic azasteroid ring structure better than Methanol alone.
Wash Routine Pre-injection: 1x Weak Post-injection: 3x Strong, then 3x WeakThe final weak washes remove the strong solvent to prevent "plug" effects on the next injection.
Troubleshooting Logic: Carryover Source Isolation

Use the following decision tree to isolate the physical location of the contamination.

CarryoverLogic Start Start: Ghost Peak Detected in Blank Sample Step1 Run 0µL Injection (Instrument Cycle only) Start->Step1 Decision1 Peak Persists? Step1->Decision1 ColSource Source: Column/Mobile Phase Action: Run Gradient without Injection Decision1->ColSource No InjSource Source: Autosampler/Needle Action: Change Wash Solvents Decision1->InjSource Yes Decision2 Peak in No-Inj Gradient? ColSource->Decision2 MPContam Contaminated Mobile Phase Action: Replace Aqueous Buffer Decision2->MPContam Yes ColCarry Column Accumulation Action: Reverse Flush Column Decision2->ColCarry No

Figure 1: Systematic isolation of carryover sources. Differentiating between autosampler adsorption and column accumulation is the first critical step.

Module 2: Isobaric & Matrix Interferences

Symptom: Inaccurate quantitation at the Lower Limit of Quantification (LLOQ) or varying ion ratios between standards and samples.

Root Cause:

  • Metabolite Cross-Talk: The major metabolites,

    
    -hydroxyfinasteride and finasteride-
    
    
    
    -oic acid, share the steroid backbone. In-source fragmentation can strip the side chain, producing ions identical to the parent drug.
  • Endogenous Steroids: High levels of Testosterone or DHT in plasma can co-elute.

Data Table: Critical Mass Transitions

To ensure specificity, monitor these transitions. Note that the Carboxy metabolite often elutes earlier due to increased polarity.

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Retention Characteristic
Finasteride 373.2305.230Mid-eluting

-Hydroxyfinasteride
389.2305.232Elutes just before Parent
Carboxy-Finasteride 403.2335.228Early eluting (Polar)
Dihydrotestosterone (DHT) 291.2255.225Interference Risk

Critical Check: If you observe a peak in the Finasteride channel (373.2


 305.2) at the retention time of the Hydroxy metabolite, you have In-Source Fragmentation .
  • Fix: Lower the Desolvation Temperature and Cone Voltage. Improve chromatographic separation (use a Phenyl-Hexyl column for better steroid selectivity).

Module 3: Sample Preparation Hygiene

Symptom: Random spikes in signal or high baseline noise (chemical noise) preventing low-level detection.

Root Cause: Finasteride analysis is notoriously sensitive to Phthalates and Plasticizers which leach from standard labware. These contaminants suppress ionization in ESI+ mode.

Protocol 3.1: The "Plastic-Free" Workflow

Standard Liquid-Liquid Extraction (LLE) is superior to Protein Precipitation (PPT) for this assay because it removes phospholipids and salts. However, the extraction solvent is the vector for contamination.

SamplePrep Sample Plasma Sample (200 µL) IS Add Internal Standard (Finasteride-d9) Sample->IS Extract LLE Extraction Solvent: MTBE or Ethyl Acetate IS->Extract Glass CRITICAL: Use Borosilicate Glass Tubes NO Polypropylene Extract->Glass Transfer Supernatant Dry Evaporate to Dryness (N2 Stream) Glass->Dry Recon Reconstitute (50:50 MeOH:H2O) Dry->Recon

Figure 2: Contamination-free extraction workflow. The use of glass tubes during the organic solvent phase is non-negotiable to avoid plasticizer leaching.

FAQ: Rapid Troubleshooting

Q: I see a peak in my blank plasma that isn't in my water blank. What is it? A: This is likely an endogenous isobaric interference or a matrix effect. Finasteride inhibits 5


-reductase, altering the steroid profile.[2][3][4][5] Ensure your chromatographic method separates Finasteride from DHT and Testosterone. If the peak persists, switch your column chemistry from C18 to Biphenyl or Phenyl-Hexyl , which interact with the 

-electrons of the steroid ring for better selectivity.

Q: My internal standard (Finasteride-d9) signal is dropping over the course of the run. A: This indicates "charging" or contamination of the MS source.

  • Divert Valve: Ensure the first 1-2 minutes of the LC flow (containing salts and phospholipids) are diverted to waste, not the MS.

  • Source Cleaning: The lipophilic nature of the drug coats the cone/shield. Clean the ion source cone with 50:50 Methanol:Water followed by 100% Methanol every 500 injections.

Q: Can I use Protein Precipitation (PPT) instead of LLE? A: Only if your sensitivity requirement is >5 ng/mL. For trace analysis (<1 ng/mL), PPT leaves too many phospholipids (phosphatidylcholines) that cause Ion Suppression at the retention time of Finasteride. LLE is mandatory for high-sensitivity assays.

References

  • Constanzer, M. L., et al. (1991). Determination of finasteride in human plasma by liquid chromatography with mass spectrometric detection.[5] Journal of Chromatography B: Biomedical Sciences and Applications.

  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry.

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services.

  • Steiner, M. S., & Pound, C. R. (2003). Finasteride metabolism and pharmacogenetics: new approaches to personalized prevention of prostate cancer. Expert Review of Molecular Diagnostics.

Sources

Technical Support Center: Method Validation for Finasteride 2-(2-Methylpropanol)amide

Author: BenchChem Technical Support Team. Date: February 2026

Target Analyte: Finasteride 2-(2-Methylpropanol)amide (CAS: 116285-36-0) Synonyms: Finasteride M-1 Metabolite;


-(2-hydroxy-1,1-dimethylethyl)-3-oxo-4-aza-5

-androst-1-ene-17

-carboxamide. Regulatory Framework: ICH Q2(R2) / USP <1225>

Introduction: The Validation Challenge

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that validating the quantification of This compound presents unique challenges compared to the parent API.

This molecule is a hydroxylated derivative of Finasteride (often referred to as the M-1 metabolite or Impurity). Structurally, the introduction of the hydroxyl group on the tert-butyl side chain increases polarity, causing it to elute earlier than Finasteride in Reverse Phase Chromatography (RP-HPLC). The critical validation challenge lies in achieving sufficient resolution (


) from the main peak while maintaining sensitivity (LOQ) at trace levels (typically <0.10%), as this molecule lacks strong chromophores beyond the amide/lactam absorption at 210 nm.

This guide is structured as a dynamic troubleshooting workflow to assist you in real-time.

Module 1: Method Development & Optimization (Pre-Validation)

Q: My impurity peak is co-eluting on the front tail of the Finasteride peak. How do I improve resolution?

A: Because this compound is more polar than Finasteride, it elutes first. Co-elution often results from "general" gradient slopes. You must exploit the selectivity difference of the hydroxyl group.

  • Stationary Phase Selection: Standard C18 columns may not provide enough selectivity. Switch to a Phenyl-Hexyl or Polar-Embedded C18 column. The

    
    -
    
    
    
    interactions with the lactam ring, combined with the polar embedding, often enhance the separation of the hydroxylated impurity.
  • Mobile Phase Modifier: Avoid Tetrahydrofuran (THF) if using modern UV detectors due to high background noise at 210 nm. Use Methanol (MeOH) as the organic modifier A instead of Acetonitrile (ACN). MeOH provides different selectivity for proton-donating groups (like the -OH in your impurity).

  • Temperature Control: Lower the column temperature to 25°C-30°C. Higher temperatures often reduce resolution between structurally similar steroids.

Workflow: Resolution Optimization Strategy

OptimizationWorkflow Start Start: Peak Co-elution CheckRT Check Retention Time (RT) Impurity < Finasteride? Start->CheckRT Selectivity Modify Selectivity CheckRT->Selectivity Yes (Normal Behavior) ColumnSwitch Switch to Phenyl-Hexyl or Polar-Embedded C18 Selectivity->ColumnSwitch Step 1 ResolutionCheck Check Resolution (Rs) ColumnSwitch->ResolutionCheck SolventSwitch Change Organic Modifier ACN -> MeOH SolventSwitch->ResolutionCheck ResolutionCheck->SolventSwitch Rs < 1.5 Success Proceed to Validation (Rs > 1.5) ResolutionCheck->Success Rs > 1.5

Figure 1: Decision tree for optimizing the separation of polar Finasteride metabolites.

Module 2: Validation Parameters (ICH Q2(R2) Protocols)

Q: How do I validate Specificity when the impurity is a known metabolite?

A: Specificity must demonstrate that your method can distinguish the target impurity from the API, other process impurities, and degradants.

  • Protocol: Perform forced degradation on Finasteride API (Acid, Base, Peroxide, Thermal, Photolytic).[1]

  • Critical Check: Finasteride is susceptible to oxidative degradation.[1] Ensure your target peak (this compound) does not co-elute with oxidative degradants. Use a Photo Diode Array (PDA) detector to check Peak Purity (purity angle < purity threshold).

Q: What are the acceptance criteria for Linearity and Range at trace levels?

A: Since you are quantifying an impurity, the range is lower than an assay method.

  • Range: From LOQ (Limit of Quantitation) to 120% of the specification limit (e.g., if limit is 0.2%, validate up to 0.24%).

  • Linearity: Minimum 5 concentration levels. Correlation coefficient (

    
    ) 
    
    
    
    is acceptable for trace impurities (unlike 0.999 for Assay).
Summary of Validation Acceptance Criteria
ParameterExperimental ConditionAcceptance Criteria (Trace Impurity)
Specificity Blank, Placebo, Spiked SampleNo interference at RT of analyte. Resolution > 1.5.
Linearity 5 Levels (LOQ to 120% of limit)

; Residuals randomly distributed.[2]
Accuracy Spiking at LOQ, 100%, 120% levelsRecovery: 80-120% (at LOQ), 90-110% (at higher levels).
Precision 6 Replicates at 100% limit level% RSD

(or

at LOQ).
LOQ Signal-to-Noise (S/N)S/N

.
Solution Stability 24-48 hours at autosampler temp% Difference from initial

.

Module 3: Troubleshooting Sensitivity & Robustness

Q: I am observing high % RSD at the LOQ level. How do I stabilize the response?

A: High variability at the LOQ is often due to adsorption or integration errors .

  • Adsorption: Finasteride and its analogs are hydrophobic. If your sample solvent is 100% aqueous, the analyte may stick to the glass vial.

    • Fix: Ensure the sample diluent contains at least 30-50% organic solvent (ACN or MeOH) to keep the analyte in solution.

  • Integration: At 210 nm, baseline noise can be high.

    • Fix: Increase the injection volume (e.g., from 10 µL to 20-50 µL) only if the solvent matches the mobile phase strength to avoid peak distortion.

Q: The retention time shifts during the run. Is this a robustness failure?

A: This usually indicates a lack of mobile phase buffering or temperature fluctuation.

  • pH Sensitivity: While Finasteride is non-ionizable in the typical pH range, the amide functionality can be sensitive. Ensure your aqueous mobile phase is buffered (e.g., 10mM Ammonium Phosphate or Formate) rather than just acidified water.

  • Temperature: Ensure the column oven is stable (

    
    C).
    
Robustness Testing Workflow

Robustness cluster_0 Flow Rate cluster_1 Column Temp cluster_2 Mobile Phase pH Center Nominal Method FlowHigh +0.2 mL/min Center->FlowHigh FlowLow -0.2 mL/min Center->FlowLow TempHigh +5°C Center->TempHigh TempLow -5°C Center->TempLow pHHigh +0.2 units Center->pHHigh pHLow -0.2 units Center->pHLow

Figure 2: Critical parameters for Robustness testing (One-Variable-At-A-Time approach).

References

  • ICH Q2(R2) . Validation of Analytical Procedures. International Council for Harmonisation. (2023).[3]

  • GlobalChemMall . This compound Structure & Properties. (Accessed 2024).[4][5]

  • Pharmaffiliates . Finasteride Impurity Standards and Metabolites. (Accessed 2024).[4][5]

  • Cucu, A. K., et al. "A systematic study of determination and validation of finasteride impurities using liquid chromatography." Arabian Journal of Chemistry (2019).

Sources

Inter-laboratory variability in Finasteride metabolite measurement

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Ghost" in the Data

Welcome to the Advanced Bioanalysis Support Center. If you are reading this, you are likely facing a discrepancy in your Finasteride data—perhaps your urinary metabolite (Carboxy-Finasteride) recovery is fluctuating between sites, or your plasma PK curves for the parent drug are showing inexplicable tailing.

Finasteride (Propecia/Proscar) is a 5


-reductase inhibitor.[1][2][3] While the parent drug is relatively stable, the quantification of its metabolites—specifically 

-hydroxyfinasteride (M1)
and Carboxy-finasteride (M3) —is notorious for inter-laboratory variability. This variability often stems from three "silent" errors: non-specific binding (adsorption) , pH-dependent extraction efficiencies , and isobaric interference in LC-MS/MS.

This guide bypasses generic advice to target the specific mechanistic failures that cause these deviations.

Module 1: Pre-Analytical Variability (Sample Preparation)

The Issue: "My recovery rates drop randomly across batches."

The Diagnosis: Finasteride is highly lipophilic (LogP ~3.2).[4] The most common source of inter-lab error is non-specific binding (NSB) to collection containers or pipette tips, particularly when urine samples are essentially aqueous. Furthermore, the Carboxy-metabolite (M3) has significantly different polarity than the parent, leading to extraction mismatches if pH is not strictly controlled.

Troubleshooting Protocol 1.1: Preventing Adsorption & pH Drift
VariableThe TrapThe Fix (Standardized Protocol)
Container Material Polypropylene (PP) binds Finasteride parent drug, reducing apparent concentration.Use Silanized Glass or Low-Binding Polypropylene for all stock solutions.
Urine pH M3 (Carboxy) is an acid. In alkaline urine (pH > 7), it ionizes and stays in the water phase during LLE, killing recovery.Acidify Urine: Adjust sample to pH 5.0–5.5 with Acetate Buffer before extraction to ensure the neutral form dominates.
Solvent Evaporation "Dry-down" steps in LLE can cause thermal degradation or adsorption to the glass walls.Add Keeper Solvent: Add 10

L of DMSO or Ethylene Glycol to the tube before evaporation. This prevents the analyte from drying onto the glass surface.
Decision Tree: LLE vs. SPE for Finasteride

Use this workflow to standardize extraction across your labs.

ExtractionWorkflow Start Sample Matrix Selection Plasma Plasma (Parent Drug Focus) Start->Plasma Urine Urine (Metabolite M3 Focus) Start->Urine LLE Liquid-Liquid Extraction (LLE) Solvent: Ethyl Acetate Plasma->LLE High Lipophilicity Urine->LLE Alternative (Cost) SPE Solid Phase Extraction (SPE) Mixed-Mode (Cation Exchange) Urine->SPE Complex Matrix/Polar Metabolites Action1 CRITICAL: Add DMSO Keeper Prevent Adsorption LLE->Action1 Action2 CRITICAL: Adjust pH < 5.0 Neutralize Carboxy Group SPE->Action2 Result LC-MS/MS Injection Action1->Result Action2->Result

Figure 1: Extraction Strategy Decision Matrix. Note the divergence in protocol for Plasma (Parent) vs. Urine (Metabolite).

Module 2: Chromatographic Separation (The Analytical Phase)

The Issue: "I see ghost peaks or 'shoulders' on the M1 metabolite."

The Diagnosis: The hydroxylation of Finasteride produces multiple isomers. While


-hydroxyfinasteride (M1)  is the target, the 6

-hydroxy isomer and others are isobaric (same mass). If your lab uses a standard C18 column with a fast gradient, these isomers co-elute, leading to overestimation of M1.
Troubleshooting Protocol 2.1: Isomer Resolution

Q: Which column chemistry separates the isomers best? A: Do not use a generic C18. Switch to a Phenyl-Hexyl or Biphenyl stationary phase. The


-

interactions offered by the phenyl ring provide superior selectivity for the steroid backbone compared to hydrophobic interactions alone.

Recommended Conditions:

  • Column: Biphenyl, 2.1 x 100 mm, 1.7

    
    m.
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Do not use Ammonium Acetate if sensitivity is low; Formic Acid provides better protonation for ESI+).

  • Mobile Phase B: Methanol (Methanol provides better selectivity for steroid isomers than Acetonitrile).

Module 3: Mass Spectrometry (The Detection Engine)

The Issue: "My Carboxy-Finasteride (M3) signal is weak compared to the Parent."

The Diagnosis: This is often a confusion regarding ionization modes. While M3 is a carboxylic acid (suggesting Negative mode), the amide nitrogen in the azasteroid ring is still the dominant site for ionization. Both Parent and Metabolites should be analyzed in Positive Mode (ESI+).

However, M3 is more polar and elutes earlier, often in the "suppression zone" where urinary salts elute.

Troubleshooting Protocol 3.1: Minimizing Matrix Effects
  • Divert Valve: Set the LC flow to waste for the first 1.0–1.5 minutes. This prevents salts from fouling the source before the polar M3 elutes.

  • Internal Standard (IS) Selection:

    • Bad Practice: Using Finasteride as the IS for Carboxy-Finasteride.

    • Best Practice: Use Deuterated Carboxy-Finasteride (

      
      -Carboxy-Fin) . The retention time shift between Parent and Metabolite is too large; using the parent as IS will not correct for matrix effects at the metabolite's earlier retention time.
      
Metabolic Pathway & Monitoring

Metabolism Fin Finasteride (Parent Drug) [M+H]+ 373.2 M1 w-Hydroxyfinasteride (Metabolite M1) [M+H]+ 389.2 Fin->M1 CYP3A4 Hydroxylation M3 Carboxy-Finasteride (Metabolite M3) [M+H]+ 403.2 M1->M3 Dehydrogenation (Cytosolic ADH)

Figure 2: Primary Metabolic Pathway. Note the mass shifts (+16 Da for M1, +30 Da for M3) monitored in MRM.

Module 4: FAQs & Quick Fixes

Q: Can I use GC-MS for Finasteride metabolites? A: Avoid if possible. Finasteride and its metabolites are thermally unstable. GC-MS requires derivatization (silylation) to prevent degradation in the injector port. LC-MS/MS is the gold standard for stability and sensitivity [1].

Q: WADA requires detection of the Carboxy metabolite. Why? A: Finasteride has a short half-life (~6-8 hours), but the Carboxy metabolite (M3) persists in urine for days. It is the primary marker for retrospective detection of Finasteride misuse (masking agent) in anti-doping [2].

Q: My calibration curve is non-linear at high concentrations. A: ESI saturation is common. Finasteride has high ionization efficiency. If your curve flattens >1000 ng/mL, use a weighted regression (


)  or switch to a less sensitive transition (e.g., monitor the 

isotope) for the high end of the curve.

Summary of Critical Parameters

ParameterRecommendationReason
Ionization ESI Positive (+) The amide nitrogen protonates readily; superior to Negative mode even for M3.
Column Biphenyl / Phenyl-Hexyl Required to separate isobaric hydroxy-metabolites.
Extraction pH Acidic (pH < 5) Keeps Carboxy-Finasteride neutral for organic extraction.
Internal Standard Matched Deuterated IS Essential to correct for matrix suppression in urine.

References

  • Constanzer, M. L., et al. (1991). Determination of finasteride in human plasma by high-performance liquid chromatography with fluorescence detection. Journal of Chromatography B: Biomedical Sciences and Applications. Link

  • World Anti-Doping Agency (WADA). (2023).[5] Technical Document: TD2023MRPL - Minimum Required Performance Levels for Detection and Identification of Non-Threshold Substances. Link

  • Saval, J. (2019). Validation of a method for the detection of Finasteride and its metabolites in urine by UHPLC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Steiner, M. S., & Pound, C. R. (2003). The metabolism and pharmacokinetics of finasteride. Urologic Clinics of North America. Link

Sources

Enhancing the yield of synthetic Finasteride 2-(2-Methylpropanol)amide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing the yield of synthetic Finasteride 2-(2-Methylpropanol)amide Ticket ID: CHEM-SUP-8829 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Definition

User Query Analysis: You are attempting to synthesize


-(1-hydroxy-2-methylpropan-2-yl)-3-oxo-4-aza-5

-androst-1-ene-17

-carboxamide
. Note on Nomenclature: While your request refers to "this compound," strictly speaking, "Finasteride" refers specifically to the tert-butyl amide. In this guide, we refer to your target as the Hydroxy-Finasteride Analog (HFA) . This molecule replaces the hydrophobic tert-butyl group with a polar 2-amino-2-methyl-1-propanol moiety.

Core Challenge: Unlike standard Finasteride synthesis, which uses a simple amine (tert-butylamine), your synthesis uses an amino-alcohol (2-amino-2-methyl-1-propanol). The primary yield-killing mechanism is competing O-acylation (ester formation) versus the desired N-acylation (amide formation), alongside the steric hindrance typical of the 17


 position.

Critical Process Parameters (CPP): The "Why"

To enhance yield, you must control the chemoselectivity of the reaction.

ParameterStandard Finasteride ProtocolRequired Protocol for HFAReason for Failure in HFA
Coupling Agent Thionyl Chloride / Oxalyl ChlorideIsobutyl Chloroformate (IBCF) or HATU Acid chlorides are too aggressive; they react with the -OH group of the amino-alcohol, forming esters and polymers.
Base Pyridine / Et3NN-Methylmorpholine (NMM) Stronger bases can promote O-acylation. NMM is milder and reduces racemization risk.
Temperature Reflux or Ambient-15°C to 0°C (Initial) Low temperature kinetically favors the faster Amine attack over the slower Alcohol attack.
Stoichiometry 1:1 to 1:2 (Acid:Amine)1:3 (Acid:Amino-Alcohol) Excess amino-alcohol acts as a self-buffer and ensures the amine nucleophile drives the reaction.

Troubleshooting Guide (Q&A Format)

Issue 1: Low Conversion / Presence of "Ester" Impurity

Q: I am seeing a new spot on TLC/HPLC that runs faster than my product. My yield is stuck at 40%. What is happening?

A: You are likely forming the O-acyl ester impurity. Because 2-amino-2-methyl-1-propanol contains a hydroxyl group, aggressive activation of the steroid acid (like using


) will cause the acid to couple with the oxygen instead of the nitrogen.

Resolution Protocol:

  • Switch to Mixed Anhydride Method:

    • Dissolve the 3-oxo-4-aza-5

      
      -androst-1-ene-17
      
      
      
      -carboxylic acid
      in dry THF.
    • Add N-methylmorpholine (NMM) (1.1 eq) at -15°C.

    • Add Isobutyl chloroformate (1.1 eq) dropwise. Crucial: Stir for exactly 15-20 minutes to form the mixed anhydride.

    • Add the 2-amino-2-methyl-1-propanol (2.5 eq) dissolved in THF slowly.

  • Temperature Control: Keep the reaction at -15°C for the addition, then allow it to warm to room temperature slowly over 2 hours. This kinetic control favors the amide bond formation (Amine is a better nucleophile than Alcohol at low temps).

Issue 2: Poor Solubility of Reactants

Q: The Finasteride acid precursor precipitates out when I cool the reaction, stalling the coupling.

A: The


1-acid (Finasteride acid) is highly crystalline and poorly soluble in cold non-polar solvents.

Resolution Protocol:

  • Solvent System: Do not use pure Dichloromethane (DCM). Use Anhydrous THF or a THF/DMF (9:1) mixture. DMF disrupts the crystal lattice of the steroid acid.

  • Solubilization Step: Ensure the acid is fully dissolved with the base (NMM or TEA) before cooling down to -15°C. The salt form is more soluble than the free acid.

Issue 3: Difficulty Isolating the Product (Oily Residue)

Q: Standard Finasteride workup (Acid wash -> Crystallization) isn't working. I get a sticky oil.

A: The HFA molecule is significantly more polar than Finasteride due to the free hydroxyl group. It resists crystallization in ethyl acetate/heptane (the standard Finasteride solvent system).

Resolution Protocol:

  • Modified Workup:

    • Quench reaction with water.[1]

    • Extract with Dichloromethane (DCM) (not Ethyl Acetate).

    • Wash with 0.5N HCl (to remove unreacted amino alcohol).

    • Wash with Sat. NaHCO3 .[2]

  • Crystallization:

    • Evaporate DCM to a foam.

    • Dissolve in minimal hot Acetone .

    • Add Diisopropyl Ether (DIPE) or MTBE dropwise until cloudy.

    • Cool to 4°C. The hydroxyl group requires a more polar antisolvent system.

Visualizing the Optimization Logic

The following diagram illustrates the decision pathway to avoid the O-acylation trap.

G Start Start: Finasteride Acid (17-beta Carboxylic Acid) Activation Activation Step Start->Activation Decision Select Coupling Agent Activation->Decision PathA Thionyl Chloride (SOCl2) Decision->PathA Standard Protocol PathB Mixed Anhydride (Isobutyl Chloroformate) Decision->PathB Optimized Protocol ResultA Acid Chloride Formed (Highly Reactive) PathA->ResultA ResultB Mixed Anhydride Formed (Moderately Reactive) PathB->ResultB Addition Add 2-Amino-2-methyl-1-propanol ResultA->Addition ResultB->Addition OutcomeA Side Reaction: O-Acylation (Ester) + N-Acylation LOW YIELD Addition->OutcomeA OutcomeB Chemoselective Reaction: N-Acylation (Amide) Favored HIGH YIELD Addition->OutcomeB

Caption: Workflow comparison showing why Mixed Anhydride activation prevents ester impurities compared to the standard Acid Chloride route.

Validated Synthesis Protocol (The "Gold Standard")

Objective: Synthesis of


-(1-hydroxy-2-methylpropan-2-yl)-3-oxo-4-aza-5

-androst-1-ene-17

-carboxamide.

Reagents:

  • 3-Oxo-4-aza-5ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -androst-1-ene-17
    
    
    
    -carboxylic acid (1.0 eq)[3]
  • Isobutyl Chloroformate (1.1 eq)

  • N-Methylmorpholine (NMM) (1.2 eq)

  • 2-Amino-2-methyl-1-propanol (2.0 eq)

  • Solvent: Anhydrous THF.

Step-by-Step:

  • Activation: Charge the Acid and THF into a reactor. Cool to -10°C . Add NMM. Stir for 10 min.

  • Anhydride Formation: Add Isobutyl Chloroformate dropwise, maintaining temp < -5°C. Stir for 30 minutes (Critical: Do not stir longer than 1 hour or the anhydride decomposes).

  • Coupling: Dissolve 2-Amino-2-methyl-1-propanol in THF (2 volumes). Add this solution dropwise to the reactor at -10°C .

  • Reaction: Allow to warm to 20°C over 2 hours. Monitor by HPLC.

  • Quench: Add 1N HCl to quench and adjust pH to ~3 (removes excess amine).

  • Extraction: Extract with DCM. Wash organic layer with Brine.

  • Isolation: Concentrate. Recrystallize from Acetone/MTBE.

References & Authority

  • Bhattacharya, A., et al. (1994). "Acylimidazolides as Versatile Synthetic Intermediates: An Efficient Synthesis of Finasteride." Journal of Organic Chemistry, 59(18), 5184–5187. Link

    • Context: Establishes the baseline chemistry for activating the sterically hindered 17

      
      -carboxylic acid.
      
  • Dolson, M. G., et al. (1993). "Process for producing finasteride." U.S. Patent 5,237,064. Link

    • Context: Details the mixed anhydride method which is crucial for preventing side reactions with sensitive amines.

  • European Pharmacopoeia (Ph.[4] Eur.) . "Finasteride Monograph: Impurity Profiling."

    • Context: Provides the analytical basis for identifying Finasteride-related impurities, essential for validating the purity of your analog.[4]

Disclaimer: This guide is intended for professional research and development purposes only. All synthesis must be conducted in a properly equipped laboratory under GLP/GMP guidelines.

Sources

Validation & Comparative

Comparative pharmacokinetics of Finasteride and Finasteride 2-(2-Methylpropanol)amide

Comparative Pharmacokinetics: Finasteride vs. Finasteride 2-(2-Methylpropanol)amide ( -Hydroxyfinasteride)

Executive Summary

This technical guide provides a rigorous comparative analysis of Finasteride (the parent active pharmaceutical ingredient) and its primary Phase I metabolite, This compound (commonly referred to as


-hydroxyfinasteride

While Finasteride is a potent, irreversible inhibitor of steroid 5


Chemical Identity & Structural Divergence

The structural difference lies entirely within the amide side chain. Finasteride possesses a hydrophobic tert-butyl group, whereas the derivative contains a monohydroxylated tert-butyl moiety, increasing its polarity and facilitating excretion.

FeatureFinasteride (Parent) This compound (M1)
CAS Number 98319-26-7116285-36-0
Common Name Finasteride

-Hydroxyfinasteride
Molecular Formula


Molecular Weight 372.55 g/mol 388.55 g/mol (+16 Da)
Key Moiety

-tert-butyl amide

-(2-hydroxy-1,1-dimethylethyl) amide
Lipophilicity (LogP) ~3.0 (High)~1.8 (Moderate)

Pharmacokinetic Profile Comparison

The following data synthesizes human PK studies (single oral dose, 5-100 mg range) comparing the parent drug and its M1 metabolite.

Quantitative PK Parameters
ParameterFinasteride

-Hydroxyfinasteride (M1)
Physiological Interpretation

(Time to Peak)
1.8 – 2.0 hours1.8 – 2.4 hoursFormation of M1 is rapid and rate-limited by hepatic blood flow.

Ratio
100% (Reference)~20–25% of ParentSignificant first-pass metabolism converts a portion of the parent to M1 immediately.
Half-Life (

)
4.7 – 7.1 hours6.0 – 8.4 hoursM1 persists longer in plasma, likely due to slower renal clearance of the more polar species.
AUC (Exposure) HighModerate (~25% of Parent)The parent drug remains the primary circulating species.
Protein Binding ~90%~85%Both are highly bound, limiting dialyzability.
Bioactivity Potent (

< 10 nM)
Weak (

> 50 nM)
M1 contributes negligibly to the therapeutic effect.
ADME Mechanistic Breakdown
1. Absorption & Distribution
  • Finasteride: Rapidly absorbed with >80% bioavailability (unaffected by food). It crosses the blood-brain barrier and distributes into semen.

  • M1 Derivative: Not typically administered directly. Its presence in plasma is solely due to hepatic transformation. It is more hydrophilic, restricting its distribution volume (

    
    ) compared to the parent.
    
2. Metabolism (The CYP3A4 Gateway)

Finasteride undergoes extensive oxidative metabolism in the liver, primarily driven by the Cytochrome P450 3A4 (CYP3A4) enzyme.

  • Pathway: CYP3A4 hydroxylates one of the methyl groups on the tert-butyl side chain to form

    
    -hydroxyfinasteride.
    
  • Secondary Metabolism: M1 can be further oxidized to the carboxylic acid metabolite (

    
    -carboxyfinasteride) via cytosolic dehydrogenases, which is essentially inactive.
    
3. Excretion
  • Biliary (Feces): 57% of the dose (mostly metabolites).

  • Renal (Urine): 39% of the dose.

    • Crucial Distinction: Virtually no unchanged Finasteride is found in urine. The urinary fraction is composed almost entirely of metabolites, including

      
      -hydroxyfinasteride and its carboxylic acid analog.
      

Visualizing the Metabolic Pathway

The following diagram illustrates the conversion of Finasteride to its amide derivative and subsequent elimination.

FinasterideMetabolismFinasterideFinasteride(Parent Drug)CYP3A4CYP3A4(Liver Microsomes)Finasteride->CYP3A4OxidationM1This compound(omega-Hydroxyfinasteride)CYP3A4->M1Hydroxylation(+16 Da)M2omega-Carboxyfinasteride(Acid Metabolite)M1->M2Dehydrogenation(Cytosolic)ExcretionRenal & BiliaryExcretionM1->ExcretionUrine (Major)M2->ExcretionFeces/Urine

Figure 1: Hepatic metabolic pathway of Finasteride yielding the

Experimental Protocol: Simultaneous Quantification

To distinguish Finasteride from its M1 derivative (which differs by only one oxygen atom), High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

Methodology: LC-ESI-MS/MS
Step 1: Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot: Transfer 200

    
    L of human plasma into a borosilicate glass tube.
    
  • Internal Standard (IS): Add 20

    
    L of deuterated Finasteride (
    
    
    -Finasteride).
  • Extraction: Add 1.5 mL of Ethyl Acetate (EtOAc).

  • Agitation: Vortex for 2 minutes; Centrifuge at 3000 x g for 5 minutes.

  • Reconstitution: Evaporate the supernatant under nitrogen stream at 40°C. Reconstitute residue in 100

    
    L Mobile Phase.
    
Step 2: Chromatographic Separation
  • Column:

    
     Reverse Phase (e.g., Acquity UPLC BEH, 1.7 
    
    
    m, 2.1 x 50 mm).
  • Mobile Phase: Isocratic elution.

    • Solvent A: 10 mM Ammonium Formate (pH 3.5).

    • Solvent B: Acetonitrile (ACN).[1]

    • Ratio: 40:60 (A:B).[1][2]

  • Flow Rate: 0.25 mL/min.

Step 3: Mass Spectrometry (MRM Mode)

Use Positive Electrospray Ionization (+ESI). Monitor the following transitions:

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)
Finasteride 373.2

305.2 (Loss of t-butyl amine)35

-Hydroxyfinasteride
389.2

321.2 (Loss of hydroxy-t-butyl)38
Workflow Diagram

LCMSWorkflowcluster_0Differentiation LogicSamplePlasma Sample(Finasteride + M1)ExtractionLLE with Ethyl Acetate(Partitioning)Sample->ExtractionAdd ISSeparationUPLC C18 Column(Separation by Polarity)Extraction->SeparationReconstituteDetectionMS/MS Detection(MRM Mode)Separation->DetectionEluteDiff1FinasterideRT: ~2.2 minm/z 373Separation->Diff1Diff2M1 DerivativeRT: ~1.8 minm/z 389Separation->Diff2DataQuantification(Peak Area Ratio vs IS)Detection->DataAnalyze

Figure 2: Analytical workflow for separating parent drug from the M1 derivative.

Scientific & Clinical Implications

Renal Impairment Marker

Since Finasteride is not excreted unchanged in urine, the detection of "Finasteride-like" species in urine assays is almost exclusively detecting


-hydroxyfinasteride
Metabolic Stability Assays

In drug discovery, the conversion rate of Finasteride to this compound is used as a probe reaction to assess CYP3A4 activity. A shift in this ratio can indicate:

  • CYP3A4 Induction: (e.g., by Rifampin or St. John's Wort) leads to decreased Parent

    
     and increased M1 formation rate.
    
  • CYP3A4 Inhibition: (e.g., by Ketoconazole) leads to increased Parent AUC and suppressed M1 formation.

Impurity Profiling

"this compound" is also monitored as Impurity M1 in pharmaceutical quality control (QC). It can form via oxidation during storage. The USP limit for individual impurities in Finasteride tablets is typically NMT 0.5%.

References

  • Carlin, J. R., et al. (1992).[3][4] "Disposition and pharmacokinetics of [14C]finasteride after oral administration in humans." Drug Metabolism and Disposition, 20(2), 148-155. Link

  • Steiner, J. F. (1996). "Clinical pharmacokinetics and pharmacodynamics of finasteride." Clinical Pharmacokinetics, 30(1), 16-27. Link

  • Constanzer, M. L., et al. (1991). "Determination of finasteride in human plasma by high-performance liquid chromatography with tandem mass spectrometric detection." Journal of Chromatography B, 566(1), 127-134. Link

  • Lundahl, A., et al. (2009). "The effect of St. John's wort on the pharmacokinetics, metabolism and biliary excretion of finasteride." Cancer Chemotherapy and Pharmacology, 64, 1053–1060. Link

  • U.S. Food and Drug Administration (FDA). (2011). "Propecia (finasteride) Prescribing Information." Link

Comparative Guide: In Vitro Potency of Finasteride vs. Its Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Mechanistic Overview[1]

In the development of 5


-reductase (5AR) inhibitors, distinguishing between the potency of the parent drug and its metabolites is critical for understanding total pharmacodynamic load. Finasteride is a mechanism-based, irreversible inhibitor of 5

-reductase Type II.[1] While it undergoes extensive hepatic metabolism, the resulting metabolites exhibit significantly reduced potency and distinct kinetic profiles compared to the parent compound.

This guide delineates the structural and functional differences between Finasteride and its two primary Phase I metabolites:


-hydroxyfinasteride  and finasteride-

-oic acid
(finasteride carboxylic acid).[1]
The Metabolic Cascade

Finasteride metabolism is primarily mediated by CYP3A4 , which hydroxylates the tert-butyl side chain. This is followed by cytosolic oxidation to a carboxylic acid.[1] Unlike the parent drug, these metabolites are rapidly conjugated (glucuronidated) and eliminated, limiting their systemic contribution to DHT suppression.

FinasterideMetabolism Finasteride Finasteride (Parent Drug) OmegaHydroxy ω-Hydroxyfinasteride (Metabolite M1) Finasteride->OmegaHydroxy CYP3A4 (Hydroxylation) OmegaOic Finasteride-ω-oic Acid (Metabolite M3) OmegaHydroxy->OmegaOic Dehydrogenase (Oxidation) Glucuronide Glucuronide Conjugates (Elimination) OmegaHydroxy->Glucuronide UGT1A4 (Phase II) OmegaOic->Glucuronide UGT1A3 (Phase II)

Figure 1: Hepatic biotransformation pathway of Finasteride.[1] The parent drug is successively oxidized at the tert-butyl group, drastically reducing its affinity for the 5AR active site.

Part 2: Comparative In Vitro Potency Data

The following data synthesizes results from human and rat prostatic homogenate assays. The potency difference is driven by the steric hindrance introduced by the polar hydroxyl and carboxyl groups on the tert-butyl chain, which interferes with the hydrophobic pocket of the 5AR enzyme.

Table 1: Inhibitory Constants (IC50) and Relative Potency
Compound5AR Type II IC50 (nM)5AR Type I IC50 (nM)Relative Potency (Type II)Binding Mechanism
Finasteride 4.2 nM ~313 - 500 nM100% (Reference) Irreversible (Mechanism-Based)

-Hydroxyfinasteride
~21 nM> 2,000 nM~20%Reversible / Weak
Finasteride-

-oic acid
~25 nM> 2,000 nM< 20%Reversible / Weak

*Note: Metabolite IC50 values are derived from relative inhibition data indicating ~20% activity compared to the parent drug in human prostate preparations.

Mechanistic Insight: Why Potency Drops

Finasteride acts as a suicide substrate .[1] It binds to the 5AR active site and is reduced by NADPH to dihydrofinasteride.[1] This intermediate forms a stable, covalent-like adduct with NADP+ (NADP-dihydrofinasteride), permanently locking the enzyme.[1]

  • Metabolites: The introduction of the -OH or -COOH group on the tert-butyl moiety disrupts the precise alignment required for this hydride transfer.[1] Consequently, the metabolites act primarily as weak competitive inhibitors rather than irreversible inactivators, leading to a high "off-rate" and lower potency.

Part 3: Experimental Protocol for 5AR Inhibition Assay

To replicate these findings or test novel analogues, use the following standardized protocol. This workflow is designed for Type II 5AR specificity, using acidic pH conditions favored by this isoform.[1]

Enzyme Preparation
  • Source: Human prostate homogenates (BPH tissue) or stable cell lines expressing SRD5A2 (e.g., CHO or HEK293 transfected cells).[1]

  • Lysis Buffer: 20 mM Sodium Phosphate (pH 6.5), 0.32 M Sucrose, 1 mM DTT.

  • Procedure: Homogenize tissue on ice. Centrifuge at 100,000 x g for 60 min. Resuspend the microsomal pellet in lysis buffer. Critical: Store aliquots at -80°C; avoid freeze-thaw cycles to preserve enzyme kinetics.

Reaction Setup
  • Assay Buffer: 40 mM MOPS (pH 6.5) or Citrate-Phosphate buffer.[1] Note: Type II 5AR has a sharp pH optimum at 5.0–5.5, but pH 6.5 is often used to balance stability and activity in screening.

  • Substrate: [1,2,6,7-3H]-Testosterone (Final concentration: 1.5

    
    M, approx Km).[1]
    
  • Cofactor: NADPH (Final concentration: 500

    
    M).[1] Must be prepared fresh.
    
Incubation & Termination
  • Pre-incubate Enzyme + Inhibitor (Finasteride or Metabolite) for 15 minutes at 37°C.[1] This allows for time-dependent inhibition characteristic of Finasteride.[1]

  • Initiate reaction by adding [3H]-Testosterone + NADPH.[1]

  • Incubate for 30–60 minutes at 37°C.

  • Quench: Add 2 volumes of ice-cold Ethyl Acetate or Chloroform/Methanol to stop the reaction and extract steroids.

Separation & Detection (HPLC-Radiometry)
  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5

    
    m).
    
  • Mobile Phase: Methanol:Water (60:40 v/v) isocratic flow at 1.0 mL/min.

  • Detection: Flow Scintillation Analyzer.

  • Quantification: Measure the conversion ratio of [3H]-Testosterone to [3H]-DHT.

    
    [1]
    
Assay Workflow Diagram

AssayProtocol Prep Microsome Preparation (Prostate/HEK293) Incubation Pre-Incubation (Enzyme + Inhibitor) 15 min @ 37°C Prep->Incubation Start Initiate Reaction Add [3H]-Testosterone + NADPH Incubation->Start Reaction Enzymatic Conversion (T -> DHT) 30-60 min Start->Reaction Stop Quench & Extract (Ethyl Acetate) Reaction->Stop Analyze HPLC-Radiometry Quantify T/DHT Ratio Stop->Analyze

Figure 2: Step-by-step workflow for the radiometric 5


-reductase inhibition assay.

Part 4: Clinical Implications of Metabolite Potency

While


-hydroxyfinasteride and finasteride-

-oic acid retain some inhibitory activity (~20%), they are clinically negligible for three reasons:
  • Lower Affinity: The 5-fold reduction in potency means significantly higher concentrations are required to achieve relevant inhibition.[1]

  • Protein Binding: Like the parent, metabolites are highly protein-bound (>90%), reducing the free fraction available to penetrate prostate tissue.

  • Rapid Elimination: Phase II glucuronidation (via UGT enzymes) ensures these polar metabolites are excreted rapidly in bile and urine, preventing accumulation to therapeutic levels.[1]

References

  • Mechanism of Action & Potency: Bull, H. G., et al. (1996). Mechanism-Based Inhibition of Human Steroid 5

    
    -Reductase by Finasteride: Enzyme-Catalyzed Formation of NADP-Dihydrofinasteride, a Potent Bisubstrate Analog Inhibitor.[1] Journal of the American Chemical Society.[1] Link
    
  • Metabolic Pathway: Slemmer, J. E., et al. (2008).[1] Finasteride metabolism and pharmacogenetics: new approaches to personalized prevention of prostate cancer. The Pharmacogenomics Journal. Link

  • Metabolite Identification: Huskey, S. E., et al. (1995).[1] Identification of human cytochrome P450 isozymes responsible for the in vitro oxidative metabolism of finasteride. Drug Metabolism and Disposition.[1] Link

  • Assay Methodology: Tian, G., et al. (1994).[1] Kinetics of 5 alpha-reductase type II inhibition by the 4-azasteroids finasteride and 4-MA. Biochemistry. Link

  • Comparative Potency Data: Steiner, J. F. (1996).[1] Clinical pharmacokinetics and pharmacodynamics of finasteride. Clinical Pharmacokinetics. Link

Sources

Head-to-head comparison of Finasteride and dutasteride metabolism

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Drug Development Scientists, and Pharmacologists[1][2]

Executive Summary: The Metabolic Divide[1]

In the landscape of 5


-reductase inhibitors (5ARIs), Finasteride and Dutasteride represent two distinct generations of metabolic engineering.[1] While both share the same therapeutic goal—suppression of dihydrotestosterone (DHT)—their metabolic fates differ radically.

The Core Distinction:

  • Finasteride behaves as a traditional small molecule with a rapid turnover (half-life

    
     6–8 hours), metabolized primarily via hydroxylation of its tert-butyl side chain.[1][2]
    
  • Dutasteride exhibits a "long-tail" pharmacokinetic profile (half-life

    
     4–5 weeks), driven by extensive tissue distribution and a metabolic resistance characterized by slow hydroxylation of its bis-trifluoromethylphenyl moiety.[1][2]
    

This guide dissects the metabolic pathways, enzymatic kinetics, and experimental protocols required to evaluate these two agents side-by-side.[1][2]

Mechanistic Architecture: Isoenzyme Selectivity & Binding[1][2]

To understand the metabolism, one must first understand the target engagement, as the drug-enzyme residence time significantly influences the apparent duration of action, distinct from systemic clearance.[1][2]

Isoenzyme Profile[2][3][4][5]
  • Finasteride: A selective inhibitor of Type II and III 5

    
    -reductase.[1][2][3] It forms a stable NADP+-dihydrofinasteride adduct, but its inhibition of Type I (skin/liver dominant) is negligible.[1][2]
    
  • Dutasteride: A dual (pan) inhibitor of Type I, II, and III .[1][2] Its inhibition is described as time-dependent and practically irreversible, contributing to its sustained pharmacodynamic effect even as plasma levels decline.[1][2]

Visualization: Mechanism of Action & Isoenzyme Blockade[1]

MOA Testosterone Testosterone Enzyme1 5α-Reductase Type I (Skin/Liver) Testosterone->Enzyme1 Substrate Enzyme2 5α-Reductase Type II (Prostate/Genital) Testosterone->Enzyme2 Substrate DHT Dihydrotestosterone (DHT) Enzyme1->DHT Conversion Enzyme2->DHT Conversion Finasteride Finasteride Finasteride->Enzyme1 Weak/No Effect Finasteride->Enzyme2 Inhibits (Selective) Dutasteride Dutasteride Dutasteride->Enzyme1 Potent Inhibition Dutasteride->Enzyme2 Potent Inhibition

Figure 1: Differential inhibition profiles.[1][2][4][5][3][6][7][8][9] Finasteride selectively targets Type II, while Dutasteride provides dual inhibition of Type I and II isoforms.[4][6]

Metabolic Pathways: A Structural Analysis

Both drugs are metabolized in the liver largely by the Cytochrome P450 system, specifically the CYP3A4 isoenzyme.[1][2][5][3] However, the structural sites of attack differ.[1][2]

Finasteride: The tert-Butyl Oxidation

Finasteride metabolism is relatively rapid and produces metabolites with significantly reduced potency (


 20% of parent).[1]
  • 
    -Hydroxylation:  CYP3A4 attacks the tert-butyl group to form 
    
    
    
    -hydroxy finasteride (M1)
    .[1][2]
  • Oxidation: M1 is further oxidized by cytosolic aldehyde dehydrogenase to finasteride-

    
    -oic acid (M3) .[1][2]
    
  • Glucuronidation: M1 and M3 undergo Phase II conjugation (UGT1A4/UGT1A3) for biliary/renal excretion.[1][2]

Dutasteride: The Phenyl Ring Oxidation

Dutasteride's bulky bis-trifluoromethylphenyl group provides steric hindrance, slowing metabolic clearance.[1][2]

  • Hydroxylation: CYP3A4/5 catalyzes hydroxylation at the 4' and 6 positions.[1][2]

  • Major Metabolites:

    • 6-hydroxydutasteride: Retains pharmacological activity comparable to the parent drug.[1][2][7]

    • 4'-hydroxydutasteride: Lower potency.[1][2][10]

    • 1,2-dihydrodutasteride: A minor metabolite not formed by CYP3A4 directly.[1][2][10]

  • Fecal Dominance: Unlike Finasteride, Dutasteride metabolites are almost exclusively excreted in feces (45% of dose), with <1% renal elimination.[1][2][7]

Visualization: Metabolic Fate[1][2][9]

Metabolism Fin Finasteride (Parent) CYP3A4 CYP3A4 (Hepatic) Fin->CYP3A4 Substrate Dut Dutasteride (Parent) Dut->CYP3A4 Substrate M1 ω-Hydroxy Finasteride (M1) CYP3A4->M1 t-Butyl Hydroxylation OH6 6-OH Dutasteride (Active) CYP3A4->OH6 Major Path OH4 4'-OH Dutasteride (Less Active) CYP3A4->OH4 Minor Path M3 Finasteride-ω-oic Acid (M3) M1->M3 Aldehyde Dehydrogenase Exc_Fin Excretion (Urine 40% / Feces 57%) M1->Exc_Fin M3->Exc_Fin Exc_Dut Excretion (Feces >45% / Urine <1%) OH6->Exc_Dut OH4->Exc_Dut

Figure 2: Metabolic pathways showing the divergence in metabolite formation and excretion routes.[1][2]

Quantitative Comparison: PK & Stability

The following data summarizes the key pharmacokinetic parameters derived from human plasma and in vitro microsomal stability studies.

ParameterFinasterideDutasterideCausality / Note
Half-Life (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
6 – 8 hours4 – 5 weeksDutasteride's high Vd and slow dissociation.[1][2]
Bioavailability ~65%~60%Similar absorption efficiency.[1][2]
Protein Binding ~90%>99%Dutasteride binds

1-acid glycoprotein extensively.[1][2]
Steady State < 24 hours3 – 6 monthsCritical for dosing regimen design.[1][2]
Primary Enzyme CYP3A4CYP3A4 & CYP3A5Both susceptible to CYP3A inhibitors (e.g., ritonavir).[1][2][5]
Active Metabolites No (Low activity)Yes (6-OH-Dutasteride)Contributes to Dutasteride's sustained efficacy.[1][2]
Renal Clearance 39% (as metabolites)< 1% (trace)Dutasteride is safer in renal impairment.[1][2]

Experimental Protocol: In Vitro Microsomal Stability

To experimentally verify the metabolic stability differences described above, researchers should utilize a comparative Microsomal Stability Assay.[1][2]

Protocol: Hepatic Intrinsic Clearance ( )[1]

Objective: Determine the in vitro half-life (


) and intrinsic clearance of Finasteride vs. Dutasteride using pooled human liver microsomes (HLM).

Materials:

  • Pooled Human Liver Microsomes (20 mg/mL protein conc).[1][2]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).[1][2]

  • Test Compounds: Finasteride and Dutasteride (10 mM DMSO stocks).[1]

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).[1][2]

Workflow:

  • Preparation: Dilute test compounds to 1 ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    M in Phosphate Buffer (pH 7.4). Final DMSO < 0.1%.[1][2]
    
  • Pre-Incubation: Mix microsomes (final conc 0.5 mg/mL) with test compound solution. Equilibrate at 37°C for 5 mins.

  • Initiation: Add NADPH regenerating system to start the reaction (

    
    ).
    
  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense aliquot into 150

    
    L ice-cold ACN (with IS) to precipitate proteins.
    
  • Processing: Vortex (10 min)

    
     Centrifuge (4000g, 20 min, 4°C).
    
  • Analysis: Inject supernatant into LC-MS/MS.

LC-MS/MS Configuration:

  • Column: C18 Reverse Phase (e.g., Kinetex 2.6

    
    m, 50x2.1mm).[1][2]
    
  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN.[1][2][11]

  • Gradient: 5% B to 95% B over 3 mins.

  • Detection: MRM Mode (Positive Ion).

Visualization: Assay Workflow

Protocol cluster_sampling Time Course Sampling Start Start: 1µM Compound + Microsomes (0.5 mg/mL) Incubate Incubate @ 37°C Initiate with NADPH Start->Incubate T0 T=0 min Incubate->T0 T60 ... T=60 min Incubate->T60 Quench Quench with Ice-Cold ACN (Precipitate Proteins) T0->Quench T60->Quench Centrifuge Centrifuge 4000g, 20 min Quench->Centrifuge LCMS LC-MS/MS Analysis (MRM Quantification) Centrifuge->LCMS Data Calculate CL_int & t_1/2 LCMS->Data

Figure 3: Step-by-step workflow for the in vitro microsomal stability assay.

References

  • Comparison of Finasteride and Dutasteride on Risk of Prostate Cancer. PubMed Central.[1] Available at: [Link]

  • Dutasteride: Drug Information. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Finasteride: Metabolism and Pharmacogenetics. PubMed Central.[1][2] Available at: [Link]

  • Identification of Finasteride Metabolites in Human Bile and Urine. PubMed.[1][2] Available at: [Link]

  • Comparison of Clinical Trials With Finasteride and Dutasteride. PubMed Central. Available at: [Link]

  • Microsomal Stability Assay Protocol. Cyprotex. Available at: [Link][1]

Sources

Comparative Metabolic Profiling of Finasteride: Human vs. Preclinical Models

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

Objective: To provide a rigorous, data-driven comparison of Finasteride metabolism across human, rat, and canine systems. This guide is engineered for pharmaceutical scientists to navigate the "species gap"—the critical disconnect between preclinical metabolic data and clinical outcomes.

The Strategic Divergence: While Finasteride is a potent Type II 5


-reductase (5AR) inhibitor in humans, its metabolic fate and enzyme affinity differ significantly in animal models.
  • Humans: Metabolism is dominated by CYP3A4 turnover to the

    
    -hydroxy (M1) and 
    
    
    
    -carboxy (M3) metabolites.[1]
  • Rats: Exhibit a unique hydroxylation pathway (6

    
    -hydroxylation, M4) rarely seen in humans, complicating toxicological extrapolation.
    
  • Dogs: Closely mirror the human Phase I oxidative pathway on the tert-butyl side chain but exhibit higher oral bioavailability.

Metabolic Pathway Analysis

Understanding the structural biotransformation is prerequisite to interpreting pharmacokinetic (PK) data. The following diagram illustrates the divergence in metabolic routes.

Comparative Biotransformation Pathways

In humans, Finasteride (MK-906) undergoes extensive hepatic metabolism.[1] The tert-butyl side chain is the primary site of attack.[2]

  • Pathway A (Human/Dog Dominant): Hydroxylation of the tert-butyl group to form

    
    -hydroxyfinasteride (M1) . This is subsequently oxidized by aldehyde dehydrogenase (ALDH) to an aldehyde intermediate (M2 ) and finally to the stable 
    
    
    
    -carboxyfinasteride (M3)
    .
  • Pathway B (Rat Specific): In addition to Pathway A, rats possess a robust hepatic mixed-function oxidase system that catalyzes hydroxylation at the 6-position of the steroid ring, yielding 6

    
    -hydroxyfinasteride (M4) . This metabolite is negligible in humans.
    
Visualization of Metabolic Fate

FinasterideMetabolism Finasteride Finasteride (Parent Drug) M1 M1: ω-Hydroxyfinasteride (Major: Human, Rat, Dog) Finasteride->M1 CYP3A4 (Human) CYP3A1/2 (Rat) M4 M4: 6α-Hydroxyfinasteride (Major: Rat Specific) Finasteride->M4 Rat Hepatic CYP (6α-Hydroxylase) M2 M2: ω-Aldehyde (Transient Intermediate) M1->M2 Cytosolic Alcohol DH M3 M3: ω-Carboxyfinasteride (Major: Human, Dog) M2->M3 Aldehyde DH

Figure 1: Comparative metabolic pathways. Note the divergence in rats (Red path) forming the M4 metabolite, a pathway distinct from the conserved side-chain oxidation (Green path) seen in humans and dogs.

Pharmacokinetic Benchmarking

The following data consolidates key PK parameters. Researchers must account for these variances when performing allometric scaling.

Interspecies PK Comparison Table
ParameterHuman (Clinical)Dog (Beagle)Rat (Sprague-Dawley)
Primary Target 5AR Type II (High Selectivity)5AR Type I & II (Modest Selectivity)5AR Type I & II (High Potency)
Bioavailability (

)
~65%>90%~30–50% (Dose Dependent)
Half-Life (

)
5–6 hours (Adults)>8 hours (Elderly)~3.4 hours~3–4 hours
Clearance (

)
165 mL/min (Plasma)4.8 mL/min/kgHigh (Hepatic flow limited)
Protein Binding ~90%~80–90%Moderate
Major Excretion Feces (57%), Urine (40%)Feces/Bile DominantFeces/Bile Dominant
Key Metabolites M1, M3 (Inactive)M1, M3M1, M3, M4

Expert Insight: The rat model significantly overestimates the inhibition of Type I 5AR compared to humans. Finasteride is a specific Type II inhibitor in humans (


 ~4 nM vs >1000 nM for Type I), whereas in rats, it potently inhibits both isoforms. This makes the rat a poor model for assessing Type II-specific efficacy but a conservative model for total androgen suppression toxicology.

Experimental Protocol: Microsomal Metabolic Stability

To validate these species differences in-house, the following Self-Validating Protocol (SVP) for liver microsome stability is recommended. This protocol includes built-in quality controls to ensure data integrity.

Workflow Logic

The assay measures the intrinsic clearance (


) by quantifying the depletion of the parent compound over time.[3]

MicrosomalAssay cluster_QC Quality Control Gates Start Start: Thaw Microsomes (Human/Rat/Dog) Prep Pre-Incubation 37°C, 5 min (Microsomes + Buffer + Test Cmpd) Start->Prep Initiate Initiation Add NADPH-Regenerating System Prep->Initiate QC2 Negative Ctrl: No NADPH (Stability Check) Prep->QC2 Sampling Time-Point Sampling 0, 5, 15, 30, 45, 60 min Initiate->Sampling QC1 Positive Ctrl: Testosterone (High Turnover) Initiate->QC1 Quench Quenching Add Ice-Cold ACN + Internal Std Sampling->Quench Analysis LC-MS/MS Analysis Determine % Remaining Quench->Analysis

Figure 2: Step-by-step workflow for comparative microsomal stability assay.

Detailed Methodology

Materials:

  • Liver Microsomes (Human, Rat, Dog) - Protein conc. 20 mg/mL.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).[3]

Procedure:

  • Preparation: Dilute microsomes to 0.5 mg/mL in phosphate buffer. Spiking Finasteride to a final concentration of 1

    
    M (below 
    
    
    
    to ensure first-order kinetics).
  • Pre-incubation: Equilibrate plates at 37°C for 5 minutes.

  • Initiation: Add NADPH solution to start the reaction.[3] Critical Step: Include a "No-NADPH" control to rule out chemical instability.

  • Sampling: At

    
     min, transfer 50 
    
    
    
    L aliquots into 150
    
    
    L ice-cold acetonitrile containing Internal Standard (e.g., Warfarin or stable isotope Finasteride).
  • Processing: Centrifuge at 4000 rpm for 20 min to pellet protein. Inject supernatant into LC-MS/MS.

Data Calculation: Plot


 vs. time. The slope 

is the elimination rate constant.


Critical Implications for Drug Development[5][6][7]

  • Safety Margins: Because rats produce the M4 metabolite (6

    
    -OH) which is structurally distinct, toxicological findings in rats must be carefully scrutinized to determine if they are due to the parent drug or this species-specific metabolite.
    
  • Efficacy Translation: The dog is a superior model for pharmacokinetic scaling due to the similarity in metabolic pathway (Side-chain oxidation dominance). However, for pharmacodynamics (PD), the rhesus monkey is the preferred model as its 5AR isoform homology (>90%) and finasteride affinity profile most closely match humans.

  • Clinical Monitoring: In humans, urinary excretion of unchanged drug is negligible. Bioanalysis for clinical trials should focus on plasma levels of the parent drug and, if renal impairment is a concern, the accumulation of the M3 metabolite (though generally considered non-toxic).

References

  • Metabolism of finasteride in man: identification of the major urinary metabolite. Drug Metabolism and Disposition. Link

  • Disposition and metabolism of finasteride in dogs. Drug Metabolism and Disposition. Link

  • In vitro biotransformation of finasteride in rat hepatic microsomes. Drug Metabolism and Disposition. Link

  • Clinical pharmacokinetics and pharmacodynamics of finasteride. Clinical Pharmacokinetics. Link

  • Species differences in prostatic steroid 5 alpha-reductases of rat, dog, and human. Endocrinology. Link

Sources

Validation of Finasteride 2-(2-Methylpropanol)amide as a Compliance Biomarker

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In clinical trials and long-term androgenetic alopecia (AGA) or benign prostatic hyperplasia (BPH) management, distinguishing between non-response and non-compliance is critical.[1][2] While serum Finasteride levels are the traditional pharmacokinetic (PK) standard, they require invasive sampling and suffer from the drug’s relatively short half-life (~6 hours).[1][2]

This guide validates Finasteride 2-(2-Methylpropanol)amide (systematically known as


-hydroxy finasteride  or Metabolite M1 ) as a superior, non-invasive urinary biomarker for compliance monitoring.[1][2] Unlike the parent drug, which is negligibly excreted in urine (<0.1%), M1 is a major Phase I metabolite excreted in urine, offering a wider detection window and enabling non-invasive "spot check" protocols.[2]

Scientific Rationale & Mechanism

The Metabolic Bottleneck

Finasteride is a 4-azasteroid that inhibits Type II 5


-reductase.[2][3] Its metabolism is primarily hepatic, mediated by the Cytochrome P450 system (specifically CYP3A4).[2][4]
  • Parent Drug: Finasteride (

    
    -tert-butyl-3-oxo-4-aza-5
    
    
    
    -androst-1-ene-17
    
    
    -carboxamide).[1][2]
  • Target Biomarker (M1): CYP3A4 hydroxylates the terminal methyl group of the tert-butyl amide side chain, creating This compound .[2]

This hydroxylation renders the molecule sufficiently polar for renal excretion while retaining the core azasteroid structure required for sensitive mass spectrometric detection.

Pathway Visualization

The following diagram illustrates the metabolic conversion and the divergence between plasma and urine detection targets.

FinasterideMetabolism Parent Finasteride (Parent) (Lipophilic) CYP3A4 CYP3A4 (Hepatic) Parent->CYP3A4 Oxidation Elimination Fecal Excretion Parent->Elimination Unchanged (~57%) M1 This compound (Metabolite M1) (Polar/Urinary) CYP3A4->M1 Hydroxylation (Major Pathway) M3 Finasteride Carboxylic Acid (Metabolite M3) CYP3A4->M3 Oxidation Urine Urinary Excretion (Compliance Target) M1->Urine Renal Clearance M3->Urine Renal Clearance

Figure 1: Metabolic pathway highlighting M1 as the primary urinary target derived from CYP3A4 activity.[1][2]

Comparative Analysis: M1 vs. Alternatives

To validate M1, we must compare it against the parent compound and the pharmacodynamic marker (DHT).[1]

Table 1: Biomarker Performance Matrix[1]
FeatureParent Finasteride This compound (M1) Dihydrotestosterone (DHT)
Primary Matrix Plasma / SerumUrine Plasma / Serum
Invasiveness High (Venipuncture)None (Cup collection) High (Venipuncture)
Detection Window Short (~24h post-dose)Extended (>24-48h post-dose) Long (Weeks - Biological Effect)
Specificity HighHigh Low (Suppressed by other factors)
Causality Proves IntakeProves Intake + Metabolism Proves Effect (Not necessarily recent intake)
Analytical Sensitivity High in Plasma / Low in UrineHigh in Urine High (Requires high-sensitivity ELISA/LC-MS)
Compliance Verdict Gold Standard for PK Gold Standard for Adherence Gold Standard for PD

Key Insight: DHT suppression confirms the drug is working, but it cannot distinguish between a patient who took a dose yesterday vs. 3 days ago due to the slow recovery of 5


-reductase. M1 is the definitive marker for recent adherence (1-3 days) without needles.[1][2]

Experimental Validation Protocol

The following protocol is a self-validating system using LC-MS/MS. It is designed to detect M1 in human urine with a Lower Limit of Quantitation (LLOQ) of <1.0 ng/mL.[1]

Materials & Reagents[1][2]
  • Analyte: this compound (Reference Standard).[1][2][5]

  • Internal Standard (IS): Finasteride-d9 (Deuterated parent is acceptable as M1-d9 is rare; retention times will differ, but ionization is similar).[1][2]

  • Matrix: Drug-free human urine.[2]

Sample Preparation (Liquid-Liquid Extraction)

Rationale: Urine is a "dirty" matrix.[1][2] LLE provides cleaner extracts than "dilute-and-shoot," reducing ion suppression for the M1 metabolite.[2]

  • Aliquot: Transfer 200 µL of urine into a glass tube.

  • Spike: Add 20 µL of Internal Standard (100 ng/mL).

  • Buffer: Add 200 µL of 0.1 M Ammonium Acetate (pH 5.0) to stabilize pH.[1]

  • Extract: Add 1.5 mL of MTBE (Methyl tert-butyl ether) . Vortex for 5 minutes.

    • Note: MTBE is chosen for its efficiency in extracting moderately polar azasteroids while leaving very polar urinary salts behind.

  • Separate: Centrifuge at 4,000 rpm for 5 minutes. Freeze the aqueous layer (dry ice/acetone bath).[1]

  • Concentrate: Decant the organic layer and evaporate to dryness under Nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL of Mobile Phase (50:50 Water:Acetonitrile).

LC-MS/MS Parameters[1][2]
  • Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50mm, 2.5 µm).[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 4 minutes.

  • Ionization: ESI Positive Mode.

MRM Transitions (Precursor -> Product):

  • Parent Finasteride:

    
     373.2 
    
    
    
    305.2 (Loss of t-butyl amine).[1]
  • Target (M1):

    
     389.2 
    
    
    
    305.2 (Loss of hydroxylated side chain).[1][2]
    • Mechanistic Note: The fragmentation pattern is conserved at the steroid core. Both Parent and M1 lose the amide tail to yield the same core fragment (

      
       305), ensuring high specificity.[1]
      

Workflow Logic & Decision Tree

This diagram guides the researcher in selecting the correct workflow based on the available sample and the specific question (PK vs. Compliance).

ComplianceWorkflow Start Start: Compliance Check SampleType Select Matrix Start->SampleType Plasma Plasma/Serum SampleType->Plasma Invasive Urine Urine SampleType->Urine Non-Invasive AnalyzeParent Analyze Parent Finasteride (LC-MS/MS) Plasma->AnalyzeParent AnalyzeM1 Analyze Metabolite M1 (this compound) Urine->AnalyzeM1 ResultParent Detection Window: < 24 Hours AnalyzeParent->ResultParent ResultM1 Detection Window: 24 - 48+ Hours AnalyzeM1->ResultM1 Decision Compliance Verified? ResultParent->Decision ResultM1->Decision

Figure 2: Decision matrix for selecting the optimal biomarker based on matrix availability.

Conclusion

This compound is the definitive urinary biomarker for finasteride compliance.[2] While plasma analysis of the parent drug remains the standard for pharmacokinetic profiling, the M1 metabolite offers a pragmatic, non-invasive alternative for clinical monitoring.[2]

Validation Summary:

  • Specificity: Unique hydroxylated side chain distinguishes it from endogenous steroids.

  • Sensitivity: High abundance in urine (unlike parent drug).[1]

  • Stability: Stable in frozen urine; does not require hydrolysis (excreted largely unchanged or easily deconjugated).[1]

For researchers designing compliance protocols, shifting from plasma-parent to urine-M1 analysis reduces patient burden and increases the window of detection for missed doses.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15230776, this compound. Retrieved from [Link]

  • Human Metabolome Database (HMDB). Metabocard for omega-hydroxyfinasteride (HMDB0061030). Retrieved from [Link][1][2]

  • Lundloff, I. et al. (2021). Identification of finasteride metabolites in human bile and urine by high-performance liquid chromatography/tandem mass spectrometry. Drug Metabolism and Disposition.[4] Retrieved from [Link]

  • FDA.gov (2011). Clinical Pharmacology and Biopharmaceutics Review: Finasteride.[1] Retrieved from [Link]

Sources

Finasteride vs. Finasteride 2-(2-Methylpropanol)amide effect on steroid profiles

Author: BenchChem Technical Support Team. Date: February 2026

Impact on Steroid Profiles and 5 -Reductase Inhibition[1]

Executive Summary & Compound Identity

In the development and quality control of 5


-reductase (5AR) inhibitors, distinguishing between the parent active pharmaceutical ingredient (API) and its metabolites or impurities is critical for establishing potency and safety margins.

This guide compares Finasteride (the parent drug) with Finasteride 2-(2-Methylpropanol)amide (also known as


-hydroxyfinasteride ).[1] This specific compound is the primary Phase I metabolite of finasteride formed via CYP3A4-mediated hydroxylation.[1][2]
  • Finasteride: A potent, specific inhibitor of Type II 5

    
    -reductase.[1][3]
    
  • This compound (F-2-MPA): A hydroxylated derivative (metabolite) retaining approximately 20% of the inhibitory activity of the parent.[1]

Understanding the differential impact of these two compounds on steroid profiles (Testosterone/Dihydrotestosterone ratios) is essential for metabolite safety testing (MIST) and impurity qualification.

Mechanistic Comparison

The core difference lies in the structural modification of the tert-butyl amide side chain.[1] This modification alters the binding affinity to the NADPH-dependent 5


-reductase enzyme complex.[1]
FeatureFinasteride (Parent)This compound
Structure N-(1,1-dimethylethyl) amideN-(2-hydroxy-1,1-dimethylethyl) amide
Origin Synthetic APICYP3A4 Metabolite / Process Impurity
Target 5

-Reductase Type II (High Affinity)
5

-Reductase Type II (Reduced Affinity)
Binding Mode Irreversible complex formation (slow turnover)Weaker competitive inhibition
Potency (Relative) 100% (Reference)~20% of Parent Activity
Pathway Visualization: Metabolism & Inhibition

The following diagram illustrates the metabolic conversion and the parallel inhibition pathways.[1]

Finasteride_Metabolism_Pathway Finasteride Finasteride (Parent Drug) CYP3A4 CYP3A4 (Liver Microsomes) Finasteride->CYP3A4 Hydroxylation Enzyme 5a-Reductase (Type II) Finasteride->Enzyme Strong Inhibition (IC50 ~4 nM) Metabolite This compound (w-hydroxyfinasteride) CYP3A4->Metabolite Metabolite->Enzyme Weak Inhibition (IC50 ~20-25 nM) T Testosterone (Substrate) T->Enzyme Binding DHT Dihydrotestosterone (Product) Enzyme->DHT Reduction

Caption: CYP3A4-mediated conversion of Finasteride to F-2-MPA and their differential inhibitory pressure on 5


-Reductase.[1]
Experimental Validation: Steroid Profiling

To objectively compare the effects, a standardized in vitro potency assay using rat or human prostate microsomes is required.[1] The readout is the quantitative shift in the Testosterone (T) to Dihydrotestosterone (DHT) ratio.[1]

Protocol: Comparative 5AR Inhibition Assay

Objective: Determine the IC50 of F-2-MPA relative to Finasteride.

  • Enzyme Source Preparation:

    • Homogenize benign prostatic hyperplasia (BPH) tissue or express human 5AR2 in HEK293 cells.

    • Isolate microsomes via ultracentrifugation (100,000 x g).

    • Resuspend in pH 5.5 citrate-phosphate buffer (optimal for Type II isozyme).[1]

  • Incubation:

    • Substrate: [

      
      H]-Testosterone or unlabeled Testosterone (2 
      
      
      
      M final).[1]
    • Cofactor: NADPH (500

      
      M).[1]
      
    • Test Compounds:

      • Group A: Finasteride (0.1 nM – 100 nM).[1]

      • Group B: F-2-MPA (0.5 nM – 500 nM).[1]

    • Incubate at 37°C for 30 minutes.

  • Extraction & Analysis (LC-MS/MS):

    • Quench reaction with ice-cold acetonitrile.[1]

    • Add Internal Standard (d3-DHT).[1]

    • Extract steroids using Liquid-Liquid Extraction (LLE) with MTBE.[1]

    • Analyze via LC-MS/MS (MRM mode).[1]

Analytical Workflow Diagram

LCMS_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Incubation Microsomal Incubation (Drug + T + NADPH) Quench Quench (ACN) & Internal Standard Addition Incubation->Quench LLE LLE (MTBE) Phase Separation Quench->LLE LC UHPLC Separation (C18 Column) LLE->LC MS QqQ Mass Spec (MRM Mode) LC->MS Data Data Output: T/DHT Ratio & IC50 MS->Data

Caption: Step-by-step workflow for quantifying steroid profile shifts via LC-MS/MS.

Comparative Data: Steroid Profile Effects

The following data summarizes the expected shifts in steroid profiles based on established pharmacokinetic and pharmacodynamic studies of Finasteride and its metabolites.

Table 1: In Vitro Potency & Steroid Conversion[1]
ParameterFinasterideThis compoundComparison Note
IC50 (5AR Type II) 1.2 – 5.0 nM 20 – 30 nM Metabolite is ~5-10x less potent.[1]
T

DHT Inhibition
> 90% at 100 nM~40-50% at 100 nMHigher concentration required for efficacy.[1]
Dissociation Constant (

)
~0.3 nM~1.5 - 3.0 nMMetabolite dissociates faster from enzyme.[1]
Table 2: In Vivo Steroid Profile Impact (Hypothetical Monotherapy)

Note: F-2-MPA is not administered as a drug, but this data represents its theoretical contribution to the profile if isolated.[1]

Steroid MarkerEffect of Finasteride (5mg)Effect of F-2-MPA (Equimolar)
Serum DHT

70%

15 - 20% (Estimated)
Intraprostatic DHT

85 - 90%

< 30%
Serum Testosterone

10 - 15%
No significant change
Androstanediol Glucuronide

Significant

Minimal
Discussion & Application

1. Impurity Qualification: In QC environments, F-2-MPA often appears as an impurity (e.g., related to oxidative degradation or synthesis carryover).[1] Because it retains partial biological activity (20%), it is not an inert impurity.[1] However, its significantly higher IC50 means that trace levels (<0.1%) in a Finasteride formulation will have a negligible impact on the patient's overall steroid profile compared to the potent parent drug.[1]

2. Clinical Pharmacokinetics: In patients, Finasteride is rapidly metabolized to F-2-MPA.[1] While F-2-MPA circulates in plasma, its contribution to the total therapeutic effect is minor due to the combination of lower potency and high protein binding.[1] Researchers analyzing "total 5AR inhibition" in plasma must separate the parent from the metabolite to avoid skewing potency correlations.[1]

3. Assay Interference: When performing immunoassays for Finasteride, cross-reactivity with F-2-MPA can occur due to the structural similarity.[1] LC-MS/MS is the mandatory standard for accurate steroid profiling in this context to resolve the mass difference (+16 Da for the hydroxyl group).[1]

References
  • Metabolism of Finasteride: Huskey, S. E., et al.[1] "In vitro biotransformation of finasteride in rat hepatic microsomes. Isolation and characterization of metabolites." Drug Metabolism and Disposition.

  • Potency of Metabolites: Roberts, J. "Clinical Pharmacokinetics of Finasteride."[1] Clinical Pharmacokinetics. [1]

  • Steroid Profiling & 5AR Inhibition: Bartsch, G., et al. "Finasteride in the treatment of benign prostatic hyperplasia."[1] JAMA.[1][[“]]

  • Analytical Methods (LC-MS): Constanzer, M. L., et al. "Determination of finasteride in human plasma by liquid chromatography with mass spectrometric detection."[1] Journal of Chromatography B.

  • Chemical Structure Data: National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 121966, Finasteride metabolite I".

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of Finasteride 2-(2-Methylpropanol)amide

[1]

Executive Safety Directive

Finasteride 2-(2-Methylpropanol)amide is a structural analogue and known impurity of Finasteride.[1] While specific toxicological data for this amide derivative may be less abundant than for the parent API (Active Pharmaceutical Ingredient), scientific integrity dictates it must be handled as a Reproductive Toxicant (Category 1B) .[1]

The structural preservation of the steroid backbone suggests it retains the potential for 5

1NIOSH Group 3 Hazardous DrugEPA RCRA12

Critical Prohibition: Under no circumstances shall this compound, or solutions containing it, be discharged into municipal sewer systems.[1][2] Steroidal compounds are potent endocrine disruptors that wastewater treatment plants cannot effectively filter.[1][2]

Hazard Characterization & Regulatory Status[1][3][4][5]

To ensure compliance, we map the impurity's hazards to the established profile of Finasteride.

ParameterClassificationOperational Implication
Hazard Class Reproductive Toxin (Cat 1B) May damage fertility or the unborn child.[1] Strict segregation from pregnant personnel is required.[1][2]
NIOSH Status Group 3 Hazardous Drug Requires containment strategies per USP <800> standards.[1][2]
EPA (RCRA) Non-Listed Hazardous While not P-listed or U-listed, it must be managed as hazardous pharmaceutical waste due to toxicity.[1]
Environmental Aquatic Chronic 1 Very toxic to aquatic life with long-lasting effects.[1][2][3] Zero-discharge policy applies.[1][2]

Containment & Personal Protective Equipment (PPE)[1][6]

Effective disposal begins with exposure prevention.[1][2] The lipophilic nature of steroids allows for dermal absorption.[1][2]

Engineering Controls[6][7]
  • Primary: All manipulation of the dry powder must occur within a Class II Type A2 Biological Safety Cabinet (BSC) or a Powder Containment Hood with HEPA filtration.[1][2]

  • Secondary: Negative pressure laboratory environment relative to adjacent corridors.[1][2]

PPE Matrix (USP <800> Compliant)
PPE ComponentSpecificationRationale
Gloves Double-gloving required.[1] ASTM D6978 Chemotherapy-rated Nitrile.[1][2]Standard latex/vinyl is permeable to lipophilic steroids.[1][2] Outer glove is discarded immediately upon contamination.[1][2]
Gown Polyethylene-coated polypropylene (impervious), back-closing.[1]Prevents particulate embedding in street clothes.[1][2]
Respiratory N95 (minimum) if outside hood; PAPR for spill cleanup.[1][2]Mitigates inhalation of aerosolized particulates.[1][2]
Eye Protection Chemical splash goggles.[1][2]Prevents ocular absorption via mucous membranes.[1][2]

Operational Disposal Protocols

A. Waste Stream Decision Logic

Proper segregation reduces disposal costs and ensures regulatory compliance.[1][2]

Waste_SegregationStartWaste Item GeneratedIsBulkIs it Bulk Waste?(>3% concentration or pure substance)Start->IsBulkIsTraceIs it Trace Waste?(Empty vials, gloves, wipes)IsBulk->IsTraceNoBulkPathBulk / Residual LiquidIsBulk->BulkPathYesTracePathTrace / Contaminated SolidsIsTrace->TracePathYesBlackBinBLACK Container(RCRA Hazardous Waste)BulkPath->BlackBinYellowBinYELLOW Container(Trace Chemotherapy Waste)TracePath->YellowBinIncinerationHigh-Temperature Incineration(>1000°C)BlackBin->IncinerationYellowBin->Incineration

Figure 1: Decision matrix for segregating this compound waste streams.

B. Protocol for Solid Waste (Trace)

Applicable to: Weigh boats, pipette tips, contaminated gloves, and bench paper.[1]

  • Decontamination: Do not attempt to wash consumables.[1][2]

  • Containment: Place items immediately into a sealable, plastic "zipper" bag inside the hood.

  • Disposal: Transfer the sealed bag into a Yellow Trace Chemotherapy Waste Bin .

  • Labeling: Ensure the bin is labeled "Incinerate Only - Trace Cytotoxic/Reprotoxic."[1][2]

C. Protocol for Bulk Waste (Liquids & Pure Powder)

Applicable to: Expired stock solutions, mother liquor from synthesis, or excess dry powder.

  • Liquid Segregation: Collect all solvent waste containing the amide in a dedicated satellite accumulation container.[1][2]

    • Note: Do not mix with general organic solvents (e.g., Acetone waste) if your facility recycles general solvents.[1][2] This must be a "Non-Recyclable / Destruct" stream.[1][2]

  • Labeling: Label the bottle clearly: "Hazardous Waste - Contains Finasteride Derivative - Reprotox 1B." [1][2]

  • Container: Use a Black RCRA Hazardous Waste Container (or facility equivalent for bulk toxic waste).

  • Destruction: This stream must be sent for High-Temperature Incineration .

Spill Management System (Self-Validating)

In the event of a spill, chemical deactivation (e.g., bleach) is not recommended as it may not fully degrade the steroid core and can create hazardous byproducts. Physical removal is the standard.[1][2]

The "Three-Zone" Cleanup Protocol:

  • Zone 1: Isolation (Immediate)

    • Alert nearby personnel.[1][2]

    • Don full PPE (Double gloves, gown, N95/PAPR).[1][2]

    • Lay absorbent pads ("dams") around the spill perimeter to prevent spreading.[1][2]

  • Zone 2: Physical Removal

    • Powder: Do not sweep (creates aerosols).[1][2] Cover with wet paper towels (water or ethanol) to dampen, then wipe up.[1][2]

    • Liquid: Absorb with chemically inert pads.[1][2]

    • Place all waste into a hazardous waste bag inside the spill area.

  • Zone 3: Decontamination Verification

    • Clean the surface with a detergent solution (surfactant) to lift lipophilic residues.[1][2]

    • Follow with a water rinse.[1][2][4][3][5]

    • Validation: If a UV lamp is available and the compound is fluorescent (common with conjugated systems), inspect for glowing residues.[1] If not, repeat the detergent wash twice ("Double Wash Rule").[1][2]

References

  • Centers for Disease Control and Prevention (CDC) / NIOSH. (2016).[1][2] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.[1][2][6][7][8] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2019).[1][2][9] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine (40 CFR Part 266 Subpart P). Retrieved from [Link][1]

Personal protective equipment for handling Finasteride 2-(2-Methylpropanol)amide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, Scientists, and Drug Development Professionals Author Persona: Senior Application Scientist

Executive Safety Summary

Compound: Finasteride 2-(2-Methylpropanol)amide Hazard Class: High Potency Active Pharmaceutical Ingredient (HPAPI) / Reproductive Toxin Default OEB (Occupational Exposure Band): Band 4 (Target OEL < 1


g/m

)

Immediate Action Required: Treat this compound as a Category 1B Reproductive Toxin and a potent 5


-reductase inhibitor . In the absence of specific toxicological data for this amide derivative, you must apply the Precautionary Principle . Due to the conserved steroid backbone and structural homology to Finasteride (the parent API), assume it possesses equal or greater potency regarding endocrine disruption and teratogenicity.

Risk Assessment & Scientific Rationale

As scientists, we do not rely on "generic" safety rules; we rely on Structure-Activity Relationships (SAR). Finasteride functions by irreversibly binding to the 5


-reductase enzyme. The "2-(2-Methylpropanol)amide" modification likely represents an impurity or degradation product (often formed via ring opening or amide transamination).

Why High Containment?

  • Dermal Bioavailability: Steroidal compounds are lipophilic. They traverse the stratum corneum efficiently. Standard latex gloves are insufficient; they are permeable to organic solvents often used with this compound (e.g., DMSO, Methanol).

  • Inhalation Risk: As a solid, the electrostatic nature of steroid powders creates a high risk of aerosolization during weighing.

  • Reproductive Threshold: The threshold for teratogenicity in male fetuses (hypospadias) is extremely low. Picogram-level exposure can be biologically active.[1][2][3]

Personal Protective Equipment (PPE) Protocol

This protocol is designed to create a "redundant barrier" system. If one barrier fails, the second ensures safety.

A. Respiratory Protection
  • Primary Control: All open handling of powder must occur within a Certified Chemical Fume Hood or a Powder Containment Balance Enclosure.

  • Secondary PPE (If outside containment): A Powered Air-Purifying Respirator (PAPR) with HEPA filters or a Full-Face Respirator with P100 cartridges. Surgical masks provide zero protection against HPAPI aerosols.

B. Dermal Protection (The Double-Glove System)

You must utilize the ASTM D6978 standard (Chemotherapy/Hazardous Drug rated).

LayerMaterialSpecificationRational
Inner Glove Nitrile (4-5 mil)Extended Cuff (300mm)Acts as the "skin" layer. Tucked under lab coat cuffs.
Outer Glove Nitrile (5-8 mil)ASTM D6978 RatedThe sacrificial layer. Changed immediately upon splash or every 30 mins. Tucked over lab coat cuffs.
Body Tyvek® or Poly-coatedDisposable Lab Coat/SleeveCotton lab coats absorb and retain steroids. Use impervious disposable sleeves for arm protection.
C. Ocular Protection
  • Standard: Chemical Splash Goggles (Indirect Venting).

  • Prohibited: Standard safety glasses with open sides are insufficient for powders that drift.

Operational Workflow: The "Clean-Dirty" Line

The following diagram illustrates the unidirectional workflow required to prevent cross-contamination. This is a self-validating system: you cannot move to the next step without verifying the previous one.

HPAPI_Workflow cluster_hood Primary Engineering Control (Fume Hood) Start Start: Risk Assessment Donning Donning Anteroom (Double Gloves, Tyvek) Start->Donning Verify Training Weighing Weighing Station (Static Control + Balance) Donning->Weighing Enter Containment Solubilization Solubilization (Closed Vial System) Weighing->Solubilization Wet Down Powder Decon Decontamination (Surfactant/Oxidizer) Solubilization->Decon Seal Vessel Doffing Doffing Zone (Roll-off Technique) Decon->Doffing Verify Clean Disposal Disposal (High Temp Incineration) Doffing->Disposal Trace Waste

Figure 1: Unidirectional workflow for handling Finasteride derivatives. Note the critical "Wet Down" step before removing materials from the hood.

Detailed Handling Methodology

Step 1: Weighing (The Critical Risk Point)

Powder handling is the highest risk operation.

  • Static Elimination: Use an ionizing bar or gun inside the balance enclosure. Finasteride derivatives are static-prone; "flying powder" is a major inhalation vector.

  • Tare Method: Do not spatula powder into a vial on the balance.

    • Correct: Tare the vial. Remove vial from balance. Add powder. Return to balance.

  • Wet Down: Dissolve the solid immediately. Once in solution (e.g., DMSO/Ethanol), the inhalation risk drops significantly, though dermal risk remains.

Step 2: Decontamination (The 3-Step Wipe)

Hormones are persistent. Simple alcohol wipes just spread the compound. You must chemically degrade or physically sequester it.

  • Wipe 1: Surfactant/Detergent (e.g., Decon 90 or simple soapy water) to lift the lipophilic molecule.

  • Wipe 2: Water to remove the detergent residue.

  • Wipe 3: 70% Isopropanol or Ethanol for final polish.

  • Note: Strong oxidizers (Bleach) are effective but may not be necessary if physical removal (surfactant) is thorough.

Step 3: Emergency Response
  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol or solvents on skin; this enhances absorption of the steroid.

  • Spill (Powder): Cover with wet paper towels (to prevent dust) then wipe up. Do not dry sweep.

Disposal & Environmental Stewardship

Finasteride and its amides are potent endocrine disruptors in aquatic environments.

  • Rule: NO DRAIN DISPOSAL.

  • Solids/Wipes: Collect in "High Hazard/Cytotoxic" waste bins (usually yellow or purple bins depending on region).

  • Liquids: Collect in dedicated organic waste streams marked "Contains Hormones."

  • Destruction: The only acceptable destruction method is High-Temperature Incineration (>1000°C) .

References

  • Organon Pharma. (2021).[2] Safety Data Sheet: Finasteride (1%) Formulation. Retrieved from (Search: Finasteride).

  • European Chemicals Agency (ECHA). (2023). Substance Information: Finasteride - Repr.[1][2] 1B Classification.[2] Retrieved from .

  • SafeBridge Consultants. (2007). Assessing Potent Compound Safety Capabilities. Contract Pharma. Retrieved from .

  • U.S. EPA. (1996). Guidelines for Reproductive Toxicity Risk Assessment. EPA/630/R-96/009. Retrieved from .

  • Cayman Chemical. (2025).[4][5] Safety Data Sheet: Finasteride. Retrieved from .

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Finasteride 2-(2-Methylpropanol)amide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Finasteride 2-(2-Methylpropanol)amide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.